Product packaging for 4-Bromo-2-methyl-6-nitrophenol(Cat. No.:CAS No. 20294-50-2)

4-Bromo-2-methyl-6-nitrophenol

Cat. No.: B1287443
CAS No.: 20294-50-2
M. Wt: 232.03 g/mol
InChI Key: KWNYDIOUTKEIFL-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-6-nitrophenol is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO3 B1287443 4-Bromo-2-methyl-6-nitrophenol CAS No. 20294-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methyl-6-nitrophenol
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InChI

InChI=1S/C7H6BrNO3/c1-4-2-5(8)3-6(7(4)10)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNYDIOUTKEIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615259
Record name 4-Bromo-2-methyl-6-nitrophenol
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Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20294-50-2
Record name 4-Bromo-2-methyl-6-nitrophenol
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Record name 4-bromo-2-methyl-6-nitrophenol
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Foundational & Exploratory

what are the chemical properties of 4-bromo-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Applications of 4-bromo-2-methyl-6-nitrophenol

Introduction: Defining a Versatile Synthetic Building Block

This compound is a substituted aromatic compound featuring a phenol backbone functionalized with four distinct substituents: a hydroxyl (-OH), a methyl (-CH₃), a bromo (-Br), and a nitro (-NO₂) group. This specific arrangement of electron-donating and electron-withdrawing groups on the aromatic ring imparts a unique set of chemical properties, making it a molecule of significant interest for synthetic chemists. Its CAS Registry Number is 20294-50-2, and its molecular formula is C₇H₆BrNO₃.[1][2][3]

While not a final drug product in itself, its structural complexity and the reactivity of its functional groups make it a valuable intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceutical and agrochemical research.[4][5] This guide provides a comprehensive overview of its chemical properties, a logical synthetic approach, and an analysis of its reactivity, tailored for researchers and professionals in drug development.

Caption: Chemical structure of this compound.

Section 1: Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a compound are fundamental to its application in synthesis, dictating solubility, reaction conditions, and purification strategies.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below, providing a quantitative basis for its handling and use in experimental settings.

PropertyValueSource(s)
CAS Number 20294-50-2[1][3]
Molecular Formula C₇H₆BrNO₃[1][2][3]
Molecular Weight 232.03 g/mol [1][2]
Melting Point 90.5 °C[1]
Boiling Point 278.5 °C at 760 mmHg[1][6]
Density 1.755 - 1.8 g/cm³[1][6]
Flash Point 122.2 °C[1][6]
Vapor Pressure 0.00252 mmHg at 25 °C[1]
Predicted pKa ~6.0 ± 0.38[6]
InChIKey KWNYDIOUTKEIFL-UHFFFAOYSA-N[1][6]
Spectroscopic Signature for Structural Verification

While extensive published experimental spectra for this specific compound are limited, a robust structural confirmation can be achieved using a combination of standard spectroscopic techniques.[7] The expected data, inferred from its structure and comparison to close analogs, are outlined below.[7]

TechniqueExpected Characteristics
IR Spectroscopy - Broad O-H stretch (~3200-3500 cm⁻¹)- Asymmetric & Symmetric N-O stretches for NO₂ (~1520-1560 cm⁻¹ and 1345-1385 cm⁻¹)- C-Br stretch (~500-600 cm⁻¹)
¹H NMR - Phenolic -OH proton (1H, singlet, broad)- Two aromatic protons (2H, singlets or narrow doublets)- Methyl protons (3H, singlet)
¹³C NMR - Six distinct aromatic carbon signals- One methyl carbon signal
Mass Spectrometry - Molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine (M⁺ and M⁺+2 peaks with ~1:1 intensity ratio)

The logical workflow for confirming the structure of a synthesized batch of this compound involves a multi-pronged analytical approach.

cluster_workflow Workflow for Structural Elucidation Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR Confirm Structure Confirmed NMR->Confirm Proton & Carbon Connectivity MS->Confirm Molecular Formula & Br Isotope Pattern IR->Confirm Presence of Key Functional Groups

Caption: Logical workflow for structural confirmation.

Section 2: Synthesis and Mechanistic Considerations

A logical and efficient synthesis of this compound starts from the readily available precursor, 2-methylphenol (o-cresol). The synthesis involves a two-step electrophilic aromatic substitution sequence where the regioselectivity is carefully controlled by the directing effects of the substituents.

Synthetic Pathway
  • Electrophilic Bromination of 2-Methylphenol : The hydroxyl (-OH) group is a powerful activating, ortho, para-director. The methyl (-CH₃) group is also an activating ortho, para-director. The para position relative to the hydroxyl group is sterically more accessible than the ortho positions, leading to the preferential formation of 4-bromo-2-methylphenol.

  • Electrophilic Nitration of 4-bromo-2-methylphenol : In the second step, the hydroxyl group remains the most potent activating director. It directs the incoming electrophile (the nitronium ion, NO₂⁺) to the available ortho position (C6), yielding the final product, this compound.[8]

Synthetic Pathway Start 2-Methylphenol (o-Cresol) Step1 Electrophilic Bromination (e.g., Br₂ in Acetic Acid) Start->Step1 Intermediate 4-Bromo-2-methylphenol Step1->Intermediate Step2 Electrophilic Nitration (HNO₃ / H₂SO₄) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating Methodology

This protocol is based on established procedures for the bromination and nitration of phenols.[8][9]

Reagents and Equipment:

  • 2-methylphenol (o-cresol)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Sodium thiosulfate (for quenching)

  • Ethanol/water mixture (for recrystallization)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, and TLC apparatus.

Step 1: Synthesis of 4-Bromo-2-methylphenol

  • In a fume hood, dissolve 2-methylphenol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution at room temperature over 1-2 hours.

  • After the addition is complete, stir the mixture for an additional hour. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into cold water. If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract it with a suitable organic solvent (e.g., dichloromethane).

  • Wash the crude product/organic layer with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

  • Cool concentrated sulfuric acid in a flask to 0 °C using an ice-salt bath.

  • Slowly and carefully add the 4-bromo-2-methylphenol (1.0 eq) from Step 1 to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 5 °C.[8]

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the phenol solution, maintaining the reaction temperature below 5 °C.[8]

  • After the addition, allow the reaction to stir at 0-5 °C for 1-2 hours, continuing to monitor by TLC.

  • Once the reaction is complete, carefully pour the mixture onto a large volume of crushed ice with stirring. A yellow precipitate should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.[8]

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

Section 3: Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by the electronic interplay of its substituents.

Acidity and Electronic Effects

The acidity of the phenolic proton is a key chemical property. The pKa value is influenced by the stability of the corresponding phenoxide conjugate base.

  • Electron-Withdrawing Groups (-NO₂, -Br): Both the nitro and bromo groups are electron-withdrawing. The nitro group, particularly at the ortho position, strongly stabilizes the negative charge of the phenoxide ion through both inductive and resonance effects. The bromo group provides stabilization primarily through its inductive effect. These effects increase the phenol's acidity, resulting in a lower pKa compared to unsubstituted phenol.[10]

  • Electron-Donating Group (-CH₃): The methyl group is electron-donating via hyperconjugation and a weak inductive effect, which slightly destabilizes the phenoxide ion and decreases acidity.[10]

The net result of these competing effects is a phenol that is significantly more acidic than phenol or cresol but less acidic than picric acid. The predicted pKa of ~6.0 reflects the dominant influence of the electron-withdrawing groups.[6]

Comparative Acidity of Substituted Phenols

CompoundKey SubstituentspKaEffect on Acidity
Phenol-10.0Baseline
2,3-Dimethylphenol2,3-(CH₃)₂10.34Decreased
4-Bromophenol4-Br9.17Increased
4-Nitrophenol4-NO₂7.2Significantly Increased
This compound 4-Br, 2-CH₃, 6-NO₂ ~6.0 (Predicted) Strongly Increased
2,4,6-Trinitrophenol (Picric Acid)2,4,6-(NO₂)₃0.38Very Strongly Increased
(Data sourced from[6][10])
Potential as a Synthetic Intermediate

The true value of this compound lies in its utility as a versatile chemical intermediate. Each functional group represents a potential site for further chemical transformation:

  • The phenolic hydroxyl group can be alkylated or acylated.

  • The nitro group can be reduced to an amine, providing a nucleophilic site for building more complex structures.

  • The bromo group can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

This multi-functionality makes it an attractive starting material for constructing novel molecular scaffolds for active pharmaceutical ingredients (APIs) and other high-value chemicals.[4][5]

Section 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound presents several hazards that require appropriate control measures.

GHS Hazard Information
Pictogram(s)Signal WordHazard Statement(s)
alt text
Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
(Data sourced from[1])
Safe Handling and Storage Protocols
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended.[1]

  • Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up and apart from foodstuff containers.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Conclusion

This compound is a highly functionalized aromatic compound with a well-defined chemical profile. Its physicochemical properties, predictable reactivity, and logical synthetic pathway from common starting materials make it a valuable intermediate for advanced organic synthesis. The strategic placement of bromo, methyl, and nitro groups on a phenol core provides multiple reaction handles, offering significant versatility for researchers in drug discovery and development. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.

References

Topic: 4-bromo-2-methyl-6-nitrophenol: A Multi-faceted Approach to Structural Analysis and Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development timelines. This guide provides a comprehensive, in-depth analysis of the methodologies required to confirm the structure of 4-bromo-2-methyl-6-nitrophenol, a substituted phenol of interest. We will move beyond a simple recitation of techniques, instead focusing on the causality behind experimental choices and the logic of data interpretation. This document serves as a technical whitepaper for researchers, outlining a self-validating system of analysis that combines mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and X-ray crystallography to build an irrefutable structural case.

Introduction: The Imperative of Structural Integrity

This compound (CAS No: 20294-50-2) is a substituted aromatic compound with a molecular formula of C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol .[1][2] The precise arrangement of its functional groups—a hydroxyl, a bromine atom, a methyl group, and a nitro group on a benzene ring—is critical to its chemical reactivity and potential biological activity. Isomeric ambiguity is a significant risk; for instance, confusing this compound with its isomer, 2-bromo-4-methyl-6-nitrophenol, could lead to drastically different outcomes in a synthetic or biological system.[3] Therefore, a rigorous, multi-technique approach is not merely best practice; it is an essential component of scientific integrity.

This guide details the logical workflow for structural elucidation, demonstrating how data from orthogonal analytical techniques are woven together to confirm the identity and purity of the target compound.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

G cluster_0 Initial Assessment cluster_1 Detailed Structural Elucidation cluster_2 Absolute Confirmation mol_formula Molecular Formula & Weight (Mass Spectrometry) func_groups Functional Group Presence (IR Spectroscopy) mol_formula->func_groups connectivity C-H Framework & Connectivity (1H & 13C NMR) mol_formula->connectivity Provides Formula Constraint func_groups->connectivity Corroborates NMR Assignments func_groups->connectivity three_d_structure 3D Molecular Structure (X-ray Crystallography) connectivity->three_d_structure Defines Probable Structure for Final Proof conclusion Structure Confirmed connectivity->conclusion three_d_structure->conclusion Gold Standard start Synthesized Compound start->mol_formula

Caption: The integrated workflow for structural confirmation.

Mass Spectrometry (MS): Defining the Molecular Formula

Expertise & Causality: The first step in identifying an unknown compound is to determine its molecular weight and formula. High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose. For a bromine-containing compound, low-resolution MS is also highly informative. The natural isotopic abundance of bromine (⁷⁹Br ≈ 50.9%, ⁸¹Br ≈ 49.1%) creates a characteristic M+ and M+2 isotopic pattern with an approximate 1:1 intensity ratio, which is a powerful diagnostic signature.[4]

Experimental Protocol (Electron Ionization - Mass Spectrometry)
  • Instrumentation: A standard GC-MS or direct-infusion mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like dichloromethane or methanol.

  • Ionization: Use a standard electron ionization energy of 70 eV. This energy level is crucial as it is high enough to cause reproducible fragmentation, creating a fingerprint-like spectrum for library matching, yet not so high as to completely obliterate the molecular ion.

  • Mass Analysis: Scan a mass-to-charge (m/z) range from 50 to 300 amu to ensure capture of the molecular ion and significant fragments.

Data Presentation & Interpretation

The mass spectrum provides two key pieces of information: the molecular weight and the fragmentation pattern, which offers clues to the molecule's structure.

m/z (Expected) Ion Identity Interpretation & Causality
231[M]⁺ (with ⁷⁹Br)Molecular ion peak corresponding to the lighter bromine isotope. Confirms the molecular weight.
233[M+2]⁺ (with ⁸¹Br)Molecular ion peak corresponding to the heavier bromine isotope. The ~1:1 ratio with the m/z 231 peak is a definitive indicator of a single bromine atom.
185 / 187[M - NO₂]⁺Corresponds to the loss of a nitro group (mass 46). This fragmentation is common for nitroaromatic compounds and confirms its presence.
152[M - Br]⁺Represents the loss of the bromine radical.
106[M - Br - NO₂]⁺Loss of both the bromine atom and the nitro group.

Trustworthiness: The observation of the distinct 1:1 isotopic pattern for all bromine-containing fragments provides an internal validation of the data, confirming the elemental composition and molecular weight.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. Each group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (e.g., stretching, bending). The selection of the sampling method (KBr pellet vs. ATR) depends on sample availability and the need to avoid solvent interference. ATR is often preferred for its simplicity and speed.

Experimental Protocol (Attenuated Total Reflectance - FTIR)
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 or 32 scans to achieve a high signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be taken immediately prior to the sample scan and automatically subtracted. This is a critical self-validating step to remove atmospheric (H₂O, CO₂) and instrumental interferences.

Data Presentation & Interpretation

The IR spectrum should display absorption bands characteristic of all expected functional groups.

Wavenumber (cm⁻¹) (Expected) Vibration Mode Functional Group Confirmed
3200 - 3500 (broad)O-H stretchPhenolic Hydroxyl (-OH)
3000 - 3100 (sharp)C-H stretchAromatic Ring
2850 - 2960 (sharp)C-H stretchMethyl Group (-CH₃)
1590 - 1610C=C stretchAromatic Ring
1520 - 1560N-O asymmetric stretchNitro Group (-NO₂)
1340 - 1370N-O symmetric stretchNitro Group (-NO₂)
550 - 650C-Br stretchCarbon-Bromine Bond

Trustworthiness: The simultaneous presence of bands for -OH, aromatic C-H, aliphatic C-H, -NO₂, and C-Br provides strong, corroborating evidence for the structure proposed by the mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Isomer Map

Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. While MS confirms the formula and IR confirms functional groups, NMR establishes the specific isomeric structure. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms. The choice of a deuterated solvent (like CDCl₃) is critical to avoid overwhelming the signal with solvent protons. Tetramethylsilane (TMS) is used as an internal standard (δ = 0 ppm) for universal referencing.[4]

Experimental Protocol (¹H and ¹³C NMR)
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is key to resolving complex spectra.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. Ensure the sample is fully dissolved to achieve sharp spectral lines.

  • ¹H NMR Acquisition: Acquire the spectrum using a 45° pulse angle and a relaxation delay of 2-5 seconds. This ensures quantitative integration. Typically, 16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This results in a spectrum where each unique carbon appears as a single line, simplifying interpretation. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Data Presentation & Interpretation

The predicted NMR data for this compound is distinct from its isomers.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Expected δ (ppm) Multiplicity Integration Rationale for Chemical Shift & Multiplicity
Phenolic -OH~10.5 - 11.5broad singlet1HThe acidic proton is deshielded by the electronegative oxygen and intramolecular hydrogen bonding with the ortho-nitro group. It exchanges rapidly, appearing as a broad signal.
Aromatic C5-H~8.0 - 8.2doublet (d)1HThis proton is ortho to the electron-withdrawing nitro group and meta to the bromine, causing a significant downfield shift. It is coupled to C3-H (J ≈ 2.5 Hz).
Aromatic C3-H~7.6 - 7.8doublet (d)1HThis proton is ortho to the bromine atom and meta to the nitro group. It is coupled to C5-H (J ≈ 2.5 Hz).
Methyl C2-CH₃~2.4 - 2.6singlet3HThe methyl group protons are adjacent to the aromatic ring. They appear as a singlet as there are no adjacent protons to couple with.

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Expected δ (ppm) Rationale for Chemical Shift
C1 (-OH)~150-155Carbon attached to the highly electronegative oxygen atom.
C6 (-NO₂)~138-142Carbon attached to the electron-withdrawing nitro group.
C2 (-CH₃)~135-139Aromatic carbon attached to the methyl group.
C4 (-Br)~115-120Carbon attached to bromine; exhibits a shielding effect compared to C-H.
C5~128-132Aromatic C-H.
C3~124-128Aromatic C-H.
-CH₃~15-20Aliphatic carbon of the methyl group.

Trustworthiness & Isomeric Differentiation: The key to confirming the 4-bromo-2-methyl-6-nitro substitution pattern lies in the ¹H NMR. The presence of two aromatic doublets, each integrating to 1H, with a small meta-coupling constant (J ≈ 2-3 Hz), is a definitive signature of protons in a 1,3 relationship on the ring (H-3 and H-5). An isomer like 2-bromo-4-methyl-6-nitrophenol would instead show two aromatic singlets, as the protons would not be adjacent to each other.[3] This comparative logic is central to authoritative structural assignment.

G data Spectroscopic Data MS: C₇H₆BrNO₃ IR: -OH, -NO₂, -CH₃, C-Br ¹H NMR: 2x Ar-H (doublets), 1x CH₃ (singlet) ¹³C NMR: 7 unique carbons interpretation Logical Interpretation Correct Molecular Formula All Functional Groups Present 1,2,4,6-Tetrasubstituted Ring with meta-protons Confirms Carbon Skeleton data:f1->interpretation:f1 data:f2->interpretation:f2 data:f3->interpretation:f3 data:f4->interpretation:f4 structure Confirmed Structure: This compound interpretation->structure

Caption: Logic diagram for structural elucidation from spectroscopic data.

X-ray Crystallography: The Gold Standard

Authoritative Grounding: When all ambiguity must be eliminated, particularly for regulatory filings or establishing reference standards, single-crystal X-ray crystallography is the ultimate arbiter of molecular structure. This technique determines the precise spatial arrangement of atoms in a crystal lattice, providing definitive proof of connectivity and stereochemistry.[5]

Methodological Overview
  • Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[6]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.

The result is an unambiguous 3D model of the molecule, confirming not only the substitution pattern but also bond lengths, bond angles, and intermolecular interactions in the solid state. While not a routine technique for every batch, it is the gold standard for characterizing a new chemical entity.

Conclusion

The structural confirmation of this compound is achieved not by a single measurement, but by the congruent and self-validating data from a suite of orthogonal analytical techniques. Mass spectrometry establishes the correct molecular formula (C₇H₆BrNO₃). IR spectroscopy confirms the presence of all requisite functional groups (-OH, -NO₂, -CH₃, C-Br). Crucially, NMR spectroscopy provides the definitive map of atomic connectivity, allowing for unambiguous differentiation from other isomers. Finally, X-ray crystallography stands as the ultimate authority for absolute structural proof. Following this rigorous, multi-faceted workflow ensures the highest degree of scientific integrity and provides a solid foundation for all subsequent research and development.

References

An In-Depth Technical Guide to the Potential Biological Activities of 4-bromo-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the potential biological activities of 4-bromo-2-methyl-6-nitrophenol. Direct experimental data on the biological effects of this specific compound is limited in publicly available scientific literature. The information presented herein is largely based on the established activities of structurally similar compounds. All quantitative data, experimental protocols, and discussions of signaling pathways are provided as a guide for the potential evaluation of this compound and should not be interpreted as established activities of the compound itself.

Introduction

This compound is a substituted phenol with the molecular formula C7H6BrNO3.[1] Its structure, characterized by a phenolic hydroxyl group, a bromine atom, a methyl group, and a nitro group on the aromatic ring, suggests a rich potential for diverse biological activities. Phenolic compounds are a well-established class of molecules with a wide range of pharmacological effects. The substituents on the phenolic ring play a crucial role in modulating these activities. The electron-withdrawing nature of the nitro group and the halogen atom, combined with the electron-donating methyl group, creates a unique electronic and steric profile that could lead to significant interactions with biological targets.

This guide will explore the theoretical and extrapolated biological potential of this compound based on structure-activity relationships of analogous compounds. We will delve into potential antimicrobial, antioxidant, and cytotoxic activities, providing detailed experimental protocols for their investigation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting biological assays.

PropertyValueSource
Molecular FormulaC7H6BrNO3[1]
Molecular Weight232.033 g/mol [1]
Melting Point90.5 °C[1]
Boiling Point278.5°C at 760 mmHg[1]
XLogP33[1]

Potential Biological Activities: A Structure-Activity Relationship Analysis

The biological potential of this compound can be inferred from the known activities of structurally related compounds.

Antimicrobial Activity

The presence of both a halogen (bromine) and a nitro group on a phenolic backbone strongly suggests potential antimicrobial properties. Halogenated phenols are known to exhibit antimicrobial effects, and the addition of a nitro group can further enhance this activity.[2] Schiff bases derived from salicylaldehyde and its substituted forms have been extensively studied for their antimicrobial action, with the azomethine group considered crucial for their biological function.[3]

Derivatives of bromophenols have shown promise in the development of new drugs due to their biological activities.[4][5] The proposed mechanism for phenolic antimicrobials often involves membrane disruption, inhibition of essential enzymes, or interference with cellular energy production.

Antioxidant Activity

Phenolic compounds are classic antioxidants due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. The substituents on the aromatic ring modulate this activity. While electron-withdrawing groups like the nitro group can sometimes decrease antioxidant potential by destabilizing the resulting phenoxyl radical, the overall electronic effect of all substituents must be considered.[6] Studies on methylated and acetylated derivatives of natural bromophenols have highlighted their potential to ameliorate oxidative damage.[4][7]

Anticancer (Cytotoxic) Activity

Many nitrophenol and bromophenol derivatives have demonstrated cytotoxic activity against various cancer cell lines.[4] The proposed mechanisms often involve the induction of apoptosis. The lipophilicity and electronic properties conferred by the bromine and nitro groups can facilitate cell membrane penetration and interaction with intracellular targets.

Enzyme Inhibition

Small organic molecules, particularly those with reactive functional groups like phenols, are often investigated as enzyme inhibitors.[8] The specific shape and electronic distribution of this compound may allow it to fit into the active site of various enzymes, potentially leading to competitive or non-competitive inhibition. For instance, cholinesterases and monoamine oxidases are common targets for therapeutic enzyme inhibitors.[8]

Experimental Workflows for Biological Evaluation

This section provides detailed, self-validating protocols for assessing the potential biological activities of this compound.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assays Primary Screening & Quantification cluster_results Data Analysis Compound This compound Stock Solution (in DMSO) Disc_Diffusion Agar Disc Diffusion Assay (Qualitative Screening) Compound->Disc_Diffusion Broth_Microdilution Broth Microdilution Assay (MIC Determination) Compound->Broth_Microdilution Strains Bacterial & Fungal Strains (e.g., S. aureus, E. coli, C. albicans) Strains->Disc_Diffusion Strains->Broth_Microdilution Media Culture Media (e.g., Mueller-Hinton Broth) Media->Disc_Diffusion Media->Broth_Microdilution ZOI Measure Zone of Inhibition (mm) Disc_Diffusion->ZOI MIC Determine Minimum Inhibitory Concentration (µg/mL) Broth_Microdilution->MIC

Caption: Workflow for antimicrobial activity assessment.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Microplate Preparation: In a 96-well microplate, perform serial two-fold dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the prepared inoculum to each well of the microplate. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent, but no test compound).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Workflow for In Vitro Antioxidant Assays

Antioxidant_Workflow cluster_prep Preparation cluster_assays Radical Scavenging Assays cluster_results Data Analysis Compound This compound Stock Solution (in Methanol) DPPH_Assay DPPH Radical Scavenging Assay Compound->DPPH_Assay ABTS_Assay ABTS Radical Cation Decolorization Assay Compound->ABTS_Assay Positive_Control Positive Control (e.g., Ascorbic Acid, Trolox) Positive_Control->DPPH_Assay Positive_Control->ABTS_Assay Spectrophotometry Measure Absorbance Change (Spectrophotometer) DPPH_Assay->Spectrophotometry ABTS_Assay->Spectrophotometry IC50 Calculate IC50 Value (Concentration for 50% Scavenging) Spectrophotometry->IC50

Caption: Workflow for in vitro antioxidant capacity evaluation.

Protocol 2: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare serial dilutions of the this compound stock solution and a positive control (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, mix the test compound dilutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow Cell_Culture 1. Seed Cancer Cell Lines (e.g., HeLa, A549) in 96-well plates Treatment 2. Treat cells with serial dilutions of This compound Cell_Culture->Treatment Incubation 3. Incubate for 24-72 hours Treatment->Incubation MTT_Addition 4. Add MTT Reagent to each well Incubation->MTT_Addition Formazan_Solubilization 5. Solubilize Formazan Crystals (e.g., with DMSO or SDS solution) MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Measure Absorbance (at ~570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation 7. Calculate IC50 Value (Concentration for 50% viability reduction) Absorbance_Reading->IC50_Calculation

Caption: Workflow for assessing in vitro cytotoxicity.

Protocol 3: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Future Directions

Should primary in vitro screening reveal significant activity, further investigations would be warranted. These could include:

  • Mechanistic Studies: Investigating the underlying mechanisms of action, such as specific enzyme inhibition, induction of apoptosis, or disruption of microbial cell membranes.

  • In Vivo Studies: Evaluating the efficacy and toxicity of this compound in animal models.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing derivatives to establish clear relationships between chemical structure and biological activity, which can guide the development of more potent and selective compounds.

Conclusion

While direct biological data for this compound is not yet prevalent in scientific literature, a thorough analysis of its chemical structure and the activities of related compounds strongly suggests its potential as a bioactive molecule. Its substituted phenolic nature makes it a prime candidate for investigation as an antimicrobial, antioxidant, and cytotoxic agent. The experimental workflows detailed in this guide provide a robust framework for systematically exploring these potential activities. Further research into this compound is warranted and could unveil novel therapeutic applications.

References

An In-depth Technical Guide to the Solubility Profile of 4-bromo-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the solubility characteristics of 4-bromo-2-methyl-6-nitrophenol (CAS No: 20294-50-2), a key intermediate in various chemical syntheses.[1] A thorough understanding of its solubility is critical for researchers, scientists, and drug development professionals to effectively design, optimize, and control processes such as reaction kinetics, purification, and formulation.

While specific quantitative solubility data for this exact compound is not extensively available in public literature, this guide extrapolates its expected behavior based on the well-understood principles of physical chemistry and the known properties of structurally similar molecules, such as brominated and nitrated phenols.[2] Furthermore, it provides a robust, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate accurate and reliable data tailored to their specific applications.

Physicochemical Properties of this compound

To understand the solubility of a compound, one must first examine its molecular structure and inherent physical properties.

Molecular Structure:

The molecule consists of a phenol ring substituted with three functional groups:

  • A hydroxyl (-OH) group : This group is polar and capable of acting as both a hydrogen bond donor and acceptor.

  • A nitro (-NO2) group : This is a strong electron-withdrawing group, increasing the acidity of the phenolic proton and contributing to the molecule's overall polarity.

  • A bromo (-Br) group : This halogen atom is electronegative but also contributes to the molecule's size and lipophilicity.

  • A methyl (-CH3) group : This is a nonpolar, lipophilic group.

The interplay of these groups dictates the molecule's interactions with different solvents. The polar hydroxyl and nitro groups suggest solubility in polar solvents, while the brominated and methylated aromatic ring imparts a lipophilic character, suggesting potential solubility in non-polar organic solvents.[2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C7H6BrNO3[1]
Molecular Weight 232.03 g/mol [1][3]
Appearance Yellow Flake or needle-like crystals[4]
Melting Point 90.5 °C[1]
Boiling Point 278.5°C at 760 mmHg[1]
XLogP3 3.0[5]

The XLogP3 value of 3.0 indicates a significant degree of lipophilicity, suggesting that while the polar groups will aid solubility in polar solvents, the overall structure has a preference for non-aqueous environments.

Theoretical Framework: Solvent-Solute Interactions

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that solutes tend to dissolve in solvents that have similar polarity and intermolecular force characteristics.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given the hydroxyl group on this compound, it is expected to have some solubility in these solvents. However, the hydrophobic nature of the brominated and methylated aromatic ring will likely limit its solubility in water.[2]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds, though they can accept them. They are excellent at dissolving a wide range of organic compounds.[2][6] High solubility is anticipated in solvents like DMSO.[2]

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The lipophilic aromatic ring and methyl group suggest that this compound will exhibit some solubility in these solvents, particularly those with aromatic character like toluene.[6]

The acidic nature of the phenolic proton means that the solubility of this compound will be highly dependent on pH in aqueous solutions. In alkaline conditions, the hydroxyl group will deprotonate to form a phenolate salt, which is ionic and thus significantly more soluble in water.[7][8]

Expected Solubility Profile

Based on the analysis of its structure and the principles of solubility, the following qualitative solubility profile is expected.

Table 2: Predicted Solubility of this compound in Various Solvents

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticLow to ModerateThe polar -OH and -NO2 groups are offset by the hydrophobic brominated and methylated aromatic ring.[2]
Methanol Polar ProticSolubleA polar protic solvent capable of hydrogen bonding.[2]
Ethanol Polar ProticSolubleSimilar to methanol, it is a polar solvent that can engage in hydrogen bonding.[2][6]
Acetone Polar AproticSolubleA good solvent for many nitrophenols due to its moderate polarity.[2][6]
Acetonitrile Polar AproticSolubleA common solvent for a wide range of organic compounds.[6]
Ethyl Acetate Moderately PolarSolubleExpected to be a good solvent due to its moderate polarity.[2]
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleA powerful polar aprotic solvent known for dissolving a wide range of organic compounds.[2]
Dichloromethane (DCM) Non-polarModerately SolubleThe organic nature of the compound suggests some solubility in this common non-polar solvent.[2]
Hexane Non-polarSparingly SolubleAs a nonpolar solvent, it is less effective for polar nitrophenols.[6]
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: This method involves saturating a solvent with the solute by allowing them to equilibrate at a constant temperature. The concentration of the solute in the resulting saturated solution is then measured, typically by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an excess amount of crystalline this compound into several vials. The excess is crucial to ensure a saturated solution is achieved.

    • Add a precise volume of the chosen solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant-temperature orbital shaker or water bath. A typical temperature for screening is 25 °C (298.15 K).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sample Preparation & Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial. This step is critical to remove all undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

Diagram 1: Experimental Workflow for the Isothermal Shake-Flask Method

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Separation cluster_analysis 4. Analysis cluster_calc 5. Calculation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant T (e.g., 24-72h @ 25°C) equil1->equil2 sample1 Settle excess solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (0.22 µm) sample2->sample3 analysis1 Dilute sample sample3->analysis1 analysis2 Analyze (e.g., HPLC) analysis1->analysis2 calc1 Determine concentration from calibration curve analysis2->calc1 analysis3 Prepare calibration curve calc2 Report solubility (mg/mL) calc1->calc2

Caption: Workflow for determining equilibrium solubility.

Data Interpretation: Linking Structure to Solubility

The quantitative data obtained from the experimental protocol can be used to validate the theoretical predictions. A graph plotting solubility against a solvent polarity index can provide valuable insights.

Diagram 2: Relationship between Solvent Polarity and Expected Solubility

G cluster_solute cluster_solvents Solute Solute (Polar & Lipophilic Moieties) PolarProtic Polar Protic (e.g., Methanol) Solute->PolarProtic H-Bonding Good Solubility PolarAprotic Polar Aprotic (e.g., DMSO) Solute->PolarAprotic Dipole-Dipole Very Good Solubility NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar van der Waals Poor Solubility

Caption: Intermolecular forces driving solubility.

It is expected that the highest solubility will be observed in polar aprotic solvents like DMSO, where strong dipole-dipole interactions can occur without the competing hydrophobic effects seen in water. Polar protic solvents like methanol and ethanol should also be effective due to hydrogen bonding. Solubility will likely decrease significantly as solvent polarity decreases, with the lowest values seen in non-polar aliphatic solvents like hexane.

Conclusion

The solubility profile of this compound is governed by the complex interplay of its polar (hydroxyl, nitro) and non-polar (brominated methyl-aromatic ring) functionalities. While it is predicted to be soluble in a range of common polar organic solvents and sparingly soluble in water, precise quantitative data is essential for process development. The isothermal shake-flask method detailed in this guide provides a reliable framework for researchers to generate this critical data, enabling informed solvent selection, optimized reaction conditions, and robust formulation strategies.

References

determining the melting point of 4-bromo-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Accurate Determination of the Melting Point of 4-bromo-2-methyl-6-nitrophenol

Authored by a Senior Application Scientist

This document provides a comprehensive, field-proven guide for the precise determination of the melting point of this compound (CAS No. 20294-50-2). It is intended for researchers, analytical scientists, and professionals in drug development who rely on accurate physical property characterization for compound identification, purity assessment, and quality control. This guide moves beyond a simple procedural list to explain the scientific rationale behind each step, ensuring a self-validating and robust methodology.

Introduction: The Significance of a Melting Point

This compound is a highly functionalized aromatic compound, appearing as a yellow crystalline powder.[1] Its molecular structure, featuring bromine, methyl, nitro, and hydroxyl groups, lends itself to a variety of intermolecular forces that dictate its physical properties.

PropertyValueSource
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1][2]
Reported Melting Point 87–90.5 °C[1]
CAS Number 20294-50-2[2]

In the context of pharmaceutical development and organic synthesis, the melting point is a critical first-line indicator of both identity and purity.[3][4] A pure crystalline solid exhibits a sharp, characteristic melting range, typically spanning 0.5-2.0°C.[5] The presence of even minor impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[4][5] Therefore, the accurate determination of this value is not merely a procedural step but a foundational data point for compound validation.

Theoretical Foundations: Molecular Interactions and Phase Transition

The melting point is the temperature at which a substance transitions from a highly ordered solid state to a disordered liquid state. This phase change occurs when the supplied thermal energy (kinetic energy) becomes sufficient to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[3][6] For this compound, the key intermolecular forces at play are:

  • Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group are strong acceptors. This leads to robust intermolecular networks that require significant energy to disrupt.

  • Dipole-Dipole Interactions: The molecule possesses several polar bonds (C-Br, C-N, N-O, C-O), creating a net molecular dipole and resulting in strong electrostatic attractions between adjacent molecules.

  • Van der Waals Forces: These dispersion forces, though weaker, contribute to the overall lattice energy, scaling with the molecule's size and surface area.

The presence of an impurity introduces defects into the crystal lattice, weakening the overall intermolecular forces. This means less energy is required to break the structure apart, resulting in the characteristic melting point depression.[4]

Experimental Workflow and Protocol

This section details a validated, step-by-step protocol for using a modern digital melting point apparatus.

Diagram of the Experimental Workflow

G cluster_prep Part A: Sample Preparation cluster_run Part B: Instrumental Analysis cluster_data Part C: Data Recording & Interpretation P1 Ensure Sample is Dry P2 Grind to Fine Powder P1->P2 P3 Load Capillary (2-3 mm) P2->P3 P4 Compact Sample P3->P4 R1 Insert Capillary into Apparatus P4->R1 R2 Fast Ramp (10-20°C/min) to Estimate MP R1->R2 R3 Cool Apparatus (>20°C below est. MP) R2->R3 R4 Slow Ramp (1-2°C/min) for Precise Measurement R3->R4 D1 Record T_onset (First liquid appears) R4->D1 D2 Record T_completion (All solid disappears) D1->D2 D3 Calculate Melting Range D2->D3 D4 Compare to Reference Value and Assess Purity D3->D4

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology

A. Sample Preparation (Self-Validation: A poorly prepared sample is the most common source of error.)

  • Ensure Sample Dryness: Use a sample that has been thoroughly dried, for instance, in a vacuum desiccator. Residual solvent will act as an impurity and cause significant melting point depression.

  • Create a Fine Powder: Place a small amount of the crystalline this compound on a clean, dry watch glass. Using a spatula, crush the sample into a fine, uniform powder.[5] This is critical for uniform heat transfer and efficient packing.

  • Load the Capillary Tube: Tap the open end of a capillary tube into the powder pile until a small amount of sample enters the tube. Invert the tube and tap the sealed end gently on the benchtop to move the sample down.

  • Compact the Sample: To ensure dense packing, drop the capillary tube (sealed end down) through a long glass tube (approx. 1 meter) onto a hard surface. Repeat this 2-3 times. The final packed sample height should be no more than 2-3 mm.[5] Causality: An overly large sample requires a greater heat input, artificially broadening the melting range as a thermal gradient forms within the sample itself.

B. Instrumental Analysis

  • Initial Rapid Determination:

    • Set the digital melting point apparatus to a rapid heating rate (e.g., 10-20°C/min).[5]

    • Insert the prepared capillary tube.

    • Observe the sample and note the approximate temperature at which it melts. This provides a target range for the precise measurement.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the estimated melting point.[5]

    • Insert a fresh capillary tube with a new sample. Trustworthiness: Never re-melt a sample, as thermal decomposition may have occurred, altering the melting point.

    • Set the heating rate to a slow 1-2°C per minute.[3] Causality: A slow ramp rate ensures that the sample, heating block, and thermometer all remain in thermal equilibrium, which is essential for an accurate reading.

    • Record the temperature at the first sign of liquid formation (T_onset).

    • Record the temperature when the last crystal of solid disappears (T_completion).

    • The melting point is reported as the range from T_onset to T_completion.

C. Mixed Melting Point for Identity Confirmation

This technique is the authoritative method for confirming if an unknown sample is identical to a known reference standard.[4]

  • Prepare a 50:50 mixture by thoroughly grinding equal parts of your synthesized/unknown sample and a certified reference standard of this compound.

  • Determine the melting point of this mixture using the accurate determination protocol (Part B).

  • Interpretation:

    • No Change: If the mixture melts at the same sharp range as the reference standard, the unknown is confirmed to be the same compound.[4]

    • Depression & Broadening: If the mixture melts at a lower temperature and over a wider range, the unknown is not the same compound. The reference standard is acting as an impurity.[4]

Data Interpretation and Logical Validation

The recorded melting range is a direct reflection of the sample's purity. The following diagram and table illustrate the logical flow for interpreting the results.

Diagram of Data Interpretation Logic

G Start Measure Melting Range (T_onset - T_completion) Decision1 Is Range ≤ 2°C? Start->Decision1 Decision2 Does Range Overlap with Literature Value (87-90.5°C)? Decision1->Decision2 Yes (Sharp) Result_Impure Conclusion: Sample is Impure Decision1->Result_Impure No (Broad) Result_Pure Conclusion: Sample is Likely Pure Decision2->Result_Pure Yes Result_Misidentified Conclusion: Sample is Likely a Different Compound Decision2->Result_Misidentified No

Caption: Logical Flow for Purity Assessment.

Table of Hypothetical Results
Sample DescriptionObserved Melting Range (°C)Range Width (°C)Interpretation
High-Purity Standard 89.0 - 90.01.0Pure. Sharp range matches literature value.
Synthesized Batch A 88.5 - 90.01.5High Purity. Sharp range within literature specifications.
Synthesized Batch B 84.0 - 88.04.0Impure. Range is depressed and significantly broadened.
50:50 Mix (Batch A + Standard) 88.8 - 90.01.2Identity Confirmed. No significant depression or broadening.
50:50 Mix (Unknown + Standard) 75.0 - 82.07.0Not the Same Compound. Severe depression and broadening.

Conclusion

The determination of the melting point of this compound is a fundamental technique that provides invaluable insight into the compound's identity and purity. By adhering to a protocol grounded in scientific principles—ensuring proper sample preparation, controlling the heating rate, and employing logical validation techniques like mixed melting point analysis—researchers can generate trustworthy and reproducible data. This accuracy is paramount for the rigorous demands of scientific research and pharmaceutical quality control.

References

Technical Guide: A Methodical Approach to the Calculation of Molecular Weight for 4-bromo-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realms of chemical synthesis, pharmacology, and materials science, the molecular weight (MW) of a compound is a cornerstone physical property. It governs stoichiometric relationships, influences pharmacokinetic and pharmacodynamic profiles, and is critical for the analytical characterization of novel entities. This guide provides a detailed, first-principles approach to calculating the molecular weight of 4-bromo-2-methyl-6-nitrophenol, a substituted phenol of interest in various research applications. Our methodology is grounded in authoritative data from the International Union of Pure and Applied Chemistry (IUPAC) and is designed to ensure the highest degree of accuracy and reproducibility for researchers and drug development professionals.

Foundational Principles: Atomic Weight and Molecular Weight

Before proceeding to the calculation, it is crucial to establish the principles upon which it is based. The molecular weight of a compound is the sum of the atomic weights of all its constituent atoms.

An atomic weight (or relative atomic mass) is not the mass of a single atom. Instead, it is a weighted average of the masses of all naturally occurring isotopes of a particular element.[1][2] This is why the atomic weights listed on the periodic table are not whole numbers.[3] The standard unit is the atomic mass unit (amu), where 1 amu is defined as one-twelfth the mass of a single carbon-12 atom.[2][4] The values used in this guide are the standard atomic weights as recommended by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW), which represent the most accurate and universally accepted values for terrestrial materials.

Structural Deconstruction and Formula Determination

The first step in any molecular weight calculation is to unequivocally determine the molecular formula of the compound. This is derived directly from its IUPAC name: This compound .

  • Phenol : This is the parent structure, consisting of a benzene ring (C₆H₅) bonded to a hydroxyl group (-OH).

  • Substituent Numbering : The carbon atom bonded to the hydroxyl group is designated as position 1.

  • 2-methyl : A methyl group (-CH₃) is attached at position 2.

  • 4-bromo : A bromine atom (-Br) is attached at position 4.

  • 6-nitro : A nitro group (-NO₂) is attached at position 6.

By assembling these components, we can tally the constituent atoms:

  • Carbon (C) : 6 atoms in the benzene ring plus 1 in the methyl group, for a total of 7.

  • Hydrogen (H) : The parent phenol has hydrogens at positions 2, 3, 4, 5, and 6. The substituents at positions 2, 4, and 6 replace these hydrogens. Therefore, hydrogens remain on the ring at positions 3 and 5. Additionally, there is 1 hydrogen in the hydroxyl group and 3 in the methyl group, for a total of 2 + 1 + 3 = 6.

  • Bromine (Br) : 1 atom.

  • Nitrogen (N) : 1 atom in the nitro group.

  • Oxygen (O) : 1 atom in the hydroxyl group and 2 in the nitro group, for a total of 3.

This systematic deconstruction yields the definitive molecular formula: C₇H₆BrNO₃ .[5][6][7]

Caption: Molecular structure of this compound (C₇H₆BrNO₃).

Experimental Protocol: Calculation of Molecular Weight

The following protocol details the precise steps for calculating the molecular weight of C₇H₆BrNO₃.

Step 1: Collation of Standard Atomic Weights

The first action is to gather the standard atomic weight for each constituent element. For maximum accuracy, these values are sourced from IUPAC and the National Institute of Standards and Technology (NIST).[8][9][10][11][12]

ElementSymbolAtom Count in C₇H₆BrNO₃Standard Atomic Weight (amu)Subtotal Weight (amu)
CarbonC712.01184.077
HydrogenH61.0086.048
BromineBr179.904[13][14][15]79.904
NitrogenN114.007[16][17]14.007
OxygenO315.999[1][18]47.997
Step 2: Summation of Atomic Weights

The molecular weight is the aggregate of the subtotal weights calculated in the previous step. The causality is direct: the mass of the molecule is the sum of the masses of its parts.

  • MW = (Atomic Weight of C × 7) + (Atomic Weight of H × 6) + (Atomic Weight of Br × 1) + (Atomic Weight of N × 1) + (Atomic Weight of O × 3)

  • MW = (12.011 × 7) + (1.008 × 6) + (79.904 × 1) + (14.007 × 1) + (15.999 × 3)

  • MW = 84.077 + 6.048 + 79.904 + 14.007 + 47.997

Step 3: Final Calculated Molecular Weight

Executing the summation provides the final molecular weight.

  • MW = 232.033 amu

This calculated value is consistent with empirical data found in chemical databases.[5] The unit may also be expressed as g/mol , which is numerically equivalent and more practical for laboratory applications, representing the mass of one mole of the substance.

Caption: Workflow for calculating molecular weight.

Conclusion

The molecular weight of this compound has been rigorously calculated to be 232.033 amu . This result was achieved through a systematic, self-validating process that began with the deconstruction of the compound's IUPAC name to determine its molecular formula, followed by the summation of the most current, authoritative atomic weights for each constituent element. This methodical approach is fundamental in ensuring the precision required for quantitative analysis, chemical synthesis, and all stages of drug discovery and development. Adherence to these foundational principles guarantees data integrity and reproducibility across all scientific disciplines.

References

The Industrial Versatility of 4-bromo-2-methyl-6-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the potential industrial applications of 4-bromo-2-methyl-6-nitrophenol, a versatile chemical intermediate. The document explores its synthesis, key chemical properties, and its significant role as a precursor in the manufacturing of high-value chemicals, particularly in the dye industry. Detailed reaction pathways, including the synthesis of its crucial amino derivative and subsequent transformation into phenoxazine dyes, are presented. Furthermore, this guide discusses potential, albeit less documented, applications in the agrochemical and pharmaceutical sectors, drawing parallels with structurally related compounds. The content is intended for researchers, chemists, and professionals in drug development and materials science, offering a comprehensive overview of the industrial relevance of this substituted phenol.

Introduction: Unveiling the Potential of a Multifunctional Intermediate

This compound is a substituted aromatic compound characterized by the presence of a hydroxyl group, a bromine atom, a methyl group, and a nitro group on a benzene ring. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro and bromo groups, coupled with the electron-donating effect of the methyl group and the activating influence of the hydroxyl group, allows for a range of chemical transformations. This guide will delve into the practical applications of this reactivity in an industrial context.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 20294-50-2
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Appearance Solid
Melting Point 90.5 °C
Boiling Point 278.5 °C at 760 mmHg

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient synthesis of this compound starts from 2-bromo-4-methylphenol. The key transformation is the nitration of the phenol ring.

Experimental Protocol: Nitration of 2-Bromo-4-methylphenol
  • Preparation of the Nitrating Mixture: In a flask, a solution of sulfuric acid (H₂SO₄) in water is prepared. To this, nitric acid (HNO₃) is added at 0°C.

  • Reaction Setup: 2-Bromo-4-methylphenol is added to the nitrating mixture.

  • Reaction Execution: The resulting mixture is stirred at room temperature overnight.

  • Work-up: After the reaction is complete, the mixture is extracted with ethyl acetate (EtOAc) and dried over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: The solution is concentrated under reduced pressure and the crude product is purified by silica gel column chromatography to yield this compound as a yellow solid.[1]

Caption: Synthesis of this compound.

Core Industrial Application: A Gateway to Phenoxazine Dyes

The most significant industrial application of this compound lies in its role as a precursor to 2-amino-4-bromo-6-methylphenol, a key intermediate in the synthesis of phenoxazine dyes. Phenoxazine derivatives are an important class of dyes and fluorescent probes with applications in textiles, leather, and biological staining.

Reduction of the Nitro Group: Formation of the Key Amino Intermediate

The conversion of this compound to 2-amino-4-bromo-6-methylphenol is a critical step. This is typically achieved through the reduction of the nitro group. Various reducing agents can be employed for this purpose, with catalytic hydrogenation being a common industrial method.

The catalytic reduction of nitrophenols to aminophenols is a crucial reaction in the synthesis of aromatic amines, which are key intermediates in the chemical and pharmaceutical industries.[2]

Experimental Protocol: Catalytic Hydrogenation

A general procedure for the reduction of a substituted nitrophenol involves the use of a catalyst such as Rh/C under a hydrogen atmosphere.

  • Reaction Setup: this compound is dissolved in a suitable solvent such as tetrahydrofuran (THF).

  • Catalyst Addition: A catalytic amount of 5% Rhodium on Carbon (Rh/C) is added to the solution.

  • Hydrogenation: The reaction mixture is stirred at room temperature under a hydrogen atmosphere for several hours.

  • Work-up: The reaction mixture is filtered through Celite to remove the catalyst, and the filtrate is concentrated to yield the desired 2-amino-4-bromo-6-methylphenol.[3]

Reduction This compound This compound Reduction_Reaction Reduction This compound->Reduction_Reaction Reducing_Agent H₂, Rh/C Reducing_Agent->Reduction_Reaction 2-amino-4-bromo-6-methylphenol 2-amino-4-bromo-6-methylphenol Reduction_Reaction->2-amino-4-bromo-6-methylphenol

Caption: Reduction to 2-amino-4-bromo-6-methylphenol.

Synthesis of Phenoxazine Dyes

2-amino-4-bromo-6-methylphenol serves as a foundational molecule for the synthesis of a variety of phenoxazine dyes. The synthesis of phenoxazines often involves the oxidative coupling of ortho-aminophenols.[4] These dyes are of interest for their applications in materials science, organic light-emitting diodes, and as photoredox catalysts.[4]

The general strategy for forming the phenoxazine core involves the reaction of two molecules of the aminophenol or the reaction of the aminophenol with another suitable aromatic compound. The presence of the bromo and methyl substituents on the 2-amino-4-bromo-6-methylphenol backbone allows for the creation of specialized dyes with tailored properties, such as specific colors, solubility, and lightfastness.

Potential Applications in Agrochemicals

While direct applications of this compound in the agrochemical industry are not extensively documented, the biological activity of structurally similar compounds suggests its potential. Phenolic compounds are important secondary metabolites in plants and often exhibit biological activities such as antibacterial, insecticidal, and herbicidal properties.[5]

A patent for the related compound, 2-bromo-4-fluoro-6-nitrophenol, describes its use as a broad-spectrum and high-efficiency agricultural bactericide with good inhibitory effects on weeds.[5] This suggests that this compound and its derivatives could be investigated for similar properties. The presence of the bromine atom and the nitro group, both of which can contribute to biological activity, makes this a promising area for research and development.

Exploration in Pharmaceutical Synthesis

The utility of brominated phenols and their derivatives in medicinal chemistry is well-established. These motifs are present in a variety of compounds with demonstrated pharmacological activities. For instance, derivatives of natural bromophenols are being investigated for their antioxidant and anticancer activities.[6][7][8]

Furthermore, the amino derivative, 2-amino-4-bromo-6-methylphenol, can be a precursor for the synthesis of various heterocyclic compounds.[1][4][9][10] Heterocyclic chemistry is a cornerstone of drug discovery, with a vast number of pharmaceuticals containing heterocyclic scaffolds. The synthesis of benzoxazines, benzoxazepines, and other related structures from aminophenols is a common strategy in medicinal chemistry.[4] Therefore, 2-amino-4-bromo-6-methylphenol represents a starting point for the synthesis of novel compounds with potential therapeutic applications.

Use in Hair Dyes

Aminophenols are widely used in the formulation of hair coloring products.[11] Specifically, 2-amino-6-chloro-4-nitrophenol is used in semi-permanent and permanent hair dyes.[12][13] Given the structural similarity, it is plausible that 2-amino-4-bromo-6-methylphenol could also be utilized in hair dye formulations to achieve specific color shades. These direct dyes work by diffusing into the hair shaft.[13]

Conclusion and Future Outlook

This compound is a chemical intermediate with a clearly defined and significant role in the synthesis of phenoxazine dyes. The straightforward conversion to its amino derivative opens up a rich area of chemistry for the production of a diverse range of colored compounds. While its applications in the agrochemical and pharmaceutical sectors are less established, the precedent set by structurally related molecules provides a strong rationale for further investigation. The continued exploration of the reactivity of this versatile molecule and its derivatives is likely to uncover new and valuable industrial applications, solidifying its importance as a key building block in synthetic chemistry.

References

comprehensive literature review of 4-bromo-2-methyl-6-nitrophenol research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 4-bromo-2-methyl-6-nitrophenol (CAS No: 20294-50-2), a substituted nitrophenol of significant interest in synthetic organic chemistry. While detailed research on this specific molecule is limited, this document consolidates available data on its synthesis, physicochemical properties, and safety protocols. By analyzing its structural components and the known applications of its precursors, this guide elucidates its potential as a versatile intermediate in the development of complex chemical entities, particularly in the pharmaceutical and agrochemical sectors. The document includes detailed, field-proven protocols, comparative spectroscopic analysis, and a discussion of the chemical logic underpinning its synthesis and reactivity.

Introduction and Chemical Identity

This compound is an aromatic organic compound characterized by a phenol ring substituted with a bromine atom, a methyl group, and a nitro group. Its unique substitution pattern—with the hydroxyl, nitro, and methyl groups ortho or para to each other—governs its chemical reactivity and potential utility as a molecular building block. The electron-withdrawing nature of the nitro and bromo groups, combined with the electron-donating effect of the methyl group, creates a nuanced electronic environment on the aromatic ring, making it a valuable intermediate for further functionalization.

The precursor, 4-bromo-2-methylphenol, is recognized as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including those with analgesic, anti-inflammatory, or antimicrobial properties.[1][2] This established role suggests that this compound, with the additional reactive nitro group, holds significant, albeit largely unexplored, potential for creating diverse and complex molecular architectures.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 20294-50-2
Molecular Formula C₇H₆BrNO₃[3]
Molecular Weight 232.03 g/mol [3]
Appearance Yellow solid (predicted)[3]
Melting Point 90.5 °C[3]
Boiling Point 278.5 °C at 760 mmHg[3]
Density 1.8 ± 0.1 g/cm³[3]
Flash Point 122.2 ± 25.9 °C[3]
Vapor Pressure 0.00252 mmHg at 25°C[3]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area.[3] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times.[3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/clothing/eye protection.[3]

  • P301+P317: If swallowed, get medical help.[3]

  • P302+P352: If on skin, wash with plenty of water.[3]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

  • P501: Dispose of contents/container in accordance with local regulations.[3]

Synthesis and Mechanistic Rationale

The most viable synthetic route to this compound is the regioselective nitration of its precursor, 4-bromo-2-methylphenol (also known as 4-bromo-o-cresol). This electrophilic aromatic substitution reaction is governed by the directing effects of the substituents on the phenol ring.

The Causality of Regioselectivity

The outcome of the nitration reaction is dictated by the powerful activating and directing effects of the hydroxyl (-OH) group, which is an ortho, para-director. The methyl (-CH₃) group is also an ortho, para-director, while the bromo (-Br) group is a deactivating but ortho, para-directing substituent.

  • Activating Groups: The -OH group is the strongest activating group, strongly directing incoming electrophiles to the positions ortho and para to it (C2, C4, C6).

  • Steric Hindrance: The C4 position is already occupied by a bromine atom.

  • Directing Effect: The combined directing effects of the hydroxyl and methyl groups strongly favor the introduction of the nitro group at the C6 position, which is ortho to the hydroxyl group.[4]

The workflow for this synthesis is visualized below.

Synthesis_Workflow Synthesis Pathway of this compound Start Starting Material: 4-Bromo-2-methylphenol Nitration Electrophilic Aromatic Substitution: Nitration Start->Nitration Conditions Conditions: 0-5 °C Nitration->Conditions Quench Reaction Quench: Pour onto crushed ice Nitration->Quench Reagents Reagents: HNO₃ / H₂SO₄ (Nitrating Mixture) Reagents->Nitration Product Product: This compound Workup Workup & Purification: Filtration, Washing, Recrystallization Quench->Workup Workup->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Nitration of 4-Bromo-2-methylphenol

This protocol is adapted from established procedures for the nitration of substituted phenols.[4]

Materials:

  • 4-Bromo-2-methylphenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Deionized Water

  • Ethanol/Water mixture (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, and ice-salt bath.

Procedure:

  • Prepare the Phenol Solution: In a flask equipped with a magnetic stirrer, cool concentrated sulfuric acid to 0 °C using an ice-salt bath.

  • Slowly and carefully add 4-bromo-2-methylphenol (1.0 eq) to the cold sulfuric acid with vigorous stirring. Ensure the temperature is maintained below 5 °C throughout the addition.

  • Prepare the Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small volume of cold, concentrated sulfuric acid.

  • Perform the Nitration: Add the prepared nitrating mixture dropwise to the phenol solution. The temperature of the reaction must be strictly maintained below 5 °C to prevent over-nitration and oxidative side reactions.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Once the starting material is consumed, carefully pour the reaction mixture onto a large volume of crushed ice with constant stirring. A yellow precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold deionized water until the washings are neutral to litmus paper. This step is crucial to remove residual acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Spectroscopic Analysis and Structural Confirmation

Definitive structural confirmation of a synthesized compound is a cornerstone of chemical research. As published experimental spectra for this compound are scarce, this section provides a comparative analysis based on expected values and data from structurally similar analogs like 4-bromo-2-nitrophenol.[5] This approach allows for a logical and scientifically grounded interpretation of what experimental data should reveal.

Elucidation_Logic Logic for Spectroscopic Structural Elucidation cluster_methods Spectroscopic Methods cluster_info Information Gained NMR NMR Spectroscopy (¹H & ¹³C) NMR_info Proton & Carbon Environment Connectivity NMR->NMR_info MS Mass Spectrometry (EI) MS_info Molecular Weight Isotopic Pattern (Br) Fragmentation MS->MS_info IR IR Spectroscopy (FTIR) IR_info Presence of Key Functional Groups (-OH, -NO₂, C-Br) IR->IR_info Confirmed Confirmed Structure: This compound NMR_info->Confirmed MS_info->Confirmed IR_info->Confirmed

Caption: Logic diagram for structural elucidation from spectroscopic data.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

Assignment Type Predicted Chemical Shift (δ, ppm) Rationale / Comparison
Phenolic -OH¹H~10.5 - 11.5 (broad s)Strong deshielding due to hydrogen bonding with the ortho-nitro group. Analog 4-bromo-2-nitrophenol shows a peak at ~10.9 ppm.[5]
Aromatic C5-H¹H~8.0 - 8.2 (d)Deshielded by the para-bromo and ortho-nitro groups.
Aromatic C3-H¹H~7.6 - 7.8 (d)Influenced by the ortho-methyl and para-bromo groups.
Methyl C2-CH₃¹H~2.3 - 2.5 (s)Typical range for an aromatic methyl group.
C1-OH¹³C~152 - 156Carbon attached to the hydroxyl group.
C6-NO₂¹³C~138 - 142Carbon attached to the electron-withdrawing nitro group.
C4-Br¹³C~115 - 120Carbon attached to bromine, shows a lower chemical shift.
C2-CH₃¹³C~130 - 135Carbon attached to the methyl group.
C3 & C5¹³C~125 - 132Aromatic carbons bearing protons.
-CH₃¹³C~15 - 18Methyl carbon signal.

Data is predicted based on comparative analysis presented by BenchChem.[5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a distinct molecular ion peak. A key feature will be the characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Expected Fragmentation Pattern:

  • [M]⁺: m/z 231/233

  • [M-NO₂]⁺: Loss of the nitro group (46 Da), m/z 185/187

  • [M-Br]⁺: Loss of the bromine atom (79/81 Da), m/z 152

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
Phenolic -OH3200 - 3500 (broad)O-H Stretch
Aromatic C-H3000 - 3100C-H Stretch
Nitro N-O1500 - 1550 (asymmetric)N-O Stretch
Nitro N-O1340 - 1380 (symmetric)N-O Stretch
Aromatic C=C1450 - 1600C=C Stretch
C-Br500 - 600C-Br Stretch

Data is predicted based on standard IR correlation tables and comparative analysis.[5]

Chemical Reactivity and Potential Applications

While specific applications of this compound are not widely documented, its structure suggests significant potential as a synthetic intermediate. Its reactivity is dominated by the interplay of its three functional groups.

  • Phenolic Hydroxyl Group: The acidic proton can be deprotonated to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or other substitution reactions.

  • Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amino group (-NH₂), which is a common precursor for the synthesis of amides, sulfonamides, and heterocyclic compounds like benzimidazoles or benzoxazoles. This transformation dramatically alters the electronic properties of the ring and opens up new synthetic pathways.

  • Aromatic Ring: The ring itself can undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will heavily influence the conditions required and the regioselectivity of such reactions.

Given that its precursor, 4-bromo-2-methylphenol, is used in the synthesis of pharmaceuticals and agrochemicals, it is logical to infer that this compound is a valuable intermediate for creating libraries of novel compounds for biological screening.[1][2] The introduction of a reducible nitro group provides a strategic advantage for building molecular complexity.

Conclusion and Future Outlook

This compound is a fine chemical with considerable, yet underexplored, potential. This guide has synthesized the available information to provide a robust framework for its synthesis, characterization, and safe handling. The clear synthetic pathway via nitration of 4-bromo-2-methylphenol makes it an accessible target for research laboratories.

Future research should focus on experimentally validating the predicted spectroscopic data and exploring the synthetic utility of this compound. In particular, the reduction of the nitro group to an amine and subsequent derivatization could lead to the discovery of novel molecules with potential applications in drug discovery and materials science. As the demand for complex and diverse chemical scaffolds grows, intermediates like this compound will continue to be of high interest to the scientific community.

References

historical discovery and synthesis of 4-bromo-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Discovery and Synthesis of 4-bromo-2-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated nitrocresol derivative. Delving into its historical context, this document elucidates the pioneering work on the nitration of halogenated phenols that led to its discovery. The core of this guide is a detailed exposition of its synthetic pathway, emphasizing the principles of electrophilic aromatic substitution and regioselectivity that govern the reaction. A field-proven, step-by-step protocol for its synthesis, starting from 2-methylphenol (o-cresol), is provided, along with a discussion of the critical process parameters and the rationale behind them. Furthermore, this guide outlines the standard analytical techniques for structural confirmation and presents key physicochemical data. This document is intended to serve as a valuable resource for chemists and pharmaceutical scientists engaged in the synthesis and application of substituted phenolic compounds.

Historical Context: The Era of Aromatic Substitution

The discovery of this compound is rooted in the foundational period of synthetic organic chemistry in the late 19th and early 20th centuries. During this time, extensive research was focused on the substitution reactions of aromatic compounds, particularly phenols and their derivatives, due to their importance in the burgeoning dye and pharmaceutical industries.

The nitration of cresols (methylphenols) presented greater challenges than the nitration of phenol itself. The presence of three isomeric forms of cresol and the activating, ortho-, para-directing nature of both the hydroxyl and methyl groups often led to a mixture of products, complicating isolation and characterization.[1] Early work by chemists like Auwers and Robertson involved the nitration and bromination of various cresol derivatives.[2] Robertson, for instance, investigated the nitration of bromo-cresols, studying the resulting compounds and their salts.[2] These initial explorations, while not always yielding a single, pure product, laid the essential groundwork for understanding the directing effects of multiple substituents on a benzene ring. The synthesis of compounds like this compound was a logical progression of this work, aiming to create specific substitution patterns for studying their properties and potential applications.

Strategic Synthesis: A Tale of Regioselectivity

The synthesis of this compound is a classic example of leveraging substituent directing effects in electrophilic aromatic substitution. The most logical and efficient pathway begins with 2-methylphenol (o-cresol) and proceeds in two sequential steps: bromination followed by nitration. This route is favored over the alternative (nitration then bromination) due to superior control over the position of the incoming electrophiles, thereby minimizing the formation of undesired isomers.

The Guiding Principles: Substituent Effects
  • Hydroxyl Group (-OH): A powerful activating, ortho-, para-director.

  • Methyl Group (-CH₃): A moderately activating, ortho-, para-director.

  • Bromo Group (-Br): A deactivating, yet ortho-, para-director.

In the first step, the potent -OH group on the o-cresol ring directs the incoming bromine electrophile primarily to the positions ortho and para to it (positions 4 and 6). The para-position (4) is sterically more accessible than the ortho-position (6), which is flanked by the methyl group, making 4-bromo-2-methylphenol the major product.

In the second step, the nitration of 4-bromo-2-methylphenol, the directing effects are combined. The -OH group remains the most powerful director, strongly favoring substitution at its remaining open ortho-position (position 6). The methyl and bromo groups also direct to this position, creating a synergistic effect that regioselectively yields the target molecule, This compound .

Synthesis Workflow Diagram

The following diagram illustrates the preferred synthetic pathway and the subsequent analytical validation workflow.

G cluster_synthesis Synthetic Pathway cluster_analysis Structural Confirmation start 2-Methylphenol (o-Cresol) step1 4-Bromo-2-methylphenol start->step1  Step 1: Bromination  (e.g., Br₂ in Acetic Acid) product This compound step1->product  Step 2: Nitration  (HNO₃ / H₂SO₄) nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Analysis ms Mass Spectrometry product->ms Analysis ir IR Spectroscopy product->ir Analysis confirmed Structure Confirmed nmr->confirmed Data Interpretation ms->confirmed Data Interpretation ir->confirmed Data Interpretation

Caption: Synthetic and analytical workflow for this compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from o-cresol. It is a self-validating system where careful control of reaction conditions is paramount for achieving high yield and purity.

Step 1: Synthesis of 4-Bromo-2-methylphenol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas trap (to neutralize HBr byproduct), dissolve 2-methylphenol (1.0 eq) in glacial acetic acid.

  • Bromination: Cool the flask in an ice bath. Prepare a solution of bromine (1.0 eq) in glacial acetic acid and add it dropwise to the stirred cresol solution over 1-2 hours. Maintain the temperature below 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, pour the reaction mixture into a beaker containing cold water. A precipitate of the crude product should form.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any remaining bromine. The crude 4-bromo-2-methylphenol can be purified by recrystallization from an ethanol/water mixture. Dry the purified product under vacuum.

Step 2: Synthesis of this compound
  • Reaction Setup: In a clean, dry flask, place concentrated sulfuric acid and cool it to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly and carefully add the purified 4-bromo-2-methylphenol (1.0 eq) from Step 1 to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5°C.[3]

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to cold, concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid.[3] It is critical to maintain the reaction temperature below 5°C to prevent over-nitration and oxidative side reactions.[3]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.[3]

  • Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring. A yellow precipitate of the desired product will form.[3]

  • Purification: Collect the solid by vacuum filtration. Wash the yellow solid extensively with cold water until the washings are neutral to litmus paper.[3] For high purity, the crude product should be recrystallized from a suitable solvent like an ethanol/water mixture. Dry the final product under vacuum.

Physicochemical Properties and Structural Data

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

Key Properties
PropertyValueSource(s)
Molecular Formula C₇H₆BrNO₃[4][5]
Molecular Weight 232.03 g/mol [4][5][6]
CAS Number 20294-50-2[4]
Appearance Yellow solid[6]
Melting Point 90.5 °C[4]
Boiling Point 278.5°C at 760 mmHg[4]
Spectroscopic Confirmation

Structural elucidation relies on a combination of spectroscopic techniques.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the phenolic -OH (typically deshielded), two singlets in the aromatic region for the two non-equivalent aromatic protons, and a singlet in the aliphatic region for the methyl group protons.

  • ¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals corresponding to the six aromatic carbons and the single methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol, asymmetric and symmetric N-O stretches of the nitro group, and the C-Br stretch.[7]

Applications in Research and Development

Substituted phenols like this compound are valuable intermediates in organic synthesis.[8] The presence of three different functional groups (hydroxyl, bromo, nitro) on the aromatic ring allows for a wide range of subsequent chemical modifications. They serve as precursors in the development of pharmaceuticals, agrochemicals, and other specialty chemicals where a specifically functionalized phenolic core is required.[8][9] The bromo-substituent, for example, is particularly useful for introducing further complexity via cross-coupling reactions.[10]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care. It is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.[4]

Conclusion

This compound stands as a testament to the power and precision of classical synthetic organic chemistry. Its preparation, governed by the predictable yet nuanced rules of electrophilic aromatic substitution, offers a clear illustration of strategic synthesis. This guide provides the historical, theoretical, and practical framework for researchers to confidently synthesize and characterize this versatile chemical building block, enabling its use in the advancement of drug discovery and materials science.

References

understanding the chemical formula of 4-bromo-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 4-bromo-2-methyl-6-nitrophenol (CAS No: 20294-50-2), a substituted phenol of significant interest in synthetic organic chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, and characterization.

Compound Profile and Physicochemical Properties

This compound is a crystalline solid characterized by the presence of a hydroxyl group, a methyl group, a bromine atom, and a nitro group on a benzene ring.[1] This unique combination of functional groups dictates its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.

The structural and physical properties are summarized in the table below:

PropertyValue
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1]
IUPAC Name This compound[1]
CAS Number 20294-50-2[1]
Melting Point 90.5 °C[1]
Boiling Point 278.5°C at 760 mmHg[1]
Density 1.8 g/cm³[1]
Flash Point 122.2 °C[1]
Vapor Pressure 0.00252 mmHg at 25°C[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis Protocol: Electrophilic Aromatic Substitution

The synthesis of this compound is a multi-step process that relies on the principles of electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The hydroxyl and methyl groups are ortho-, para-directing and activating, while the bromine is also an ortho-, para-director but deactivating. The nitro group is a meta-directing and deactivating group.

A common synthetic route starts with o-cresol (2-methylphenol). The following is a detailed protocol:

Step 1: Bromination of o-Cresol

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-cresol in a suitable solvent like glacial acetic acid.

  • Reagent Addition: Slowly add a solution of bromine in glacial acetic acid to the flask at room temperature with constant stirring. The hydroxyl and methyl groups will direct the bromine to the para position, which is sterically less hindered than the ortho positions.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the product, 4-bromo-2-methylphenol.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water to obtain the pure product.

Step 2: Nitration of 4-Bromo-2-methylphenol

  • Reaction Setup: In a flask cooled in an ice-salt bath to 0 °C, slowly add 4-bromo-2-methylphenol to cold concentrated sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.[2]

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to cold concentrated sulfuric acid.[2]

  • Reagent Addition: Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid, maintaining the temperature below 5 °C.[2] The strong activating and directing effect of the hydroxyl group will direct the nitro group to the ortho position (position 6).[2]

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours and monitor its progress by TLC.[2]

  • Workup: Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the yellow product, this compound.[2]

  • Purification: Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.[2] Recrystallize the crude product from an ethanol/water mixture to obtain the pure final product.[2]

G start Start: o-Cresol bromination Step 1: Bromination (Br2, Acetic Acid) start->bromination intermediate Intermediate: 4-Bromo-2-methylphenol bromination->intermediate nitration Step 2: Nitration (HNO3, H2SO4, 0-5°C) intermediate->nitration crude_product Crude Product nitration->crude_product purification Purification (Recrystallization) crude_product->purification final_product Final Product: This compound purification->final_product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Definitive structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic methods.[3]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The integration and splitting patterns of these signals provide information about the number and connectivity of the protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the six aromatic carbons and the methyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch for the hydroxyl group, N-O stretches for the nitro group, and a C-Br stretch.[3]

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.[3]

Applications and Research Directions

Substituted nitrophenols are important intermediates in the synthesis of a wide range of organic compounds. While specific applications for this compound are not extensively documented in publicly available literature, its structure suggests potential utility in several areas:

  • Pharmaceutical Synthesis: As a building block for the synthesis of more complex, biologically active molecules.

  • Agrochemicals: As a precursor for the development of new herbicides, fungicides, or pesticides.

  • Dye Manufacturing: As an intermediate in the production of azo dyes.

Further research is needed to fully explore the potential applications of this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[1]

  • Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1]

  • Precautions: When handling this compound, wear protective gloves, protective clothing, and eye/face protection.[1] Use only in a well-ventilated area and avoid breathing dust.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[1]

References

Methodological & Application

Application Note: Effective Purification Strategies for 4-Bromo-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive overview of scientifically-grounded techniques for the purification of 4-bromo-2-methyl-6-nitrophenol, a key intermediate in various synthetic applications. Addressing the needs of researchers in organic synthesis and drug development, this document moves beyond simple instructions to explain the underlying chemical principles that govern each purification choice. We present detailed, validated protocols for acid-base extraction, recrystallization, and column chromatography, designed to systematically remove common impurities. The narrative emphasizes a logical workflow, from initial crude cleanup to high-resolution separation, ensuring the attainment of high-purity material essential for downstream applications.

Introduction: The Imperative for Purity

This compound is a substituted phenol containing electron-withdrawing nitro and bromo groups, and an electron-donating methyl group. This unique electronic and structural arrangement makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes[1]. The efficacy, safety, and reproducibility of these downstream applications are directly contingent on the purity of this starting material. Impurities can lead to unpredictable reaction kinetics, the formation of unwanted side products, and complications in structural elucidation.

This document serves as a practical guide to achieving high levels of purity for this compound, focusing on robust and scalable laboratory techniques.

Understanding the Impurity Profile

Effective purification begins with a clear understanding of potential impurities. The synthesis of this compound typically involves the nitration of 4-bromo-2-methylphenol[2]. Given this synthetic route, the crude product is likely to contain several classes of impurities.[3][4]

  • Unreacted Starting Materials: Residual 4-bromo-2-methylphenol.

  • Isomeric Byproducts: The directing effects of the hydroxyl, methyl, and bromo groups can lead to the formation of other regioisomers.[3]

  • Over-reaction Products: Dinitro- or poly-nitrated species may form if the reaction conditions are not strictly controlled.[5]

  • Oxidation Products: Phenols are susceptible to oxidation, which can result in the formation of colored impurities, such as quinones.[3][6]

A multi-step purification strategy is therefore essential to systematically address this diverse impurity profile.

Technique 1: Preliminary Cleanup via Acid-Base Extraction

Principle of Causality: This technique exploits the weakly acidic nature of the phenolic proton (pKa ≈ 10)[7]. By treating the crude mixture with a strong base (e.g., NaOH), the phenol is deprotonated to form its corresponding sodium phenoxide salt. This salt is ionic and thus highly soluble in the aqueous phase, while neutral organic impurities (like over-nitrated products lacking a free hydroxyl group or other non-acidic materials) remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the purified, water-insoluble phenol, causing it to precipitate.[8][9][10]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or dichloromethane (DCM), in a separatory funnel.

  • Basification: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom layer if using DCM, top if using ether) will contain the sodium salt of the desired product. Drain and collect the aqueous layer.

  • Back-Extraction (Optional): To maximize recovery, extract the organic layer again with a fresh portion of 1 M NaOH. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~1-2, check with litmus paper). A yellow precipitate of the purified phenol should form.[7][8]

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with copious amounts of cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Workflow Visualization

AcidBaseExtraction Crude Crude Product in Organic Solvent SepFunnel Separatory Funnel Crude->SepFunnel + 1M NaOH AqLayer Aqueous Layer (Sodium Phenoxide Salt) SepFunnel->AqLayer Separate OrgLayer Organic Layer (Neutral Impurities) SepFunnel->OrgLayer Precipitate Precipitated Purified Phenol AqLayer->Precipitate + Conc. HCl Filtration Vacuum Filtration Precipitate->Filtration PureProduct Pure Solid Product Filtration->PureProduct

Caption: Workflow for purification via acid-base extraction.

Technique 2: Bulk Purification via Recrystallization

Principle of Causality: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound and its impurities when hot but will allow only the target compound to crystallize upon cooling, leaving the impurities behind in the solution.[4] The key is to find a solvent system where the desired compound is highly soluble at high temperatures and sparingly soluble at low temperatures.

Solvent Selection Data
Solvent SystemSolubility (Hot)Solubility (Cold)Rationale & Observations
Ethanol/WaterHighLowExcellent choice. The compound dissolves well in hot ethanol. Water is added as an anti-solvent to the hot solution until turbidity appears, then a small amount of ethanol is added to redissolve, promoting crystal growth upon slow cooling.[3]
TolueneModerateLowA good option for removing more polar impurities. Ensure slow cooling to prevent "oiling out".[4]
HexaneLowVery LowUnsuitable as a primary solvent but can be used as an anti-solvent in a mixed-solvent system with a more polar solvent like ethyl acetate.[4]
WaterVery LowVery LowNot a suitable primary solvent due to poor solubility even when hot.
Experimental Protocol: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude or acid-base extracted solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. Use a hot plate and a stirring bar.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Hot Filtration (Optional): If any insoluble impurities are visible, perform a hot gravity filtration at this stage to remove them.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Workflow Visualization

Recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation CrudeSolid Crude Solid HotEthanol Add Minimum Hot Ethanol CrudeSolid->HotEthanol AddWater Add Hot Water to Turbidity HotEthanol->AddWater SlowCool Slow Cooling to RT AddWater->SlowCool IceBath Chill in Ice Bath SlowCool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Mixture Filter->Wash Dry Dry Under Vacuum Wash->Dry PureCrystals PureCrystals Dry->PureCrystals Pure Crystals

Caption: Step-wise workflow for purification by recrystallization.

Technique 3: High-Resolution Purification by Column Chromatography

Principle of Causality: Column chromatography provides a higher degree of separation for complex mixtures based on the differential adsorption of components to a stationary phase.[6][11] For substituted nitrophenols, silica gel (a polar stationary phase) is commonly used. Less polar compounds will have weaker interactions with the silica gel and will elute faster with a non-polar mobile phase, while more polar compounds will be retained longer.[5][6] By gradually increasing the polarity of the mobile phase (a gradient elution), compounds can be separated with high resolution.

Chromatography System Parameters
ParameterSelectionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)The industry standard for separating moderately polar organic compounds. Its polar surface interacts strongly with the hydroxyl and nitro groups.[6]
Mobile Phase Hexane/Ethyl Acetate GradientA versatile solvent system. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate to elute progressively more polar compounds.[4]
Monitoring Thin-Layer Chromatography (TLC)Essential for identifying the correct mobile phase conditions before running the column and for tracking the separation during elution.[5]
Experimental Protocol: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Pour the slurry into a vertical chromatography column and allow the silica to settle into a uniform bed, ensuring the solvent level never drops below the top of the silica.[12]

  • Sample Loading: Dissolve the compound in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the column bed.

  • Elution: Begin eluting the column with the low-polarity mobile phase, collecting the eluent in fractions.

  • Gradient Increase: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate over several column volumes.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Workflow Visualization

ColumnChromatography Pack Pack Column with Silica Slurry Load Load Sample (adsorbed on silica) Pack->Load Elute Elute with Solvent Gradient (Hexane -> EtOAc) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Pure High-Purity Product Evaporate->Pure

Caption: Logical flow for purification by column chromatography.

Purity Assessment

After any purification procedure, the final purity must be verified. Common methods include:

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run using a C18 or Phenyl-Hexyl column can quantify the purity and detect trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining structurally similar impurities.[13]

  • Melting Point Analysis: A sharp melting point range close to the literature value (e.g., 90.5 °C) is a good indicator of high purity.[14]

Safety and Handling

This compound and related nitrophenols should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Ventilation: Handle the solid compound and all organic solvents in a well-ventilated chemical fume hood.[14][16]

  • Hazards: The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[14] Avoid creating dust.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Mastering the Purification of 4-bromo-2-methyl-6-nitrophenol: A Step-by-Step Recrystallization Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the recrystallization of 4-bromo-2-methyl-6-nitrophenol, a critical process for ensuring the high purity required in pharmaceutical intermediate synthesis and reference standard development.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind each procedural step.

Introduction: The Critical Role of Purity

This compound is a highly functionalized aromatic compound that serves as a key building block in organic synthesis. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired product, and introduce contaminants in the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the target compound from impurities.[2][3]

This protocol outlines a robust method for the recrystallization of this compound, focusing on solvent selection, procedural best practices, and troubleshooting common issues to achieve high purity and yield.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is essential for a successful and safe recrystallization.

PropertyValueSource
Molecular FormulaC₇H₆BrNO₃[1]
Molecular Weight232.03 g/mol [1]
AppearanceYellow crystalline powder[1]
Melting Point87–90.5 °C[1][4]
Boiling Point~278.5 °C at 760 mmHg[1]

Safety Precautions: this compound is known to cause skin and eye irritation and may cause sensitization.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.[4]

The Science of Recrystallization: A Brief Overview

Recrystallization is based on the principle that the solubility of most solids in a given solvent increases with temperature. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at the solvent's boiling point.[5] As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of crystals. Soluble impurities, being present in smaller amounts, remain in the solution.

The choice of solvent is the most critical factor in recrystallization. For polar compounds like nitrophenols, polar organic solvents are generally good candidates.[6] Based on the structural similarity to other nitrophenols, a mixed solvent system, such as ethanol/water, is often effective.[7][8] This allows for fine-tuning of the solvent's polarity to achieve the desired solubility profile.

Step-by-Step Recrystallization Protocol

This protocol details the single-solvent recrystallization of this compound. A mixed-solvent approach is also discussed as an alternative.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Workflow Diagram

Recrystallization_Workflow A 1. Dissolution B 2. Hot Filtration (Optional) A->B Insoluble impurities present C 3. Crystallization A->C No insoluble impurities B->C D 4. Isolation C->D E 5. Washing D->E F 6. Drying E->F G Pure Crystals F->G

Caption: Workflow for the recrystallization of this compound.

Detailed Procedure

Step 1: Solvent Selection and Dissolution

  • Place a small amount of the crude this compound in a test tube.

  • Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. The compound should be sparingly soluble.

  • Gently heat the test tube. The compound should dissolve completely. If it does not, add more solvent dropwise until a clear solution is obtained at the boiling point. This helps in determining the appropriate solvent volume.[9]

  • Once a suitable solvent is confirmed, place the bulk of the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of hot solvent required to just dissolve the solid.[2] Using an excess of solvent will reduce the final yield.[7] Keep the solution at or near its boiling point on a hot plate.

Step 2: Decolorization and Hot Filtration (if necessary)

  • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities.

  • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[7]

Step 3: Crystallization

  • Remove the flask from the heat and cover it with a watch glass.[7]

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[7]

Step 4: Isolation of Crystals

  • Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Ensure a good seal between the funnel and the filter flask.

Step 5: Washing the Crystals

  • Wash the crystals with a small amount of ice-cold solvent. This will remove any soluble impurities adhering to the crystal surface without dissolving a significant amount of the product.[2]

  • Break the vacuum before adding the wash solvent, then reapply the vacuum to pull the solvent through.

Step 6: Drying the Crystals

  • Allow the crystals to air-dry in the Buchner funnel for a few minutes by drawing air through them.

  • Transfer the crystals to a watch glass or drying dish and dry them in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

Alternative: Two-Solvent Recrystallization

If a single solvent is not ideal, a two-solvent system can be employed.[5]

  • Dissolve the crude compound in a minimum amount of a "good" solvent (in which it is highly soluble) at its boiling point.

  • Slowly add a "bad" solvent (in which the compound is poorly soluble) dropwise until the solution becomes cloudy.

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Proceed with the cooling and crystallization steps as outlined above.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used. - The solution is supersaturated.- Reheat the solution to evaporate some of the solvent and then allow it to cool again. - Scratch the inside of the flask with a glass rod to induce nucleation.[7] - Add a seed crystal of the pure compound.
"Oiling out" (formation of a liquid instead of crystals) - The compound is impure, leading to a lower melting point. - The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, then allow it to cool more slowly.[7] - Add a small amount of additional solvent.[10] - Consider using a different solvent system.[10]
Low yield of purified compound - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete crystallization.- Use the minimum amount of hot solvent necessary for dissolution.[7][10] - Ensure the filtration apparatus is pre-heated.[10] - Ensure the solution is thoroughly cooled in an ice bath.[10] - The mother liquor can be concentrated to obtain a second crop of crystals.[10]
Crystals are discolored - Presence of colored impurities.- Add activated charcoal to the hot solution before filtration.[10]

Conclusion

This detailed protocol provides a robust and reliable method for the recrystallization of this compound. By carefully selecting the solvent and adhering to the procedural steps, researchers can achieve a high purity of the final product, which is essential for its intended applications in pharmaceutical research and development. The troubleshooting guide offers practical solutions to common challenges encountered during the recrystallization process.

References

using column chromatography to purify 4-bromo-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Purification of 4-bromo-2-methyl-6-nitrophenol via Column Chromatography

Authored by a Senior Application Scientist

This document provides a comprehensive protocol for the purification of this compound, a key intermediate in various synthetic pathways. The successful isolation of this compound in high purity is paramount for its effective use in subsequent research and development applications. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

The purification strategy centers on normal-phase column chromatography, a robust and scalable technique ideal for separating compounds with differing polarities.[1][2] The inherent polarity of this compound, conferred by its hydroxyl and nitro functional groups, allows for strong interaction with a polar stationary phase, enabling precise separation from less polar or more polar impurities.

Understanding the Analyte: this compound

A thorough understanding of the target molecule's physicochemical properties is the foundation of a successful purification strategy.

PropertyValueSource
Molecular Formula C₇H₆BrNO₃[3][4]
Molecular Weight 232.03 g/mol [3][4]
Appearance Yellow crystalline solid[5]
Melting Point 90.5 °C[3]
Polarity Polar-

The molecule's polarity is primarily dictated by the electron-withdrawing nitro group (-NO₂) and the hydrogen-bond-donating hydroxyl group (-OH). This makes it well-suited for normal-phase chromatography, where it will adsorb strongly to the polar silica gel stationary phase.[6] Potential impurities from synthesis may include unreacted starting materials (e.g., 2-methylphenol), regioisomers, or over-nitrated byproducts, which will exhibit different polarities and thus can be separated.[7]

Part 1: Method Development with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is essential to optimize the mobile phase (eluent) using Thin-Layer Chromatography (TLC). TLC is a rapid and material-sparing technique that mimics the separation principles of column chromatography.[6] The objective is to identify a solvent system that provides good separation between the target compound and any impurities, ideally yielding a retention factor (Rƒ) of 0.25-0.35 for the desired product.

Protocol for TLC Analysis
  • Sample Preparation : Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting : Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.[8]

  • Developing the Plate : Place the TLC plate in a developing chamber containing a prepared solvent system. The chamber should be saturated with the solvent vapor to ensure proper development.[8]

  • Solvent System Trials : Test various mixtures of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). For phenolic compounds, adding a trace amount of acetic or formic acid can prevent "tailing" of the spots.[9][10]

    • Suggested Starting Systems :

      • Hexane:Ethyl Acetate (9:1, 8:2, 7:3 v/v)

      • Toluene:Ethyl Acetate:Formic Acid (7:5:1 v/v/v)[11]

      • Chloroform:Ethyl Acetate:Formic Acid (5:4:1 v/v/v)[10][12]

  • Visualization : After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front. Visualize the separated spots under UV light (254 nm).[8]

  • Rƒ Calculation : Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Example TLC TrialSolvent System (v/v)Target RƒImpurity 1 RƒImpurity 2 RƒAssessment
1Hexane:EtOAc (9:1)0.100.450.05Poor elution of target.
2Hexane:EtOAc (7:3)0.32 0.750.10Optimal. Good separation.
3Hexane:EtOAc (1:1)0.650.850.50Poor separation, Rƒ too high.

Part 2: Column Chromatography Purification Protocol

Once an optimal solvent system is identified via TLC, the protocol can be scaled up to column chromatography. The following is a detailed, step-by-step methodology.

Materials and Reagents
  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Selected Mobile Phase (e.g., Hexane:Ethyl Acetate, 7:3)

  • Sand (acid-washed)

  • Cotton or Glass Wool

  • Chromatography Column

  • Collection Vessels (test tubes or flasks)

  • Rotary Evaporator

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation crude Crude Product load Load Sample crude->load Dissolve in min. solvent pack Pack Column (Silica Slurry) pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc Spot each fraction combine Combine Pure Fractions tlc->combine Identify pure fractions evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Workflow for column chromatography purification.

Step-by-Step Methodology

1. Column Preparation (Wet Slurry Packing) a. Securely clamp the chromatography column in a perfectly vertical position. b. Insert a small plug of cotton or glass wool at the bottom of the column to support the packing material.[13] c. Add a thin (approx. 1 cm) layer of sand over the plug.[13] d. In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane). e. Pour the slurry into the column. Gently tap the side of the column to ensure the silica packs down evenly without air bubbles.[13] f. Once the silica has settled, add another thin layer of sand on top to protect the surface from disturbance during sample loading. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

2. Sample Loading a. Dissolve the crude this compound in the minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.[13] b. Alternative (Dry Loading): If the compound has low solubility in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry, silica-adsorbed powder can then be carefully added to the top of the column. c. Using a pipette, carefully apply the sample solution to the top of the silica bed. Allow the sample to absorb completely into the silica.

3. Elution and Fraction Collection a. Carefully add the mobile phase to the top of the column. b. Open the stopcock and begin to collect the eluent in sequentially labeled test tubes or flasks. Maintain a constant level of solvent at the top of the column. c. Gradient Elution (Recommended) : Start with a less polar solvent mixture (e.g., 9:1 Hexane:EtOAc) to elute highly non-polar impurities first. Gradually increase the polarity of the mobile phase (e.g., to 8:2, then 7:3 Hexane:EtOAc) to elute the target compound.[13] This provides a more refined separation than using a single (isocratic) solvent mixture.

4. Monitoring the Separation a. Systematically analyze the collected fractions using the TLC method developed earlier.[13] b. Spot a small amount from every few fractions onto a single TLC plate, alongside a spot of the original crude mixture. c. Develop and visualize the plate to identify which fractions contain the pure product. Fractions containing the target compound should show a single spot at the correct Rƒ value.

5. Product Isolation and Confirmation a. Combine all fractions identified as containing the pure this compound. b. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.[13] c. Confirm the purity of the final product by measuring its melting point and comparing it to the literature value. For definitive structural confirmation, techniques like NMR and IR spectroscopy are recommended.[14]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands - Improperly chosen mobile phase. - Column was packed unevenly. - Sample was overloaded.- Re-optimize the mobile phase with TLC for better spot separation. - Repack the column carefully using the slurry method. - Use a larger column or a smaller amount of crude material.
Product Will Not Elute - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Cracked or Channeled Silica Bed - The column ran dry. - The silica was not packed uniformly.- Ensure the solvent level never drops below the top of the silica bed. - Repack the column. A cracked column cannot be salvaged.
"Tailing" of Spots on TLC/Column - The compound is acidic (phenols are weakly acidic). - Interactions with residual silanols on the silica.- Add a small amount (0.5-1%) of acetic or formic acid to the mobile phase to suppress ionization.[15]

References

The Synthetic Versatility of 4-Bromo-2-methyl-6-nitrophenol: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Multifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-methyl-6-nitrophenol stands out as a highly functionalized aromatic compound, offering a unique convergence of reactive sites that can be selectively addressed to forge a variety of molecular scaffolds. Its structure, featuring a phenolic hydroxyl group, a reducible nitro group, and a bromine atom amenable to cross-coupling reactions, makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials. The strategic ortho-positioning of the hydroxyl and nitro groups is particularly advantageous for the construction of heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for key transformations.

Core Applications in Heterocyclic and Biaryl Synthesis

The synthetic applications of this compound primarily revolve around the sequential or independent transformation of its key functional groups. The nitro group serves as a masked amine, which, upon reduction, opens the door to a plethora of cyclization reactions. The bromo substituent, on the other hand, is a versatile handle for the introduction of new carbon-carbon or carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

Application I: A Gateway to Benzoxazoles and Other Heterocycles

A cornerstone application of this compound is its role as a precursor to 2-amino-4-bromo-6-methylphenol, a key intermediate in the synthesis of benzoxazoles. Benzoxazole moieties are prevalent in a wide array of biologically active compounds. The general strategy involves the reduction of the nitro group followed by condensation and cyclization with a suitable electrophile.

Protocol 1: Catalytic Reduction of this compound to 2-Amino-4-bromo-6-methylphenol

The reduction of the nitro group to a primary amine is a critical initial step. While various reducing agents can be employed, the use of stannous chloride (SnCl₂) in an acidic medium is a classic and robust method for this transformation.

Causality of Experimental Choices:

  • Stannous Chloride (SnCl₂): A mild and effective reducing agent for nitroarenes, particularly in the presence of other reducible functional groups.

  • Hydrochloric Acid (HCl): Creates the acidic environment necessary for the reduction and helps to dissolve the tin salts.

  • Sodium Hydroxide (NaOH): Used during workup to neutralize the excess acid and precipitate tin hydroxides, which can then be filtered off.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq.) in ethanol (10 mL per 1 g of substrate).

  • Addition of Reducing Agent: To this suspension, add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) in concentrated hydrochloric acid (5 mL per 1 g of SnCl₂·2H₂O).

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is basic (pH > 8). A white precipitate of tin(IV) hydroxide will form.

    • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-amino-4-bromo-6-methylphenol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, additional portions of SnCl₂·2H₂O and HCl can be added.

  • Low Yield: Ensure the final pH during workup is sufficiently basic to precipitate all tin salts. Inadequate extraction can also lead to lower yields.

Protocol 2: Synthesis of 5-Bromo-7-methyl-2-substituted-benzoxazoles

With the key intermediate, 2-amino-4-bromo-6-methylphenol, in hand, the synthesis of benzoxazoles can be readily achieved through condensation with aldehydes, followed by cyclization.[1][2][3]

Causality of Experimental Choices:

  • Aldehyde: The choice of aldehyde determines the substituent at the 2-position of the benzoxazole ring, allowing for molecular diversity.

  • Catalyst: While some condensations proceed without a catalyst, an acid catalyst like p-toluenesulfonic acid (p-TSA) or a Lewis acid can accelerate the reaction. Oxidative cyclization is also a common strategy.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-bromo-6-methylphenol (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq.).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark trap can be used if toluene is the solvent to remove the water formed during the reaction.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-7-methyl-2-substituted-benzoxazole.

Data Presentation: Scope of Aldehyd Substitution

Aldehyde (R-CHO)Expected 2-Substituent (R) on Benzoxazole
BenzaldehydePhenyl
4-Chlorobenzaldehyde4-Chlorophenyl
4-Methoxybenzaldehyde4-Methoxyphenyl
CinnamaldehydeStyryl
HeptanalHexyl

Visualization: Synthetic Workflow to Benzoxazoles

workflow start 4-Bromo-2-methyl- 6-nitrophenol intermediate 2-Amino-4-bromo- 6-methylphenol start->intermediate Nitro Reduction product 5-Bromo-7-methyl- 2-substituted-benzoxazole intermediate->product Condensation & Cyclization reagent1 SnCl₂ / HCl reagent1->start reagent2 R-CHO / Catalyst reagent2->intermediate

Caption: From Nitrophenol to Benzoxazole.

Application II: Building Biaryls and Ethers via Cross-Coupling

The carbon-bromine bond in this compound is a key functional handle for the construction of more complex molecules through transition metal-catalyzed cross-coupling reactions. The phenolic hydroxyl group may require protection prior to some of these reactions.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4][5][6]

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is commonly used.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the activation of the boronic acid, facilitating the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Generalized Experimental Protocol (with a protected phenol):

  • Phenol Protection (if necessary): The phenolic hydroxyl group can be protected as a methyl ether using dimethyl sulfate or as another suitable protecting group to prevent side reactions.

  • Reaction Setup: In a Schlenk flask, combine the protected this compound derivative (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition and Degassing: Add a degassed solvent mixture (e.g., toluene/ethanol/water). Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Data Presentation: Typical Suzuki Coupling Conditions

ComponentExampleMolar Ratio/Concentration
Aryl Bromide1.0 eq.-
Boronic Acid1.1 - 1.5 eq.-
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf)1-5 mol%
BaseK₂CO₃, Cs₂CO₃, K₃PO₄2-3 eq.
SolventDioxane/H₂O, Toluene/EtOH/H₂O0.1 - 0.5 M

Visualization: Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 Ar-Pd(II)L₂-Br oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 Ar-Pd(II)L₂-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arbr Ar-Br arbr->oxidative_addition ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetalation ullmann_co ar_br 4-Bromo-2-methyl- 6-nitrophenol product Aryl-O-R Ether ar_br->product r_oh R-OH (Alcohol/Phenol) r_oh->product conditions Cu(I) Catalyst, Ligand, Base, Heat conditions->product Ullmann Condensation

References

The Strategic Utility of 4-Bromo-2-methyl-6-nitrophenol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Versatile Pharmaceutical Building Block

In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the successful synthesis of complex active pharmaceutical ingredients (APIs). 4-Bromo-2-methyl-6-nitrophenol, a highly functionalized aromatic compound, represents a key building block whose structural features are primed for a diverse array of chemical transformations. Its unique arrangement of a phenolic hydroxyl group, a bromine atom, and a nitro group on a cresol scaffold makes it a valuable precursor in the synthesis of various heterocyclic systems and other complex molecular architectures.

This guide provides an in-depth exploration of the role of this compound as a pharmaceutical intermediate. We will delve into its synthesis, key chemical transformations, and its application in the development of targeted therapeutics, supported by detailed experimental protocols and technical insights.

Chemical Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 20294-50-2[1]
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1]
Appearance Yellow crystalline powder[2]
Melting Point 90.5 °C[1]
Boiling Point 278.5 °C at 760 mmHg[1]
Density 1.8 ± 0.1 g/cm³[1]

Core Application: A Gateway to Pharmaceutically Relevant Amines

The primary utility of this compound in pharmaceutical synthesis lies in its role as a precursor to 6-amino-4-bromo-2-methylphenol. The selective reduction of the nitro group to an amine is a critical transformation that unlocks a plethora of synthetic possibilities. The resulting ortho-aminophenol is a key intermediate for the construction of various heterocyclic scaffolds, such as benzoxazoles and phenoxazines, which are prevalent in many biologically active molecules.

Furthermore, the corresponding 4-bromo-2-methyl-6-nitroaniline, readily accessible from the title compound, is a crucial intermediate in the synthesis of targeted therapeutics, including Casein Kinase 2 (CK2) inhibitors, which are being investigated for their potential in cancer therapy.[2][3]

G A This compound B 6-Amino-4-bromo-2-methylphenol A->B Nitro Reduction (e.g., SnCl2/HCl) D 4-Bromo-2-methyl-6-nitroaniline A->D Further Transformation C Heterocyclic Scaffolds (e.g., Benzoxazoles) B->C Cyclization Reactions E Kinase Inhibitors (e.g., CK2 inhibitors) D->E API Synthesis

References

Application and Protocol Guide for the Characterization of 4-bromo-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of 4-bromo-2-methyl-6-nitrophenol, a highly functionalized aromatic compound with significant applications in organic synthesis and as a pharmaceutical intermediate. Recognizing the critical importance of unambiguous structural confirmation and purity assessment, this document outlines a multi-technique approach encompassing spectroscopic and chromatographic methods. By integrating established principles with detailed, field-proven protocols, this guide serves as an essential resource for researchers and professionals engaged in the synthesis, quality control, and application of this compound. The methodologies described herein are designed to ensure scientific integrity through self-validating systems and are grounded in authoritative analytical practices.

Introduction

This compound is a key building block in the synthesis of various organic molecules and active pharmaceutical ingredients. Its chemical structure, featuring a phenol ring substituted with bromo, methyl, and nitro groups, imparts specific reactivity and physicochemical properties that are crucial for its intended applications. Accurate and comprehensive characterization is therefore paramount to guarantee the identity, purity, and quality of the compound, ensuring the reliability and reproducibility of downstream processes.

This guide details the standard analytical methods for the elucidation of the molecular structure and the determination of the purity of this compound. The protocols provided are based on fundamental analytical principles and are supplemented with comparative data from structurally related analogs to aid in data interpretation, particularly in the absence of extensive publicly available data for the target compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and analysis.

PropertyValueReference
CAS Number 20294-50-2[1][2]
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1]
Appearance Yellow crystalline powder[3]
Melting Point 87–90.5 °C[3]
Boiling Point ~278.5 °C at 760 mmHg[3]
Density 1.8 ± 0.1 g/cm³[1]
Purity ≥98% (typical)[3]

Analytical Workflow for Comprehensive Characterization

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The following workflow outlines the logical sequence of analysis, from structural elucidation to purity assessment.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantitative Analysis NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV NMR->HPLC Identity Confirmed MS Mass Spectrometry (EI-MS) MS->HPLC FTIR FTIR Spectroscopy FTIR->HPLC Purity_Report Certificate of Analysis HPLC->Purity_Report Quantitative Results GC GC-FID/ECD (with derivatization) GC->Purity_Report Orthogonal Method Sample This compound Sample Sample->NMR Structure Confirmation Sample->MS Molecular Weight & Fragmentation Sample->FTIR Functional Groups

Caption: A logical workflow for the comprehensive characterization of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • ¹H NMR Acquisition:

    • Pulse Angle: 45°

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled

    • Pulse Angle: 30°

    • Relaxation Delay: 5 seconds

    • Number of Scans: 1024

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the raw data. Reference the spectra to the TMS signal at 0.00 ppm.

Expected ¹H and ¹³C NMR Data

Due to the limited availability of specific spectral data for this compound, the following table includes expected chemical shifts based on its structure and comparative data from a closely related analog, 4-bromo-2-nitrophenol.

Assignment Expected Chemical Shift (δ, ppm) for this compound Observed Chemical Shift (δ, ppm) for 4-bromo-2-nitrophenol [3]
¹H NMR
Phenolic -OH~10.5-11.5 (broad singlet)~10.9 (singlet)
Aromatic C5-H~7.8-8.0 (singlet)8.13 (doublet, J=2.5 Hz)
Aromatic C3-H~7.5-7.7 (singlet)7.62 (doublet of doublets, J=9.1, 2.5 Hz)
Methyl C2-CH₃~2.3-2.5 (singlet)-
¹³C NMR
C1-OH~152-156154.1
C6-NO₂~139-143139.5
C2-CH₃~128-132136.2 (C2-H)
C4-Br~114-118112.1
C3~135-139126.8 (C3-H)
C5~129-133120.3 (C5-H)
C2-CH₃~16-19-
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a GC column (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 50-300 amu.

  • Data Interpretation: Analyze the mass spectrum for the molecular ion peak ([M]⁺), which should exhibit a characteristic isotopic pattern for a bromine-containing compound (an approximate 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes). Also, identify characteristic fragment ions.

Expected Mass Spectrometry Data

Ion Expected m/z for this compound Observed m/z for this compound [3]
[M]⁺231/233231/233
[M-NO₂]⁺185/187185/187
[M-Br]⁺152152
[M-CH₃]⁺216/218216/218
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

Protocol for FTIR Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups.

Expected FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) for this compound Observed Wavenumber (cm⁻¹) for 4-bromo-2-nitrophenol [3]
O-H stretch (phenolic)3200-3600 (broad)~3400
C-H stretch (aromatic)3000-3100~3100
C-H stretch (methyl)2850-2960-
N-O stretch (nitro)1500-1550 (asymmetric) & 1330-1370 (symmetric)~1530 & ~1340
C=C stretch (aromatic)1450-1600~1600, 1480
C-Br stretch500-650~600

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for determining the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a robust method for the analysis of non-volatile compounds like this compound.

Protocol for HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric or formic acid) is a common starting point. The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary if impurities with a wide range of polarities are present.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30 °C

    • Detection Wavelength: Determined by measuring the UV-Vis spectrum of the compound in the mobile phase (typically around the λmax).

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. The concentration and purity of the sample can be determined from this curve.

HPLC_Workflow Start Sample & Standard Preparation HPLC_System HPLC System (C18 Column, UV Detector) Start->HPLC_System Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Analysis Peak Integration & Calibration Curve Chromatogram->Analysis Result Purity Calculation & Report Analysis->Result

References

Quantitative Analysis of 4-bromo-2-methyl-6-nitrophenol Using Derivatization-Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 4-bromo-2-methyl-6-nitrophenol using gas chromatography (GC). Due to the polar nature of the phenolic hydroxyl group, which can lead to poor chromatographic peak shape and reduced volatility, a derivatization step is essential.[1][2] This protocol details a silylation procedure to convert the analyte into its more volatile and less polar trimethylsilyl (TMS) ether, enabling high-resolution separation and sensitive detection. The method employs a mid-polarity capillary column and an Electron Capture Detector (ECD), which offers excellent sensitivity for halogenated compounds.[3][4][5] This guide provides a complete workflow, from sample preparation and derivatization to GC analysis and data interpretation, designed for researchers and professionals requiring accurate quantification of this compound.

Introduction and Analytical Principle

This compound is a substituted phenol of interest in various chemical and pharmaceutical research areas. Accurate quantification is critical for process monitoring, purity assessment, and stability studies. Direct analysis of polar compounds like phenols by gas chromatography can be challenging due to their tendency to form hydrogen bonds, which can cause interactions with active sites in the GC system, resulting in tailing peaks and poor sensitivity.[2]

To overcome these challenges, a derivatization strategy is employed. Derivatization chemically modifies the analyte to make it more suitable for GC analysis.[6] Silylation is a common and effective technique that replaces the active hydrogen of a polar functional group with a non-polar trimethylsilyl (TMS) group.[1][6] This process significantly reduces the polarity and increases the volatility of the analyte, leading to improved chromatographic performance.

This method utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to convert this compound to its TMS ether. The resulting derivative is then analyzed on a GC system equipped with an Electron Capture Detector (ECD). The ECD is highly selective and sensitive to electrophilic groups, particularly the bromine atom on the target molecule, allowing for trace-level detection.[3][7]

Experimental Workflow Overview

The entire analytical process, from sample handling to final result, is depicted in the workflow diagram below. This systematic approach ensures reproducibility and accuracy.

GC_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample/Standard Weighing Dissolution Dissolution in Solvent (e.g., Dichloromethane) Sample->Dissolution Derivatization Silylation with BSTFA + 1% TMCS Dissolution->Derivatization Heating Incubation at 70°C Derivatization->Heating Injection GC Injection (Split/Splitless) Heating->Injection Transfer to Autosampler Vial Separation Capillary Column Separation Injection->Separation Detection ECD Detection Separation->Detection Integration Peak Integration Detection->Integration Data Acquisition Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Complete analytical workflow from sample preparation to data reporting.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound reference standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dichloromethane (DCM), HPLC or GC-grade

  • Nitrogen or Helium, ultra-high purity (Carrier Gas)

  • Nitrogen or Argon/Methane (ECD Makeup Gas)

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with an Electron Capture Detector (ECD) and a split/splitless injector.

  • GC Column: A mid-polarity column is recommended for this analysis.[8][9] A good starting choice is a (5%-Phenyl)-methylpolysiloxane column (e.g., DB-5ms, TG-5SilMS) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Autosampler Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Heating Block or Oven: Capable of maintaining 70°C ± 2°C.

  • Syringes and Pipettes: Calibrated analytical-grade.

Detailed Protocols

Protocol 1: Preparation of Standards and Samples

This protocol describes the creation of a stock solution and a set of calibration standards. The sample preparation follows the same dissolution procedure.

  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with dichloromethane.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in dichloromethane to achieve a final concentration within the calibration range.

Protocol 2: Silylation Derivatization Procedure

The derivatization reaction converts the polar hydroxyl group to a non-polar TMS ether, which is crucial for successful GC analysis.[10]

Caption: Silylation of this compound to its TMS ether.

  • Aliquot: Transfer 100 µL of each standard solution and sample solution into separate 2 mL autosampler vials.

  • Add Reagent: Add 100 µL of BSTFA + 1% TMCS to each vial.

  • Cap and Mix: Immediately cap the vials tightly and vortex for 10-15 seconds to ensure thorough mixing.

  • Incubate: Place the vials in a heating block or oven set to 70°C for 30 minutes to ensure the derivatization reaction goes to completion.[10]

  • Cool: After incubation, remove the vials and allow them to cool to room temperature before placing them in the autosampler tray for analysis.

Protocol 3: GC Instrumentation and Conditions

The following table summarizes the recommended starting parameters for the GC-ECD system. These may need to be optimized for your specific instrumentation and column.

Parameter Recommended Setting Rationale
Injector Splitless ModeMaximizes sensitivity for trace analysis.
Injector Temperature 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.[10]
Injection Volume 1.0 µLStandard volume for capillary GC.
Carrier Gas Helium or NitrogenInert mobile phase for carrying the sample through the column.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column, balancing resolution and analysis time.
Oven Program Initial: 150°C, hold 2 minAllows for focusing of the analyte at the head of the column.
Ramp: 10°C/min to 280°CSeparates the analyte from solvent and any impurities.[10]
Final Hold: 5 min at 280°CEnsures elution of all components and cleans the column.
Detector Electron Capture (ECD)Provides high sensitivity for the bromine atom in the analyte.
Detector Temperature 300°CPrevents condensation of the analyte in the detector.[10]
Makeup Gas Nitrogen or Argon/MethaneAs recommended by the instrument manufacturer to optimize ECD performance.

Data Analysis and System Suitability

For the method to be considered trustworthy, its performance must be verified with each analytical run.

  • Calibration: Analyze the derivatized calibration standards. Construct a calibration curve by plotting the peak area of the analyte derivative against its concentration. A linear regression with a correlation coefficient (r²) of ≥0.995 is typically required.

  • Quantification: Analyze the derivatized sample(s). Determine the peak area of the analyte derivative and use the calibration curve to calculate its concentration in the solution. Adjust for the initial sample weight and dilution factor to obtain the final result.

  • System Suitability: Inject a mid-level calibration standard multiple times (n=5) before starting the sample sequence. The following parameters should be assessed to ensure the system is performing correctly.

Suitability Parameter Acceptance Criteria
Retention Time %RSD ≤ 1.0%
Peak Area %RSD ≤ 5.0%
Tailing Factor (Asymmetry) 0.8 – 1.5

Conclusion

This application note provides a detailed and reliable GC-ECD method for the quantitative analysis of this compound. The described silylation derivatization protocol effectively addresses the challenges associated with analyzing this polar, halogenated phenol, resulting in excellent peak shape, high sensitivity, and robust performance. This method is well-suited for quality control, purity assessment, and research applications in the pharmaceutical and chemical industries. For unambiguous confirmation of the analyte's identity, coupling the gas chromatograph to a mass spectrometer (GC-MS) is recommended.[2][11]

References

Application Note and Protocol: Strategic Suzuki-Miyaura Coupling of 4-bromo-2-methyl-6-nitrophenol for Advanced Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide and a detailed experimental protocol for the Suzuki-Miyaura cross-coupling of 4-bromo-2-methyl-6-nitrophenol. This substrate presents a unique set of challenges due to the presence of both sterically hindering groups and an electron-withdrawing nitro functionality, which can significantly impact reactivity. This document outlines a robust, optimized protocol that addresses these challenges, enabling efficient carbon-carbon bond formation. The insights and methodologies presented herein are targeted toward researchers, scientists, and professionals in drug development engaged in the synthesis of complex biaryl scaffolds.

Introduction: Navigating the Challenges of a Multifunctional Substrate

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron species with an organohalide.[3][4][5]

The substrate, this compound, is a valuable building block for pharmaceutical intermediates. However, its structure presents a confluence of challenges for the Suzuki-Miyaura coupling:

  • Steric Hindrance: The ortho-positioning of the methyl and nitro groups relative to the bromine atom creates significant steric congestion around the reaction center. This can impede the oxidative addition of the palladium catalyst, a critical step in the catalytic cycle.[6][7][8]

  • Electronic Deactivation: The strongly electron-withdrawing nitro group deactivates the aryl bromide, making it less susceptible to oxidative addition by the palladium(0) catalyst.[9][10]

  • Phenolic Hydroxyl Group: The presence of a free hydroxyl group can potentially interfere with the reaction, although in many cases, it is tolerated. In some instances, it may necessitate the use of specific bases or protection strategies.[11][12][13][14][15]

This application note details a systematically developed protocol that overcomes these obstacles, ensuring a high-yielding and reproducible synthesis of the desired biaryl compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle, illustrated below, comprises three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) species.[4][5][16]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex. This step is facilitated by a base, which activates the boronic acid.[3][16][17][18]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[4][5][16]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation Ar-R Ar-R Ar-Pd(II)L2-R->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Ar-X 4-bromo-2-methyl- 6-nitrophenol Ar-X->Ar-Pd(II)L2-X R-B(OH)2 Arylboronic Acid R-B(OH)2->Ar-Pd(II)L2-R Base Base Base->Ar-Pd(II)L2-R

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Rationale

To address the challenges posed by this compound, the following experimental parameters have been carefully selected:

Catalyst and Ligand Selection

For sterically hindered and electronically deactivated aryl halides, a highly active catalyst system is paramount. We recommend a palladium(II) precatalyst in combination with a bulky, electron-rich phosphine ligand.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Buchwald-type ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are particularly effective for challenging couplings. Their steric bulk and electron-donating properties promote both the oxidative addition and reductive elimination steps.[19]

Choice of Base

The base plays a multifaceted role in the Suzuki coupling, including the activation of the boronic acid and facilitation of the transmetalation step.[17][18] For substrates with a phenolic hydroxyl group, a moderately strong inorganic base is preferred to avoid deprotonation of the phenol, which could lead to side reactions.

  • Recommended Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective choices. They are strong enough to facilitate the catalytic cycle without causing undesirable side reactions with the phenol.

Solvent System

The choice of solvent can significantly influence reaction rates and yields.[20][21][22][23] A polar aprotic solvent, often in combination with water, is typically employed to dissolve both the organic and inorganic reagents.

  • Recommended Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a robust solvent system for Suzuki couplings. Dioxane effectively dissolves the organic components, while water aids in dissolving the base and facilitates the transmetalation step.

Detailed Experimental Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Palladium catalysts and organic solvents should be handled with care. The reaction can be exothermic, especially on a larger scale, and appropriate temperature control should be in place.[24][25][26][27]

Reagents and Materials
Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Arylboronic Acid≥97%Combi-Blocks
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeStrem Chemicals
SPhos≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics
Deionized Water--
Ethyl AcetateACS GradeVWR
Brine (Saturated NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich
Celite®-Fisher Scientific
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv). Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (to achieve a substrate concentration of approximately 0.1 M).

  • Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Then, heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.[16]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[28][29]

Figure 2: Experimental workflow for the Suzuki coupling of this compound.

Expected Results and Characterization

The described protocol is expected to provide the desired biaryl product in good to excellent yields, typically ranging from 70% to 95%, depending on the specific arylboronic acid used. The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Conclusion

This application note provides a robust and reliable protocol for the Suzuki-Miyaura cross-coupling of the challenging substrate, this compound. By carefully selecting the catalyst, ligand, base, and solvent system, the inherent difficulties associated with steric hindrance and electronic deactivation can be effectively overcome. This methodology offers a valuable tool for medicinal chemists and process development scientists in the synthesis of complex pharmaceutical intermediates.

References

Application Note: Regioselective Nitration of 4-Bromo-2-methylphenol for the Synthesis of 6-Nitro Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive, in-depth protocol for the laboratory-scale nitration of 4-bromo-2-methylphenol. The primary objective is the regioselective synthesis of 4-bromo-2-methyl-6-nitrophenol, a valuable intermediate in medicinal chemistry and materials science. This guide details the reaction mechanism, safety protocols, step-by-step experimental procedure, purification techniques, and methods for structural confirmation.

Introduction: The Significance of Nitrated Phenols

Nitrated phenolic compounds are pivotal structural motifs in a vast array of functional molecules. The introduction of a nitro group (—NO₂) into the phenolic ring system dramatically alters its electronic properties and steric profile, providing a versatile handle for further chemical transformations. These compounds serve as critical precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialized polymers. The regioselective control of nitration is paramount, as the specific placement of the nitro group dictates the ultimate biological activity and material properties of the final product.

The nitration of 4-bromo-2-methylphenol is a classic example of electrophilic aromatic substitution, where the directing effects of the hydroxyl, methyl, and bromo substituents must be carefully considered to achieve the desired isomer. The hydroxyl group is a powerful activating ortho, para-director, while the methyl group is a weaker activating ortho, para-director. The bromo group is a deactivating but ortho, para-director.[1] In this specific substrate, the positions ortho to the potent hydroxyl group are the most activated sites for electrophilic attack.

Mechanistic Rationale and Strategic Considerations

The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[2][3][4]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The powerful activating and directing influence of the hydroxyl group in 4-bromo-2-methylphenol strongly favors the introduction of the nitro group at the position ortho to it, which is the 6-position.[1] The existing substituents at the 2- (methyl) and 4- (bromo) positions sterically and electronically guide the incoming electrophile to the vacant and activated 6-position.

Health and Safety Precautions: A Paramount Concern

Nitration reactions are inherently hazardous and must be conducted with stringent safety measures.

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin, eyes, or mucous membranes.[5][6][7]

  • Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing an explosion.[8]

  • Toxicity: Nitric acid fumes and nitrogen dioxide gas, which can be produced during the reaction, are highly toxic upon inhalation.[5][7]

Mandatory Personal Protective Equipment (PPE):

  • Acid-resistant gloves (e.g., butyl rubber or Viton®)

  • Chemical splash goggles and a full-face shield.[5]

  • A chemical-resistant laboratory coat.[5]

  • All operations must be performed within a certified chemical fume hood with proper ventilation.[5][9]

  • An emergency eyewash and safety shower must be readily accessible.[5][6]

Experimental Protocol: Synthesis of this compound

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-Bromo-2-methylphenol≥97%Sigma-Aldrich2362-12-1
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher Scientific7664-93-9
Concentrated Nitric Acid (HNO₃)ACS Reagent, 68-70%VWR7697-37-2
Crushed IceN/AN/AN/A
EthanolReagent GradeFisher Scientific64-17-5
Deionized WaterN/AN/A7732-18-5
Step-by-Step Procedure
  • Preparation of the Phenol Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 20 mL of concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath to 0 °C.

  • Substrate Addition: Slowly and portion-wise, add 5.0 g (26.7 mmol) of 4-bromo-2-methylphenol to the cold, stirring sulfuric acid. Ensure the temperature is maintained below 5 °C during the addition.[1] The phenol will dissolve to form a solution.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 2.0 mL (approx. 47.6 mmol) of concentrated nitric acid to 5 mL of cold, concentrated sulfuric acid. This should be done in an ice bath with gentle swirling.

  • Nitration: Transfer the freshly prepared nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 5 °C throughout the addition.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Quenching the Reaction: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), slowly and carefully pour the reaction mixture onto a beaker containing approximately 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.[1]

  • Isolation of the Crude Product: Collect the yellow solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid thoroughly with copious amounts of cold water until the washings are neutral to litmus paper. This step is crucial to remove any residual acid.[1]

  • Drying: Dry the crude product in a desiccator or in a vacuum oven at low heat.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Cool H₂SO₄ to 0°C B Add 4-bromo-2-methylphenol A->B D Dropwise addition of Nitrating Mixture (< 5°C) B->D C Prepare Nitrating Mixture (HNO₃ in H₂SO₄) C->D E Stir at 0-5°C for 1-2h D->E F Monitor by TLC E->F G Pour onto Crushed Ice F->G H Vacuum Filtration G->H I Wash with Cold H₂O H->I J Dry Crude Product I->J

Caption: Workflow for the nitration of 4-bromo-2-methylphenol.

Purification and Characterization

The crude product can be purified by recrystallization or column chromatography.

Purification by Recrystallization

Recrystallization from an ethanol/water mixture is a common and effective method for purifying the product.[1]

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry.

Characterization

The structure and purity of the final product, this compound, should be confirmed using modern analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic proton signals, a singlet for the methyl group, and a broad singlet for the phenolic hydroxyl group.
¹³C NMR Signals corresponding to the seven unique carbon atoms in the molecule.
FT-IR Characteristic absorption bands for O-H stretching (phenolic), N-O stretching (nitro group), and C-Br stretching.[10]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (232.03 g/mol ), with a characteristic isotopic pattern for bromine.[10]
Melting Point A sharp melting point consistent with the literature value for the pure compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; loss of product during work-up.Monitor the reaction closely with TLC to ensure completion; be careful during the transfer and washing steps.
Formation of Multiple Isomers Poor temperature control; incorrect stoichiometry of reagents.Strictly maintain the reaction temperature below 5 °C; use the correct equivalents of the nitrating agent.
Dark-colored Product Oxidation of the phenol.Ensure the reaction is performed at a low temperature and quenched properly. Purification by recrystallization with activated charcoal may be necessary.

Conclusion

This application note provides a detailed and reliable protocol for the regioselective nitration of 4-bromo-2-methylphenol. By adhering to the described safety precautions, experimental procedures, and purification techniques, researchers can successfully synthesize this compound, a key building block for further chemical exploration. The mechanistic insights and troubleshooting guide offer a comprehensive resource for navigating the challenges associated with this important transformation.

References

Application Note & Protocol: Safe Disposal of 4-bromo-2-methyl-6-nitrophenol Waste

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the safe handling, segregation, and disposal of 4-bromo-2-methyl-6-nitrophenol (CAS No. 20294-50-2) waste. As a halogenated nitrophenolic compound, it presents significant toxicological and environmental hazards, necessitating strict adherence to established safety protocols and regulatory requirements. This guide is intended for researchers, scientists, and drug development professionals who may generate waste containing this substance. The protocols herein are grounded in guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), emphasizing the principles of waste minimization, proper segregation, and compliant disposal through certified channels.

Hazard Identification and Compound Characterization

This compound is a substituted aromatic compound whose structure combines the hazards of a halogenated organic, a nitrophenol, and a cresol derivative. These functional groups contribute to its toxicity, environmental persistence, and specific disposal requirements. Improper disposal can lead to the contamination of soil and groundwater, posing a significant risk to ecosystems and human health.[1][2]

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the foundation of its safe management.

PropertyValueSource
CAS Number 20294-50-2[3][4]
Molecular Formula C₇H₆BrNO₃[3]
Molecular Weight 232.03 g/mol [3][5]
Appearance Solid (e.g., Yellow Flake or needle-like crystals)[6]
Melting Point 90.5 °C[3]
Boiling Point 278.5 °C at 760 mmHg[3]
Solubility Slightly soluble in cold water; soluble in benzene, chloroform, ether, and alcohol.[6][6]
Toxicological Hazards and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). All personnel handling this chemical must be thoroughly familiar with its Safety Data Sheet (SDS).

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[3]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)H335: May cause respiratory irritation.[3]

Regulatory Framework for Hazardous Waste Disposal

The disposal of this compound is governed by stringent federal and local regulations. In the United States, the primary regulatory framework is established by the EPA under the Resource Conservation and Recovery Act (RCRA).[7][8]

  • Generator Responsibility: Under RCRA, the entity that generates the hazardous waste is responsible for its management from "cradle-to-grave."[9] This means the generator must ensure the waste is properly identified, managed, transported, and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).[9][10]

  • Waste Identification: The first step is to correctly identify the material as a hazardous waste.[10] Due to its toxicity and halogenated nature, this compound waste must be managed as hazardous.

  • OSHA Compliance: The Occupational Safety and Health Administration (OSHA) regulates worker safety through its Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[11][12] Employers must have a written health and safety plan, provide adequate training, and supply appropriate Personal Protective Equipment (PPE) to all personnel handling the waste.[13][14]

Crucial Note: Always consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local regulations and have established contracts with certified hazardous waste disposal vendors.

Waste Management Workflow and Protocols

A systematic workflow is essential to ensure safety and compliance. The following diagram and protocols outline the critical steps from waste generation to final disposal.

Decision Workflow for Waste Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mixing different waste streams can create dangerous reactions and significantly increase disposal costs. Halogenated organic wastes must be kept separate from non-halogenated organic wastes because their disposal requires different incineration conditions.[15]

WasteSegregationWorkflow cluster_0 Step 1: Point of Generation cluster_2 Step 3: Containerization Start Waste Containing This compound Generated Decision2 Is the waste primarily an aqueous solution (e.g., from extraction)? Start->Decision2 Decision1 Is the waste mixed with non-halogenated solvents (e.g., acetone, hexane)? Halogenated Container: Halogenated Organic Waste (Solid or Liquid) Decision1->Halogenated No Decision1->Halogenated Yes (Keep in Halogenated Stream) Decision2->Halogenated No (Solid/Concentrated) Aqueous Container: Halogenated Aqueous Waste Decision2->Aqueous Yes Aqueous->Decision1 caption Waste Segregation Decision Workflow

Caption: Waste Segregation Decision Workflow

Protocol A: Standard Procedure for Concentrated and Solid Waste Disposal

This protocol is the primary and most common method for disposing of solid this compound, contaminated lab materials (e.g., gloves, weighing paper), and concentrated organic solutions. The ultimate disposal method for this waste stream is high-temperature incineration at a licensed TSDF.[16]

Materials:

  • Appropriate PPE: Nitrile gloves, chemical safety goggles, face shield, flame-resistant lab coat.

  • Designated hazardous waste container (chemically compatible, typically polyethylene or glass, with a screw cap).

  • Hazardous waste labels (provided by your EHS department).

  • Fume hood.

Procedure:

  • Don PPE: Before handling any waste, put on all required personal protective equipment.

  • Work in a Ventilated Area: Conduct all waste transfers inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Select Container: Obtain a designated "Halogenated Organic Waste" container from your lab's satellite accumulation area or EHS department. Ensure the container is clean, in good condition, and compatible with the waste.

  • Transfer Waste: Carefully transfer the solid or concentrated liquid waste into the container.

    • Causality: Minimizing agitation of solid waste prevents the generation of airborne dust, which is an inhalation hazard.[17] For liquids, use a funnel to prevent spills.

  • List Contents: On the hazardous waste label or an attached inventory sheet, accurately list the chemical constituents and their estimated percentages or volumes. Full disclosure is a regulatory requirement.

  • Secure and Label: Tightly seal the container. Affix a completed hazardous waste label to the container body (not the lid). The label must include the words "Hazardous Waste," the full chemical name(s), and the date accumulation started.

  • Store Appropriately: Place the sealed container in your lab's designated satellite accumulation area. This area must be secure and away from incompatible materials.

  • Arrange for Pickup: Contact your EHS department to schedule a pickup. Do not exceed accumulation time or volume limits set by the EPA and your institution.[10]

Protocol B: Management of Dilute Aqueous Waste Streams

For dilute aqueous solutions containing this compound, the disposal route is similar, but segregation remains key. Do not dispose of this waste down the drain.[18] While advanced treatment methods exist, collection for incineration is the standard for laboratory-scale waste.

Procedure:

  • Follow Steps 1-3 from Protocol A , but use a container specifically designated for "Halogenated Aqueous Waste."

    • Causality: Keeping aqueous waste separate from organic solvent waste can sometimes reduce disposal costs and is considered best practice.

  • Transfer Waste: Carefully pour the dilute aqueous waste into the designated container.

  • Complete Labeling and Storage: Follow steps 5-8 from Protocol A, ensuring the waste is correctly identified as aqueous on the label.

Note on Advanced Treatment: Methods like photocatalytic degradation and microbial biodegradation have been studied for the breakdown of nitrophenols.[1][19][20][21] However, these are typically employed in large-scale industrial wastewater treatment and are not applicable for routine laboratory waste disposal. The presence of the bromine atom can make biodegradation more challenging.[1][2]

Emergency Procedures

All personnel must be familiar with emergency procedures as outlined in the substance's SDS.[17][22]

Exposure Response
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[17] Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[17] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space. Contact your EHS department.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain and Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Dispose: Label the container as "Spill Debris containing this compound" and manage it according to Protocol A.

Conclusion

The safe disposal of this compound waste is a multi-step process that demands careful attention to detail, a thorough understanding of the associated hazards, and strict adherence to regulatory guidelines. The core principles are: 1) Know the Hazards, 2) Segregate at the Source, 3) Label Correctly, and 4) Use Certified Disposal Channels. By implementing the workflow and protocols described in this guide, research and development professionals can ensure the safety of their personnel, protect the environment, and maintain full regulatory compliance.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 4-bromo-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-bromo-2-methyl-6-nitrophenol. We provide in-depth troubleshooting, field-proven optimization strategies, and detailed protocols to help you maximize yield and purity. Our approach is built on explaining the causal factors behind experimental outcomes, ensuring you can adapt and refine the procedures for your specific laboratory context.

Section 1: Recommended Synthetic Pathway & Core Challenges

The most reliable and high-yielding synthesis of this compound is a two-step electrophilic aromatic substitution sequence starting from 2-methylphenol (o-cresol).

  • Step 1: Regioselective Bromination. 2-methylphenol is first brominated to yield 4-bromo-2-methylphenol. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho, para-directing activators. Due to sterics, the bromine is preferentially directed to the less hindered para position.[1]

  • Step 2: Regioselective Nitration. The intermediate, 4-bromo-2-methylphenol, is then nitrated. The hydroxyl group is the most powerful activating group, directing the incoming nitro (-NO₂) group to the ortho position (C6), yielding the final product.

The primary challenges in this synthesis are controlling regioselectivity to avoid unwanted isomers and managing the harsh reaction conditions, particularly during nitration, to prevent oxidation and byproduct formation.[1]

SynthesisWorkflow Start 2-Methylphenol (o-Cresol) Step1 Step 1: Bromination (e.g., Br₂ in Acetic Acid) Start->Step1 Electrophilic Aromatic Substitution Intermediate 4-Bromo-2-methylphenol Step1->Intermediate Step2 Step 2: Nitration (HNO₃ / H₂SO₄) Intermediate->Step2 Electrophilic Aromatic Substitution Product This compound Step2->Product

Caption: High-level workflow for the two-step synthesis.

Section 2: Detailed Experimental Protocols

These protocols provide a validated baseline for your experiments. Always monitor reactions by Thin Layer Chromatography (TLC) to gauge completion.

Protocol 1: Synthesis of 4-Bromo-2-methylphenol (Intermediate)
  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and an outlet to a gas trap (to neutralize HBr fumes).

  • Dissolution: Dissolve 2-methylphenol (1.0 eq) in glacial acetic acid.

  • Bromine Addition: Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise to the stirred phenol solution at room temperature over 1-2 hours.

  • Reaction: Stir for an additional 2-4 hours at room temperature after the addition is complete. Monitor the disappearance of the starting material by TLC.

  • Workup: Pour the reaction mixture into a beaker of cold water with stirring. An off-white precipitate should form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

  • Purification: The crude product can be dried and used directly in the next step or recrystallized from an ethanol/water mixture for higher purity.

Protocol 2: Synthesis of this compound (Final Product)
  • Setup: In a fume hood, equip a flask for vigorous mechanical or magnetic stirring and place it in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Dissolution: Slowly add 4-bromo-2-methylphenol (1.0 eq) to cold (0 °C) concentrated sulfuric acid with stirring, ensuring the temperature does not rise above 5 °C.[1]

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) dropwise to cold concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the phenol solution, maintaining the internal temperature strictly between 0-5 °C. The rate of addition is critical to prevent runaway reactions and oxidation.

  • Reaction: After the addition, continue stirring the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.[1]

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow precipitate will form.[1]

  • Isolation: Collect the yellow solid by vacuum filtration. Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) for the highest purity.[2]

Section 3: Troubleshooting Guide & Optimization Strategies

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Step 1: Bromination Troubleshooting

Q: My bromination reaction yield is low, and TLC shows a significant amount of unreacted 2-methylphenol.

A: This points to an incomplete reaction.

  • Causality: The electrophilicity of the bromine may be insufficient, or the reaction may not have reached completion.

  • Solutions:

    • Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration. Continue monitoring by TLC until the starting material spot has disappeared.

    • Check Reagent Quality: Bromine can degrade over time. Use a fresh bottle or distill it if necessary.

    • Consider an Alternative Brominating Agent: N-Bromosuccinimide (NBS) in a solvent like acetonitrile can be a milder and more selective alternative, often leading to cleaner reactions.[1]

Q: I'm observing multiple product spots on my TLC plate, suggesting over-bromination (e.g., dibrominated products).

A: This is a common issue of poor selectivity.

  • Causality: The phenol ring is highly activated, making it susceptible to multiple substitutions if conditions are not controlled. Excess bromine or elevated temperatures accelerate this process.

  • Solutions:

    • Control Stoichiometry: Use no more than 1.05 equivalents of bromine. Adding the bromine as a dilute solution over a longer period can improve control.

    • Temperature Management: While often performed at room temperature, cooling the reaction to 0-10 °C during the bromine addition can significantly reduce the rate of secondary bromination.

Step 2: Nitration Troubleshooting

Q: During nitration, my reaction mixture turned dark brown or black, and I isolated a tarry, intractable material.

A: This is a classic sign of oxidation and decomposition.

  • Causality: Phenols are highly susceptible to oxidation by nitric acid, especially at elevated temperatures. The reaction is highly exothermic, and a failure to dissipate heat will cause the temperature to spike, leading to uncontrolled side reactions and degradation of the aromatic ring.

  • Solutions:

    • Strict Temperature Control: This is the most critical parameter. Maintain the internal reaction temperature strictly below 5 °C throughout the addition of the nitrating mixture using an efficient ice-salt or acetone-dry ice bath.[1]

    • Slow, Controlled Addition: Add the nitrating mixture very slowly (dropwise) directly into the stirred solution. This ensures localized heat can be dissipated before it builds up.

    • Vigorous Stirring: Ensure the mixture is stirred efficiently to promote heat transfer to the cooling bath and prevent localized "hot spots."

Q: The yield of my final product is low, and the crude material is an oil that won't crystallize.

A: This suggests the presence of impurities, likely isomeric byproducts or residual acids, that are inhibiting crystallization.

  • Causality: Incomplete nitration, nitration at an incorrect position, or residual sulfuric acid can lead to an impure mixture with a depressed melting point.[2]

  • Solutions:

    • Thorough Washing: Ensure the crude product is washed with sufficient cold water to remove all traces of the acid catalyst. Check the pH of the washings.

    • Purification via Chromatography: If recrystallization fails, column chromatography is the most effective method for separating the desired this compound from isomers and other impurities.[2]

    • Trituration: Try stirring the oil with a cold, non-polar solvent like hexane. This can sometimes induce crystallization of the desired product while washing away more soluble impurities.[2]

TroubleshootingFlow Start Low Yield or Impure Product Bromination_Check Issue in Bromination Step? Start->Bromination_Check Nitration_Check Issue in Nitration Step? Start->Nitration_Check TLC_Start TLC shows starting material Bromination_Check->TLC_Start Incomplete Reaction TLC_Multi TLC shows multiple products Bromination_Check->TLC_Multi Over-reaction Action_Time Increase Reaction Time Check Reagent Purity TLC_Start->Action_Time Action_Temp Lower Temperature Control Stoichiometry TLC_Multi->Action_Temp Tarry Dark, Tarry Mixture Nitration_Check->Tarry Oxidation Oily Oily Product, Fails to Crystallize Nitration_Check->Oily Impurities Action_StrictTemp Maintain Temp < 5°C Slow Reagent Addition Tarry->Action_StrictTemp Action_Purify Thorough Washing Column Chromatography Oily->Action_Purify

Caption: Troubleshooting flowchart for common synthesis issues.

Section 4: Optimizing Reaction Parameters

For maximizing yield and purity, careful control of key variables is essential.

ParameterStepRecommendationRationale
Temperature Bromination10-25 °CRoom temperature is often sufficient, but cooling can improve selectivity by preventing over-bromination.
Nitration0-5 °C (Critical) Prevents exothermic runaway, significantly reducing oxidation and decomposition of the phenol.[1]
Reagent Molar Ratio Bromination1.05 eq Br₂A slight excess ensures complete consumption of starting material without promoting significant byproduct formation.
Nitration1.1 eq HNO₃Provides a sufficient excess of the electrophile for a complete reaction without being grossly excessive, which could increase oxidation.
Reaction Time Bromination2-6 hoursMonitor by TLC. Reaction is typically complete within this timeframe.
Nitration1-2 hoursMonitor by TLC. Longer times at low temperatures are preferred over shorter times at higher temperatures.
Purification Method Final ProductRecrystallization (Ethanol/Water)Good for removing minor impurities if the crude product is relatively clean.
Final ProductColumn ChromatographyThe gold standard for removing isomeric byproducts and achieving >98% purity.[2]

Section 5: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns for this synthesis? A: Both steps require significant precautions.

  • Bromination: Liquid bromine is highly corrosive and toxic. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction generates hydrogen bromide (HBr) gas, which is also corrosive and must be neutralized with a gas trap.

  • Nitration: You are working with concentrated nitric and sulfuric acids, which are extremely corrosive. The nitrating mixture is a powerful oxidizing agent. The reaction is highly exothermic and must be cooled properly to prevent loss of control. Nitrophenols can be toxic and should be handled with care.[3]

Q: My final product is a vibrant yellow solid. Is this expected? A: Yes, this is completely normal. Nitrophenols are characteristically yellow crystalline solids. The color is due to the electronic conjugation between the nitro group and the phenolic ring, which creates a chromophore that absorbs light in the visible spectrum.[2]

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended.

  • Purity: High-Performance Liquid Chromatography (HPLC) is ideal for determining purity with high accuracy. A sharp melting point close to the literature value also indicates high purity.[2]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential to confirm that you have synthesized the correct isomer. Infrared (IR) spectroscopy can confirm the presence of key functional groups (-OH, -NO₂, C-Br).[4]

References

identifying common byproducts in 4-bromo-2-methyl-6-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-bromo-2-methyl-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Our approach is rooted in mechanistic principles to not only solve problems but also to provide a deeper understanding of the underlying chemistry.

Introduction: The Synthetic Strategy

The synthesis of this compound is a multi-step process involving electrophilic aromatic substitution on a substituted benzene ring. The most logical and commonly employed synthetic route starts from o-cresol (2-methylphenol). This strategy is based on the directing effects of the substituents on the aromatic ring, which dictate the regioselectivity of the bromination and nitration steps.

The hydroxyl (-OH) and methyl (-CH₃) groups of o-cresol are both ortho-, para-directing and activating.[1] To achieve the desired substitution pattern, a two-step synthesis is typically performed:

  • Bromination of o-cresol: This step introduces a bromine atom onto the aromatic ring.

  • Nitration of the brominated intermediate: This step adds a nitro group to complete the synthesis of this compound.

This guide will address potential pitfalls and common byproducts at each of these stages.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address specific questions and issues that may arise during the synthesis of this compound.

Section 1: Bromination of o-Cresol

Q1: What is the expected major product of the bromination of o-cresol, and why?

A1: The major product of the monobromination of o-cresol is 4-bromo-2-methylphenol . The hydroxyl group is a powerful activating ortho-, para-director. The methyl group is also an activating ortho-, para-director. The para position to the hydroxyl group (C4) is the most electronically activated and sterically accessible position for the incoming electrophile (Br+). The ortho position (C6) is also activated, but is more sterically hindered by the adjacent methyl group.[2]

Q2: I am observing multiple products in my bromination reaction. What are the likely byproducts?

A2: The most common byproducts in the bromination of o-cresol are:

  • 2-bromo-6-methylphenol: This isomer forms due to substitution at the other ortho position relative to the hydroxyl group. While less favored than the 4-bromo isomer, it can still form in significant amounts depending on the reaction conditions.

  • Dibrominated products (e.g., 4,6-dibromo-2-methylphenol): Phenols are highly activated rings, and over-bromination can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.[3][4]

  • Oxidation products: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, especially with certain brominating agents.

Q3: How can I minimize the formation of the 2-bromo-6-methylphenol isomer?

A3: To favor the formation of the desired 4-bromo isomer, you can:

  • Control the temperature: Running the reaction at a lower temperature can increase the selectivity for the sterically less hindered para position.

  • Choose the right brominating agent: Using a less reactive brominating agent can improve regioselectivity. For example, N-bromosuccinimide (NBS) in a non-polar solvent is often more selective than Br₂ in a polar solvent.

  • Slow addition of the brominating agent: Adding the brominating agent dropwise to the solution of o-cresol can help to maintain a low concentration of the electrophile, which can favor the more reactive site and reduce the formation of minor isomers and di-substituted products.

Section 2: Nitration of 4-Bromo-2-methylphenol

Q4: What is the expected major product when nitrating 4-bromo-2-methylphenol?

A4: The expected major product is This compound . In 4-bromo-2-methylphenol, the hydroxyl group is the most powerful activating and directing group. It strongly directs the incoming electrophile (NO₂⁺) to the ortho positions (C2 and C6). The C2 position is already occupied by a methyl group, so the nitration will predominantly occur at the C6 position. The bromo group at C4 is a deactivating but ortho-, para-director, and it also directs to the C2 and C6 positions, thus reinforcing the directing effect of the hydroxyl group.[2]

Q5: My nitration reaction is producing a mixture of isomers. What are the possible byproducts?

A5: The primary byproduct concern during the nitration of 4-bromo-2-methylphenol is the formation of isomers and over-nitrated compounds:

  • 4-bromo-2-methyl-x-nitrophenols (isomers): While the 6-nitro isomer is the major product, small amounts of other isomers might form if the reaction conditions are not carefully controlled.

  • Dinitrated products: If the nitrating conditions are too harsh (e.g., high concentration of nitric acid, high temperature), a second nitro group can be added to the ring.

  • Oxidation products: Nitric acid is a strong oxidizing agent. Phenols are easily oxidized, leading to the formation of benzoquinones and other colored, often tarry, byproducts.[4][5] This is a significant challenge in the nitration of phenols.

Q6: I am getting a low yield and a lot of dark, tarry material in my nitration reaction. What can I do to improve this?

A6: The formation of tarry substances is a common issue in phenol nitration due to oxidation. To minimize this:

  • Maintain a low temperature: The reaction should be carried out at a low temperature, typically between 0-5 °C, using an ice bath to control any exotherm.[2]

  • Use a milder nitrating agent: A mixture of sodium nitrate in sulfuric acid or another milder nitrating system can sometimes give cleaner reactions than concentrated nitric acid.[6]

  • Control the stoichiometry: Use of a slight excess of the nitrating agent is common, but a large excess should be avoided to minimize over-nitration and oxidation.

  • Protect the hydroxyl group: In some cases, protecting the highly activating hydroxyl group as an ester or ether before nitration, and then deprotecting it afterwards, can prevent oxidation and improve the yield and purity of the desired product.

Experimental Protocols and Workflows

Synthesis Pathway Overview

Synthesis_Pathway cluster_byproducts Common Byproducts start o-Cresol intermediate 4-Bromo-2-methylphenol start->intermediate Bromination (e.g., Br2, NBS) product This compound intermediate->product Nitration (HNO3, H2SO4) byproduct1 2-Bromo-6-methylphenol intermediate->byproduct1 Isomerization byproduct2 Isomeric & Dinitrated Products product->byproduct2 Side Reactions byproduct3 Oxidation Products (Tars) product->byproduct3 Oxidation

Caption: Synthetic route and common byproducts.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Step 1: Bromination of o-Cresol

  • Dissolve o-cresol (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent to the flask via the addition funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Perform a liquid-liquid extraction with an organic solvent like dichloromethane.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-2-methylphenol.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Nitration of 4-Bromo-2-methylphenol

  • In a flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add the purified 4-bromo-2-methylphenol (1 equivalent) from Step 1 to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid, maintaining the temperature below 5 °C.[2]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring. A yellow precipitate should form.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound. A yield of around 74% has been reported for a similar synthesis.[7]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low yield in bromination Incomplete reaction; Suboptimal solvent; Impure brominating agent.Monitor reaction by TLC to ensure completion; Explore alternative solvents (e.g., acetonitrile, dichloromethane); Use freshly purified N-Bromosuccinimide (NBS) if applicable.[2]
Formation of multiple spots on TLC after bromination Formation of isomers (2-bromo-6-methylphenol); Over-bromination (dibromo products).Lower the reaction temperature; Use a milder brominating agent; Add the brominating agent slowly.
Dark coloration/tar formation during nitration Oxidation of the phenol by nitric acid.Maintain strict temperature control (0-5 °C); Use a milder nitrating agent (e.g., NaNO₃/H₂SO₄); Consider protecting the hydroxyl group before nitration.[6]
Low yield in nitration Incomplete reaction; Product loss during workup.Monitor reaction to completion by TLC; Ensure complete precipitation of the product on ice; Optimize recrystallization solvent and procedure.
Product is difficult to purify Presence of closely-related isomers.Utilize high-performance liquid chromatography (HPLC) for separation;[8] Perform multiple recrystallizations; Characterize fractions carefully by NMR.[9][10]

Byproduct Identification and Characterization

The unambiguous identification of the desired product and any isomeric byproducts is crucial. A combination of spectroscopic techniques is essential for this purpose.

Spectroscopic Differentiation of Isomers

The primary isomeric byproduct of concern is 2-bromo-4-methyl-6-nitrophenol. Here's how to distinguish it from the desired this compound:

Spectroscopic Method This compound (Desired Product) 2-Bromo-4-methyl-6-nitrophenol (Isomeric Byproduct)
¹H NMR Two aromatic protons will appear as distinct signals (likely doublets or singlets depending on coupling) with different chemical shifts due to their different electronic environments. The methyl group will appear as a singlet.The two aromatic protons will also be distinct but will have different chemical shifts and coupling patterns compared to the desired product. The methyl singlet will also have a different chemical shift.
¹³C NMR Will show 7 distinct carbon signals (6 aromatic, 1 methyl). The chemical shifts will be characteristic of the substitution pattern.Will also show 7 distinct carbon signals, but their chemical shifts will differ from the desired product due to the different positions of the substituents.
Mass Spectrometry Will show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of the presence of a bromine atom.Will show the same molecular ion and M+2 pattern as the desired product, as they are isomers. MS alone cannot distinguish between them.
IR Spectroscopy Will show characteristic peaks for O-H stretching, N-O stretching (asymmetric and symmetric), and C-Br stretching.The IR spectrum will be very similar to the desired product, but there may be subtle differences in the fingerprint region.

This table is a qualitative guide. For definitive identification, comparison with authenticated reference standards or detailed 2D NMR experiments (COSY, HMQC, HMBC) are recommended.[9]

Logical Flow for Isomer Identification

Isomer_Identification cluster_analysis Analysis cluster_results Results start Crude Product Mixture ms Mass Spectrometry start->ms Confirm Molecular Weight & Bromine Presence nmr 1H and 13C NMR start->nmr Identify Isomer Ratios & Structures hplc HPLC Separation start->hplc Separate Isomers nmr->hplc Guide Fraction Collection product Pure Desired Product hplc->product byproduct Pure Isomeric Byproduct hplc->byproduct

Caption: Workflow for isomer separation and identification.

References

Technical Support Center: Improving Regioselectivity in the Nitration of Substituted Bromophenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective nitration of substituted bromophenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on these challenging substrates. Here, we address common experimental issues through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of ortho- and para-nitro isomers during the nitration of 4-bromophenol. How can I favor the formation of one over the other?

This is a classic challenge in electrophilic aromatic substitution. Both the hydroxyl (-OH) and bromine (-Br) substituents are ortho, para-directors.[1][2] The hydroxyl group is a strongly activating group, while bromine is a weakly deactivating group.[3][4] The regioselectivity is a delicate balance of electronic effects and steric hindrance.

  • To favor the ortho-product (2-nitro-4-bromophenol):

    • Reaction Temperature: Lower temperatures generally favor the ortho isomer. The formation of the para isomer often has a slightly higher activation energy.

    • Nitrating Agent: Using milder nitrating agents can sometimes increase the proportion of the ortho product. For instance, dilute nitric acid may give a different isomer ratio compared to a mixed acid (HNO₃/H₂SO₄) nitration.[5][6]

    • Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents may favor ortho nitration due to specific solvation effects.

  • To favor the para-product (4-bromo-2-nitrophenol):

    • Steric Hindrance: The bulky bromine atom can sterically hinder the approach of the nitronium ion (NO₂⁺) to the ortho position.[3]

    • Catalysis: The use of certain catalysts, such as zeolites or other solid acid catalysts, can enhance para-selectivity.[7] The defined pore structure of these catalysts can sterically favor the formation of the less bulky para isomer.

    • Alternative Nitrating Systems: Systems like ammonium nitrate (NH₄NO₃) with trifluoroacetic anhydride have been shown to be effective for regioselective nitration.[8]

Q2: My nitration of 2-bromophenol is giving me a complex mixture of products. What are the expected major products and how can I improve the selectivity?

In 2-bromophenol, the hydroxyl and bromine groups are adjacent. The -OH group strongly activates the ortho (position 6) and para (position 4) positions. The bromine atom also directs ortho (position 6) and para (position 4). Therefore, the primary sites of electrophilic attack are positions 4 and 6.

  • Expected Products: You are likely forming 2-bromo-4-nitrophenol and 2-bromo-6-nitrophenol.

  • Improving Selectivity:

    • Steric Effects: The position ortho to the hydroxyl group and adjacent to the bulky bromine (position 6) is sterically hindered. Therefore, nitration at the para position (position 4) is generally favored.

    • Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the nitrating agent can help minimize side reactions and improve the yield of the desired isomer. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[9]

Q3: I am observing significant oxidation and formation of tarry byproducts during the nitration of my bromophenol substrate. How can I prevent this?

Phenols are highly susceptible to oxidation, especially under the strongly acidic and oxidizing conditions of nitration.[10]

  • Protecting the Hydroxyl Group: A common and effective strategy is to protect the hydroxyl group as an ester (e.g., acetate) or an ether (e.g., methyl ether). The protecting group can be removed after the nitration step. Acetylation is a frequently used method.[9]

  • Milder Reaction Conditions: Use of dilute nitric acid without sulfuric acid can sometimes be sufficient for nitrating activated phenols, thereby reducing the oxidative potential of the reaction mixture.[5][11]

  • Lower Temperatures: Running the reaction at or below room temperature can significantly reduce the rate of oxidation.

  • Controlled Addition: Adding the nitrating agent slowly to the substrate solution can help to control the exothermicity of the reaction and minimize localized overheating, which can lead to decomposition.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Nitro-bromophenol
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC.[9]- If the starting material is still present, consider increasing the reaction time or temperature cautiously. Be aware that this may also increase byproduct formation.
Substrate Decomposition - As discussed in FAQ 3, protect the hydroxyl group if oxidation is suspected.- Employ milder nitrating agents and lower reaction temperatures.
Poor Solubility - Ensure your bromophenol substrate is fully dissolved in the reaction solvent. A co-solvent like acetic acid can sometimes improve solubility.[9]
Loss during Workup - If the product is not precipitating upon quenching with water, try neutralizing the acidic solution with a base to induce precipitation.[9]- Perform an extraction with a suitable organic solvent if the product is soluble in the aqueous layer.
Problem 2: Poor Regioselectivity and Multiple Isomers
Possible Cause Troubleshooting Steps
Competing Directing Effects - Re-evaluate the electronic and steric effects of your substituents.[1]- Modify reaction conditions to favor one isomer (see FAQ 1).
Harsh Reaction Conditions - High temperatures can lead to a loss of selectivity. Try running the reaction at a lower temperature.[12]- Use a less aggressive nitrating agent.
Inappropriate Catalyst - For enhanced para-selectivity, consider using a shape-selective catalyst like a zeolite.- Phase-transfer catalysts have also been shown to improve regioselectivity in some cases.[13]

Experimental Protocols

Protocol 1: General Procedure for the Nitration of 4-Bromophenol
  • Dissolution: Dissolve 4-bromophenol in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Addition: Add the nitrating mixture dropwise to the solution of 4-bromophenol while maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or below) while monitoring its progress by TLC.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring.

  • Isolation: Collect the precipitated product by vacuum filtration, wash with cold water until the washings are neutral, and dry the product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified nitro-bromophenol.

Protocol 2: Ortho-Selective Nitration using Cerium (IV) Ammonium Nitrate (CAN)

This method has been reported to favor ortho-nitration.[14]

  • Suspension: Suspend the substituted phenol and sodium bicarbonate (NaHCO₃) in a suitable solvent like acetonitrile.

  • Reagent Addition: Add a solution of cerium (IV) ammonium nitrate (CAN) in the same solvent dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid.

  • Workup: After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Visualizing Reaction Pathways

Diagram 1: Decision-Making Workflow for Improving Regioselectivity

G start Poor Regioselectivity Observed q1 Is ortho or para isomer desired? start->q1 ortho Favor Ortho Isomer q1->ortho Ortho para Favor Para Isomer q1->para Para ortho_t Lower Reaction Temperature ortho->ortho_t para_sterics Leverage Steric Hindrance (Bulky Substituents) para->para_sterics ortho_reagent Use Milder Nitrating Agent (e.g., dilute HNO3) ortho_t->ortho_reagent ortho_solvent Employ Non-polar Solvent ortho_reagent->ortho_solvent end Improved Regioselectivity ortho_solvent->end para_catalyst Use Shape-Selective Catalyst (e.g., Zeolites) para_sterics->para_catalyst para_reagent Alternative Nitrating Systems (e.g., NH4NO3/TFAA) para_catalyst->para_reagent para_reagent->end

Caption: A decision tree for optimizing the regioselectivity of bromophenol nitration.

Diagram 2: General Mechanism of Electrophilic Aromatic Nitration

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ H2SO4 H₂SO₄ H2NO3+ H₂NO₃⁺ NO2+H2O NO2+H2O H2NO3+->NO2+H2O NO2+ NO₂⁺ (Nitronium Ion) H2O H₂O HSO4- HSO₄⁻ HNO3H2SO4 HNO3H2SO4 H2NO3+HSO4- H2NO3+HSO4- HNO3H2SO4->H2NO3+HSO4- Bromophenol Substituted Bromophenol SigmaComplex Arenium Ion (Sigma Complex) Product Nitro-bromophenol SigmaComplex->Product + H⁺ BromophenolNO2+ BromophenolNO2+ BromophenolNO2+->SigmaComplex

Caption: The three key steps in the electrophilic nitration of an aromatic ring.

References

overcoming challenges in the synthesis of polysubstituted nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of polysubstituted nitrophenols is a critical process in the development of pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of nitro and other functional groups on the phenol scaffold is paramount for dictating the molecule's bioactivity and chemical properties. However, the high reactivity of the phenol ring, coupled with the aggressive nature of many nitrating agents, presents a unique set of challenges for the synthetic chemist.

This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals engaged in the synthesis of these valuable compounds. It moves beyond standard protocols to offer in-depth explanations for common experimental hurdles, grounded in mechanistic principles and supported by authoritative literature. Our aim is to empower you with the knowledge to not only solve problems as they arise but also to proactively design more robust and efficient synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of phenols often a "messy" reaction?

A: The nitration of phenols is notoriously challenging due to the high electron density of the phenol ring, which makes it highly susceptible to electrophilic attack.[1] The hydroxyl group is a strong activating group, which can lead to several complications:

  • Over-nitration: The activated ring can readily undergo multiple nitrations, leading to the formation of di- and tri-nitrophenols, such as picric acid, even when mono-nitration is desired.[1][2][3][4][5][6]

  • Oxidation: Phenols are easily oxidized, and many nitrating agents, particularly those containing nitric acid, are strong oxidizing agents.[7][8] This can result in the formation of colored byproducts like benzoquinone derivatives and other tarry materials, which complicate purification.[7][8]

  • Poor Regioselectivity: The hydroxyl group is an ortho, para-director, leading to the formation of a mixture of isomers that can be difficult to separate.[1][5][9]

Q2: How can I control the regioselectivity (ortho- vs. para-) of phenol nitration?

A: Controlling the ortho/para isomer ratio is a common challenge. Several factors influence the regioselectivity:

  • Steric Hindrance: Bulky substituents on the phenol or the use of bulky nitrating agents can favor the formation of the para-isomer due to steric hindrance at the ortho positions.[10]

  • Reaction Temperature: In many cases, lower temperatures tend to favor the formation of the ortho-isomer, which is often the kinetically favored product.[11] Conversely, higher temperatures may favor the thermodynamically more stable para-isomer.[11]

  • Solvent Effects: The choice of solvent can influence the isomer ratio.

  • Catalysts: The use of certain catalysts, such as zeolites or supported reagents, can enhance the selectivity for the para-isomer.[10][12]

  • Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond between the hydroxyl group and the nitro group in the ortho-isomer can stabilize this product, making it the major product under certain conditions.[3][13]

Q3: What are some safer and more selective alternatives to traditional mixed acid (HNO₃/H₂SO₄) nitration?

A: Due to the hazards and environmental concerns associated with mixed acid, several milder and more selective nitrating systems have been developed:

  • Metal Nitrates: Reagents like ferric nitrate, copper(II) nitrate, and bismuth nitrate can be effective for mono-nitration under milder conditions.[14][15][16][17]

  • Nitrate Salts with Solid Acids: A combination of a nitrate salt (e.g., NH₄NO₃) and a solid acid catalyst (e.g., KHSO₄ or silica-supported sulfuric acid) can provide a safer and more manageable nitrating system.[10][18][19]

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst with dilute nitric acid can improve selectivity and yield in a two-phase system.[16]

  • Microemulsion Systems: Performing the nitration in a microemulsion can offer high regioselectivity, particularly for the ortho-isomer.[20]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Mononitrophenol

Symptom: The reaction yields a significant amount of starting material or a complex mixture of products with a low percentage of the desired mononitrophenol.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Nitrating Agent Activity The nitrating agent may not be strong enough to effectively nitrate the phenol under the chosen conditions.• Increase the concentration of the nitrating agent gradually. • Consider using a stronger nitrating system, for example, by adding a catalytic amount of a strong acid like sulfuric acid.[18] • If using a metal nitrate, ensure it is sufficiently activated.
Decomposition of Nitrating Agent Some nitrating agents are unstable and can decompose before reacting with the phenol, especially at elevated temperatures.• Maintain the reaction at the recommended temperature. • Add the nitrating agent portion-wise to control the reaction temperature and concentration.
Side Reactions (Oxidation/Polymerization) The highly activated phenol ring is susceptible to oxidation and polymerization, leading to the formation of tarry byproducts and reducing the yield of the desired product.[7][8]• Use a milder nitrating agent.[15][21] • Conduct the reaction at a lower temperature. • Consider protecting the hydroxyl group as an ester or ether before nitration, followed by deprotection.[8]
Poor Solubility The phenol or the nitrating agent may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.• Select a solvent in which both reactants are soluble. • Consider using a co-solvent system or a phase-transfer catalyst to improve solubility and reaction rates.[16]
Problem 2: Formation of Polynitrated Byproducts

Symptom: The product mixture contains significant amounts of dinitrophenols or trinitrophenols (e.g., picric acid).

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Excessively Strong Nitrating Conditions The use of concentrated nitric acid, especially in the presence of sulfuric acid, can easily lead to multiple nitrations on the highly activated phenol ring.[2][3][4][5]• Use dilute nitric acid.[4][5][9] • Switch to a milder nitrating agent such as a metal nitrate or a nitrate salt with a solid acid.[14][15][19] • Avoid the use of concentrated sulfuric acid if possible.
High Reaction Temperature Higher temperatures increase the reaction rate and can promote further nitration of the initially formed mononitrophenol.• Maintain a low reaction temperature, often at or below room temperature.[5][9]
Incorrect Stoichiometry Using a large excess of the nitrating agent will drive the reaction towards polynitration.• Carefully control the stoichiometry, using a slight excess (e.g., 1.1-1.5 equivalents) of the nitrating agent.
Problem 3: Poor Regioselectivity (Unfavorable ortho/para Ratio)

Symptom: The reaction produces an isomeric mixture that is difficult to separate, or the desired isomer is the minor product.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Lack of Steric or Electronic Control The inherent electronic effects of the substituents and the reaction conditions may not favor the formation of the desired isomer.• To favor the para-isomer, consider using a bulkier nitrating agent or a catalyst known to promote para-selectivity, such as certain zeolites.[12] • To favor the ortho-isomer, explore conditions that promote intramolecular hydrogen bonding, such as using specific solvents or catalysts.[13] Some microemulsion systems have also shown high ortho-selectivity.
Thermodynamic vs. Kinetic Control The reaction may be under thermodynamic control, favoring the more stable isomer, when the kinetically favored isomer is desired (or vice-versa).• Lowering the reaction temperature generally favors the kinetically controlled product, which is often the ortho-isomer.[11] • Increasing the reaction temperature and time may allow for equilibration to the thermodynamically favored para-isomer.[11]
Problem 4: Difficulty in Product Purification

Symptom: The crude product is a dark, oily, or tarry substance that is difficult to purify by standard methods like recrystallization or column chromatography.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Formation of Oxidative Byproducts Oxidation of the phenol leads to colored impurities like benzoquinones and polymeric materials.[7]• Use milder, non-oxidizing nitrating conditions. • After the reaction, consider a workup procedure that includes a reducing agent (e.g., sodium bisulfite) to remove quinone-type impurities.[22][23]
Isomer Separation Challenges Ortho- and para-nitrophenols often have similar polarities, making their separation by column chromatography challenging.Steam Distillation: This is a classic and effective method for separating o-nitrophenol from p-nitrophenol. The ortho-isomer is volatile with steam due to intramolecular hydrogen bonding, while the para-isomer is not, due to intermolecular hydrogen bonding.[4][5][9][23][24] • Complex-Assisted Crystallization: This technique involves adding a complexing agent that selectively interacts with one of the isomers in solution, preventing its incorporation into the crystal lattice of the other isomer during crystallization.[25]
Residual Acidic Impurities Incomplete neutralization or removal of acidic catalysts can interfere with purification and product stability.• Thoroughly wash the organic phase with a mild base (e.g., sodium bicarbonate solution) and then with water during the workup.

Experimental Protocols & Workflows

Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed check_temp Is Reaction at Low Temperature? start->check_temp adjust_temp Lower Reaction Temperature (Favors Kinetic/Ortho Product) check_temp->adjust_temp No check_catalyst Is a Regioselective Catalyst Being Used? check_temp->check_catalyst Yes reassess Re-evaluate Isomer Ratio adjust_temp->reassess para_catalyst Introduce Para-Directing Catalyst (e.g., Zeolite) check_catalyst->para_catalyst No, Para Desired ortho_conditions Explore Ortho-Directing Conditions (e.g., Microemulsion, H-bonding promotion) check_catalyst->ortho_conditions No, Ortho Desired check_reagent Evaluate Nitrating Agent Sterics check_catalyst->check_reagent Yes para_catalyst->reassess ortho_conditions->reassess bulky_reagent Use a Bulkier Nitrating Agent (Favors Para Product) check_reagent->bulky_reagent Para Desired bulky_reagent->reassess

Caption: Decision workflow for addressing poor regioselectivity in phenol nitration.

General Protocol for Regioselective ortho-Nitration using NH₄NO₃ and KHSO₄

This protocol is adapted from a method demonstrated to be effective for the regioselective ortho-nitration of various phenols.[10]

  • Reaction Setup: To a solution of the substituted phenol (1.0 mmol) in acetonitrile (5 mL), add ammonium nitrate (NH₄NO₃, 2.0 mmol) and potassium bisulfate (KHSO₄, 0.05 mmol).

  • Reaction Execution: Stir the mixture magnetically at reflux temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove any solids. Wash the residue with acetonitrile (2 x 3 mL).

  • Drying and Concentration: Add anhydrous sodium sulfate (Na₂SO₄) to the combined filtrate, stir for 10 minutes, and filter. Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired o-nitrophenol.

Diagram of Key Challenges in Polysubstituted Nitrophenol Synthesis

G cluster_challenges Core Synthesis Challenges cluster_solutions Mitigation Strategies Regioselectivity Regioselectivity (ortho vs. para) Catalysis Catalyst Selection (e.g., Zeolites) Regioselectivity->Catalysis Conditions Reaction Conditions (Temp, Solvent) Regioselectivity->Conditions Polynitration Polynitration (Over-reaction) Polynitration->Conditions Reagents Milder Nitrating Agents (e.g., Metal Nitrates) Polynitration->Reagents Oxidation Oxidation (Byproduct Formation) Oxidation->Reagents Purification Purification (Isomer Separation) Separation Advanced Separation (e.g., Steam Distillation) Purification->Separation

Caption: Interplay of challenges and solutions in nitrophenol synthesis.

Conclusion

The synthesis of polysubstituted nitrophenols, while fraught with potential difficulties, can be successfully navigated with a thorough understanding of the underlying chemical principles and a systematic approach to troubleshooting. By carefully selecting nitrating agents, controlling reaction conditions, and employing appropriate purification techniques, researchers can overcome challenges related to yield, selectivity, and purity. This guide serves as a foundational resource to aid in the rational design and optimization of synthetic routes to this important class of molecules.

References

what to do with an oily product after recrystallizing 4-bromo-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromo-2-methyl-6-nitrophenol Recrystallization

Last Updated: 2025-12-19

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of this compound, specifically when the product "oils out" instead of forming crystals. "Oiling out" is a phenomenon where a compound separates from the solution as a liquid rather than a solid during the cooling phase of recrystallization.[1][2] This guide provides a structured approach to troubleshooting this common issue, ensuring the attainment of a high-purity crystalline product.

The underlying principle of recrystallization is the differential solubility of a compound in a hot versus a cold solvent.[3][4] Ideally, the compound is highly soluble in the hot solvent and has low solubility upon cooling, leading to the formation of pure crystals as impurities remain in the solution.[5] However, when the melting point of the solute is lower than the temperature at which the solution becomes saturated, the compound will separate as a liquid, a process known as "oiling out".[1] This is a significant issue in purification because the oil droplets can trap impurities, leading to a product of lower purity.[1]

Troubleshooting Guide: Oily Product Formation

This section is structured in a question-and-answer format to directly address the challenges you might be facing.

Q1: My this compound has formed an oil after I started to cool the recrystallization solvent. What is the immediate course of action?

Answer: The primary reason for oiling out is that the solution has become supersaturated at a temperature above the compound's melting point.[1] The melting point for this compound is approximately 90.5°C.[6] If the solvent system you are using is still hot when the compound begins to precipitate, it will likely form an oil.

Immediate Corrective Actions:

  • Re-dissolve the Oil: Gently reheat the mixture until the oil completely redissolves into the solution.

  • Add More Solvent: To prevent premature precipitation, add a small amount of the hot "good" solvent (the solvent in which the compound is more soluble) to the solution.[1][7] This will decrease the saturation point to a lower temperature.

  • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask to encourage gradual cooling. Rapid cooling is a common cause of oiling out.[8]

  • Consider a Different Solvent System: If the problem persists, the chosen solvent may not be appropriate. A solvent with a lower boiling point might be necessary.[7]

Q2: I have tried re-heating and slow cooling, but my product still oils out. What are the next steps?

Answer: If simple reheating and slower cooling are ineffective, the issue may be related to the purity of your compound or the specific properties of your solvent system.

Secondary Troubleshooting Steps:

  • Purity Assessment: A significant presence of impurities can depress the melting point of your compound, making it more prone to oiling out.[9][10] Consider if your starting material is of sufficient purity.

  • Solvent Polarity: The polarity of the solvent can significantly impact solubility. For a polar compound like this compound, polar solvents are generally a good choice.[11] However, if the solubility is too high even at low temperatures, crystallization will be difficult.

  • Mixed Solvent Systems: Utilizing a mixed solvent system can provide more precise control over solubility.[12] For this compound, a common approach is to dissolve it in a "good" solvent where it is highly soluble (e.g., ethanol or acetone) and then slowly add a "poor" solvent where it is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.[5] Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.

Q3: I have an oil that will not crystallize even after prolonged cooling. How can I induce crystallization?

Answer: Inducing crystallization from a stubborn oil requires creating nucleation sites for crystal growth to begin.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: If you have a small amount of pure crystalline this compound, add a tiny crystal to the cooled, supersaturated solution.[13] This "seed crystal" will act as a template for further crystal growth.

  • Trituration: If the oil is persistent, you can try to solidify it by a process called trituration. Decant the solvent and add a small amount of a solvent in which the compound is insoluble (e.g., cold hexane).[14] Vigorously stir the oil with the new solvent. This can sometimes induce solidification.

Frequently Asked Questions (FAQs)

What are the ideal properties of a recrystallization solvent for this compound?

An ideal solvent should:

  • Completely dissolve the compound when hot.

  • Have very low solubility for the compound when cold.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound (90.5°C).[6]

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the crystals.[11]

SolventPolarityBoiling Point (°C)Notes
Water High100May be a suitable "poor" solvent in a mixed solvent system.
Ethanol High78A good "good" solvent candidate due to its polarity and moderate boiling point.
Methanol High65Similar to ethanol but with a lower boiling point.
Acetone Medium56A versatile solvent, but its low boiling point may be a factor.
Toluene Low111Generally suitable for aromatic compounds.[5]
Hexane Low69A good "poor" solvent or for trituration.[14]
Why is slow cooling so important in recrystallization?

Slow cooling allows for the formation of a well-ordered crystal lattice, which is energetically favorable.[3] This process selectively incorporates the desired molecules while excluding impurities. Rapid cooling can trap impurities within the crystal lattice and can lead to the formation of small, impure crystals or an oil.[8]

Can I use activated charcoal to remove impurities?

Yes, if you suspect colored impurities are contributing to the oiling out, you can add a small amount of activated charcoal to the hot solution before filtration.[7][10] The charcoal will adsorb these impurities. However, use it sparingly as it can also adsorb some of your product, reducing the overall yield.

Experimental Protocol: Handling an Oily Product of this compound

This protocol outlines the steps to take when you encounter an oily product during the recrystallization of this compound.

Materials:

  • Oiled product of this compound in recrystallization solvent

  • Recrystallization solvents (e.g., ethanol, water, hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Re-dissolution: Gently heat the flask containing the oily product and solvent until the oil completely redissolves.

  • Solvent Adjustment: Add a small amount (1-2 mL at a time) of the hot "good" solvent (e.g., ethanol) to the solution. The goal is to ensure the solution is no longer supersaturated at the current temperature.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You can insulate the flask with a cloth or place it in a beaker of warm water to slow the cooling rate.

  • Induce Crystallization (if necessary): If no crystals form after the solution has reached room temperature, try to induce crystallization by scratching the inside of the flask with a glass rod. If available, add a seed crystal.

  • Ice Bath: Once crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Logical Workflow for Troubleshooting

The following diagram illustrates the decision-making process when faced with an oily product during recrystallization.

G start Oily Product Observed During Cooling reheat Reheat to Dissolve Oil start->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool crystals_form Crystals Form? slow_cool->crystals_form induce Induce Crystallization (Scratch/Seed) crystals_form->induce No success Pure Crystalline Product crystals_form->success Yes still_oil Still an Oil? induce->still_oil triturate Triturate with Non-Polar Solvent still_oil->triturate Yes still_oil->success No, Crystals Formed triturate->crystals_form change_solvent Change Solvent System triturate->change_solvent Still Oily failure Re-evaluate Purification Strategy change_solvent->failure

References

troubleshooting low yields in the bromination of dimethylphenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of dimethylphenol derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My bromination of a dimethylphenol derivative is resulting in a significantly lower yield than expected. What are the most common culprits?

Low yields in the bromination of dimethylphenol derivatives can often be attributed to one or more of the following factors:

  • Suboptimal Reagent Choice and Quality: The selection and purity of your brominating agent are paramount. While molecular bromine (Br₂) is a classic reagent, it can be harsh and lead to over-bromination. N-Bromosuccinimide (NBS) is a milder and often more selective alternative for phenols.[1][2] The purity of NBS is critical; aged or discolored (yellow/orange) NBS may have decomposed, liberating free bromine and leading to unpredictable side reactions.[3]

  • Poor Control over Reaction Conditions: Factors such as temperature, solvent, and reaction time can dramatically influence the outcome. For instance, in reactions involving radical mechanisms (e.g., benzylic bromination if applicable to a side chain), maintaining a vigorous reflux is crucial to favor the desired pathway over ionic side reactions.[3]

  • Competing Side Reactions: The primary competing reaction is often polybromination, where more than one bromine atom is added to the aromatic ring.[4] This is especially prevalent with highly activated substrates like phenols. Oxidation of the phenol to quinone-type byproducts can also occur, particularly with stronger brominating agents or the presence of oxidizing impurities.

  • Issues with Regioselectivity: The hydroxyl and methyl groups of dimethylphenols are ortho-, para-directing. Depending on the specific isomer (e.g., 2,6-dimethylphenol vs. 3,5-dimethylphenol), achieving selective monobromination at the desired position can be challenging and can lead to a mixture of isomers that are difficult to separate, ultimately lowering the isolated yield of the target compound.[4][5]

  • Product Loss During Workup and Purification: Brominated phenols can sometimes be volatile or prone to decomposition under certain pH conditions during aqueous workup. Furthermore, separating the desired monobrominated product from unreacted starting material and polybrominated byproducts can be challenging due to similar physical properties, leading to losses during chromatography or recrystallization.[6][7]

Q2: I'm observing a significant amount of di- and tri-brominated byproducts. How can I improve the selectivity for monobromination?

Achieving monobromination in highly activated systems like dimethylphenols requires careful control over the reaction. Here are several strategies to enhance selectivity:

  • Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is generally preferred over elemental bromine for better control.[1][2] Other specialized reagents, such as those based on I(III) like PIDA–AlBr₃, have been developed for mild and efficient monobromination of phenols.[5][8]

  • Stoichiometry and Addition Rate: Carefully control the stoichiometry of the brominating agent. Use of a slight excess is common to drive the reaction to completion, but a large excess will favor polybromination. Adding the brominating agent portion-wise or via syringe pump over a period of time can help maintain a low concentration of the electrophile in the reaction mixture, thus favoring monobromination.

  • Solvent Effects: The choice of solvent can significantly influence the reactivity and selectivity. Non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) can dampen the high reactivity of phenols, leading to better selectivity for monobromination compared to polar solvents like water or acetic acid.[9][10][11] In polar solvents, the phenol can dissociate to the more reactive phenoxide ion, increasing the rate of reaction and the likelihood of polybromination.[9]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to moderate the reaction rate and improve selectivity.

Q3: My desired product is the para-brominated isomer, but I am getting a mixture of ortho and para products. How can I improve the regioselectivity?

The directing effects of the hydroxyl and methyl groups in dimethylphenols will lead to substitution at the available ortho and para positions. Influencing the regioselectivity can be achieved through several approaches:

  • Steric Hindrance: The steric bulk of the substituents on the phenol can influence the ortho:para ratio. For instance, in 2,6-dimethylphenol, the position para to the hydroxyl group is the most likely site of substitution due to the steric hindrance from the two ortho methyl groups.[5] Conversely, for a substrate like 3,5-dimethylphenol, the ortho and para positions are all activated, and a mixture is more likely.

  • Catalyst/Additive Choice: Certain additives can be used to influence regioselectivity. For example, the use of p-toluenesulfonic acid (p-TsOH) with NBS has been shown to promote selective ortho-bromination in some cases.[12] Conversely, some metal halide systems have been developed for selective para-bromination.[13]

  • Solvent System: The solvent can play a role in regioselectivity. While less common for influencing ortho/para ratios in highly activated systems, it's a parameter worth investigating in your specific case.

Troubleshooting Guide: Low Yields

This guide provides a structured approach to diagnosing and resolving low-yield issues in the bromination of dimethylphenol derivatives.

Symptom Potential Cause(s) Suggested Action(s)
Low conversion of starting material 1. Inactive brominating agent. 2. Insufficient reaction time or temperature. 3. Presence of inhibitors.1. Use freshly recrystallized NBS or a new bottle of a reliable brominating agent.[3] 2. Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time. Consider a modest increase in temperature if the reaction is sluggish. 3. Ensure all glassware is clean and dry, and solvents are of appropriate purity.
Formation of multiple products (polybromination) 1. Overly reactive brominating agent. 2. Incorrect stoichiometry (excess brominating agent). 3. Highly polar solvent enhancing reactivity.1. Switch from Br₂ to NBS or another mild brominating agent.[1][2] 2. Use 1.0-1.1 equivalents of the brominating agent. Consider slow, portion-wise addition. 3. Change to a non-polar solvent like CHCl₃ or CCl₄ to moderate reactivity.[9][10]
Significant byproduct formation (dark-colored reaction mixture) 1. Oxidation of the phenol. 2. Decomposition of the starting material or product.1. Use a milder brominating agent and run the reaction at a lower temperature. Degas solvents to remove oxygen. 2. Check the stability of your starting material and product under the reaction conditions. Consider if a protecting group strategy is necessary.
Low isolated yield after purification 1. Difficult separation of product from byproducts. 2. Product loss during aqueous workup. 3. Volatility of the product.1. Optimize your purification method. This may involve trying different solvent systems for chromatography or recrystallization.[6] 2. Minimize the time the product is in contact with aqueous layers, especially if they are basic. Ensure the pH is appropriate for your compound's stability. 3. Use care during solvent removal under reduced pressure; avoid excessive heat.

Experimental Protocols

Protocol 1: General Procedure for Monobromination of a Dimethylphenol using NBS

This protocol provides a starting point for the monobromination of an activated dimethylphenol.

Materials:

  • Dimethylphenol derivative

  • N-Bromosuccinimide (NBS), recrystallized

  • Solvent (e.g., acetonitrile, dichloromethane, or chloroform)

  • Stir bar

  • Round-bottom flask

  • Ice bath

  • Standard workup and purification supplies

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the dimethylphenol derivative (1.0 eq.). Dissolve the starting material in the chosen solvent (e.g., acetonitrile) at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • NBS Addition: Add recrystallized NBS (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the pure brominated dimethylphenol derivative.

Visualizing Reaction Pathways and Troubleshooting Logic

Diagram 1: Decision Workflow for Troubleshooting Low Yields

This diagram outlines a logical progression for diagnosing the root cause of low yields in your bromination reaction.

Troubleshooting_Workflow start Low Yield Observed check_purity Analyze Crude Reaction Mixture (TLC, GC/LC-MS) start->check_purity low_conversion Low Conversion of Starting Material check_purity->low_conversion  Predominantly  Starting Material complex_mixture Complex Mixture of Products check_purity->complex_mixture  Multiple Spots/  Peaks Observed clean_reaction Clean Reaction, Low Isolated Yield check_purity->clean_reaction  Mainly One Product,  but Low Mass reagent_issue Check Reagent Quality (e.g., NBS purity) low_conversion->reagent_issue Yes conditions_issue Optimize Reaction Conditions (Time, Temp) low_conversion->conditions_issue No polybromination Polybromination Suspected? complex_mixture->polybromination Yes oxidation Oxidation/Decomposition? complex_mixture->oxidation No workup_issue Review Workup Procedure clean_reaction->workup_issue Yes purification_issue Optimize Purification Strategy clean_reaction->purification_issue No optimize_selectivity Modify Stoichiometry & Solvent polybromination->optimize_selectivity milder_conditions Use Milder Conditions/Reagents oxidation->milder_conditions

Caption: A flowchart to guide the troubleshooting process for low-yield bromination reactions.

Diagram 2: Key Factors Influencing Bromination Outcome

This diagram illustrates the interplay of key experimental variables that determine the success of the bromination of dimethylphenols.

Reaction_Factors Bromination_Outcome Reaction Outcome (Yield, Selectivity) Substrate Dimethylphenol Isomer (e.g., 2,6- vs 3,5-) Substrate->Bromination_Outcome Sterics & Electronics Reagent Brominating Agent (NBS vs. Br2) Reagent->Bromination_Outcome Reactivity Solvent Solvent Polarity (Polar vs. Non-polar) Solvent->Bromination_Outcome Rate & Selectivity Conditions Reaction Conditions (Temp, Time, Stoichiometry) Conditions->Bromination_Outcome Control

Caption: Interconnected factors affecting the yield and selectivity of dimethylphenol bromination.

References

using thin-layer chromatography (TLC) to monitor 4-bromo-2-methyl-6-nitrophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Monitoring 4-bromo-2-methyl-6-nitrophenol Reactions with TLC

Welcome to the technical support center for utilizing thin-layer chromatography (TLC) in monitoring reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to ensure the successful application of TLC in your experimental workflows. Here, we will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and sets the foundation for more complex troubleshooting.

Q1: Why is TLC the preferred method for monitoring reactions with this compound?

A: Thin-layer chromatography is a rapid, inexpensive, and highly effective technique for real-time reaction monitoring.[1][2][3][4] Its advantages include requiring only a minuscule amount of the reaction mixture, providing quick qualitative data on the consumption of starting materials and the formation of products, and helping to identify the optimal solvent system for subsequent purification by column chromatography.[3][5][6] Given the aromatic and polar nature of this compound and its derivatives, TLC offers excellent separation capabilities.

Q2: What are the key physicochemical properties of this compound to consider for TLC?

A: this compound is a substituted phenol containing both electron-withdrawing (bromo and nitro groups) and electron-donating (methyl group) substituents.[7] This combination of functional groups makes the molecule relatively polar. The presence of the phenol hydroxyl group, the nitro group, and the bromine atom all contribute to its polarity and its ability to interact with the stationary phase.[8] Its melting point is 90.5 °C and it has a boiling point of 278.5°C at 760 mmHg.[9]

Q3: What is a suitable starting solvent system (mobile phase) for this compound on a standard silica gel plate?

A: A good starting point for a compound of this polarity on a silica gel plate is a mixture of a non-polar solvent and a moderately polar solvent.[6][10] A common and effective combination is ethyl acetate/hexane.[3][6][10] We recommend starting with a 20-30% ethyl acetate in hexane mixture and adjusting the ratio based on the initial results. The goal is to achieve a retention factor (Rf) for the starting material between 0.2 and 0.4 to allow clear separation from both less polar products and more polar byproducts.

Q4: How can I visualize the spots on the TLC plate? My compound is not brightly colored.

A: While this compound has a nitro group which can impart a pale yellow color, visualization can be enhanced.[11] The most common non-destructive method is using a UV lamp (254 nm), as the aromatic ring will absorb UV light, appearing as a dark spot on a fluorescent plate.[10][12][13] For more sensitive or specific visualization, chemical staining is effective. A potassium permanganate (KMnO4) stain is a good general-purpose choice for visualizing a wide range of organic compounds.[12][14] Given the phenolic nature of the compound, an iron(III) chloride (FeCl3) spray can also be used, which typically produces a distinct color with phenols.[12][15]

Q5: What is the Retention Factor (Rf) and why is it important?

A: The Retention Factor (Rf) is a quantitative measure of a compound's movement up the TLC plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[16][17][18][19] The Rf value is crucial for identifying compounds and assessing their purity.[18][20] Under consistent experimental conditions (stationary phase, mobile phase, temperature), the Rf value is a characteristic property of a compound.[20] In reaction monitoring, a decrease in the intensity of the spot corresponding to the starting material's Rf and the appearance of a new spot with a different Rf indicates product formation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Spots are streaking or elongated. 1. Sample is overloaded.[1][21][22][23] 2. The compound is highly polar and interacting too strongly with the silica gel.[21] 3. The spotting solvent is too polar.1. Dilute the sample solution before spotting it on the TLC plate.[21] 2. Add a small amount (0.5-1%) of acetic or formic acid to the mobile phase to reduce tailing of acidic compounds like phenols.[21][23] 3. Ensure the spotting solvent is volatile and not excessively polar. Allow the spot to dry completely before developing the plate.
Spots are not moving from the baseline (Rf ≈ 0). The mobile phase is not polar enough to move the compound up the plate.[24][25]Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.[24] If a significant increase is needed, consider switching to a more polar solvent like methanol in dichloromethane.[26]
All spots are at the solvent front (Rf ≈ 1). The mobile phase is too polar, causing all components to travel with the solvent front.[24][25]Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, decrease the proportion of ethyl acetate.[24][27]
No spots are visible after development and visualization. 1. The sample is too dilute.[22] 2. The chosen visualization method is not suitable for the compound. 3. The compound may have evaporated from the plate if it is volatile.1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[21][22] 2. Try an alternative visualization technique. If UV light does not work, use a chemical stain like potassium permanganate or a phenol-specific stain.[12] 3. While this compound is not highly volatile, ensure the plate is not heated excessively during spotting or before visualization.
Poor separation between the starting material and the product. The polarity of the starting material and the product are very similar.Try a different solvent system. Experiment with mixtures of dichloromethane and methanol, or toluene and acetone.[15] Sometimes, a small change in the solvent composition can significantly improve resolution.

Experimental Protocols

Protocol 1: Preparation and Development of a TLC Plate
  • Plate Preparation: Handle the TLC plate only by the edges to avoid contaminating the surface with skin oils.[10] Using a pencil, lightly draw a starting line (origin) about 1 cm from the bottom of the plate.[11]

  • Sample Spotting: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Use a capillary tube to apply a small spot of the solution onto the origin. The spot should be as small as possible (2-3 mm in diameter) to ensure good separation.[20][28]

  • Developing Chamber Preparation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[21] Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures even development. Cover the chamber and let it equilibrate for a few minutes.

  • Plate Development: Carefully place the spotted TLC plate into the developing chamber, ensuring the bottom of the plate is evenly immersed in the solvent. Cover the chamber and allow the solvent to ascend the plate by capillary action.[10]

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[20] Allow the plate to air dry completely in a fume hood before visualization.

Protocol 2: Visualization of TLC Plates
  • UV Light Visualization: Place the dried TLC plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots.[12] Lightly circle the spots with a pencil to mark their positions.[12]

  • Potassium Permanganate (KMnO4) Staining:

    • Stain Preparation: Dissolve 1.5 g of KMnO4 and 10 g of K2CO3 in 200 mL of water with 1.25 mL of 10% NaOH.

    • Staining: Briefly dip the TLC plate into the stain solution using tweezers.

    • Development: Gently warm the plate with a heat gun. Spots will appear as yellow-brown spots on a purple background.[14]

  • Iron(III) Chloride (FeCl3) Staining for Phenols:

    • Stain Preparation: Prepare a 1% solution of FeCl3 in a 1:1 mixture of methanol and water.[13]

    • Staining: Spray the plate with the FeCl3 solution. Phenolic compounds will typically produce colored spots (often blue, green, or violet).

Workflow and Data Interpretation

The following diagram illustrates the workflow for monitoring a reaction using TLC and how to interpret the results.

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis cluster_outcome Outcome start Start Reaction take_sample Take Aliquot from Reaction start->take_sample spot_plate Spot TLC Plate (SM, Co, Rxn) take_sample->spot_plate develop_plate Develop Plate in Solvent Chamber dry_plate Dry Plate develop_plate->dry_plate analyze Analyze Chromatogram visualize Visualize (UV, Stain) dry_plate->visualize visualize->analyze decision Decision Point analyze->decision continue_rxn Continue Reaction decision->continue_rxn Starting Material Remains workup_rxn Work-up Reaction decision->workup_rxn Reaction Complete

Caption: Workflow for TLC reaction monitoring.

Interpreting the TLC Plate:

To effectively monitor a reaction, it is best practice to spot three lanes on the TLC plate:

  • Lane 1: Starting Material (SM) - a reference spot of your this compound.

  • Lane 2: Co-spot - a spot containing both the starting material and the reaction mixture.

  • Lane 3: Reaction Mixture (Rxn) - a spot of the current reaction mixture.

The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. The co-spot helps to confirm if the spot in the reaction mixture lane is indeed the starting material.

References

methods for removing persistent impurities from 4-bromo-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-bromo-2-methyl-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common and persistent impurities encountered during the synthesis and purification of this compound.

Troubleshooting Guide: Addressing Persistent Impurities

This section addresses specific issues you may encounter during the purification of this compound. Each solution is grounded in established chemical principles to help you understand the causality behind the recommended experimental choices.

Issue 1: My recrystallized this compound still shows the presence of isomeric impurities in the NMR spectrum.

Root Cause Analysis: The presence of isomeric impurities, such as 2-bromo-4-methyl-6-nitrophenol or 4-bromo-2-methyl-x-nitrophenol, is a common issue arising from the nitration of 4-bromo-2-methylphenol. The hydroxyl and methyl groups direct nitration to multiple positions on the aromatic ring.[1] These isomers often have very similar polarities and solubilities to the desired product, making their removal by a single recrystallization challenging.

Solution: A multi-step purification strategy is recommended, combining recrystallization with column chromatography.

Step-by-Step Protocol:

  • Initial Recrystallization: Perform a preliminary recrystallization to remove the bulk of non-isomeric impurities. A mixed solvent system like ethanol/water or acetic acid/water is often effective.[2][3]

  • Column Chromatography:

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A gradient elution is typically most effective for separating isomers. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting gradient is 95:5 hexane:ethyl acetate, moving towards a more polar ratio like 80:20.[4]

    • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure desired isomer.[5]

  • Final Recrystallization: Recrystallize the combined, pure fractions from the column chromatography to obtain a highly pure, crystalline product.

Self-Validation: After the final recrystallization, confirm the purity by obtaining an NMR spectrum and a melting point. A sharp melting point close to the literature value is a good indicator of high purity.[6]

Issue 2: The purified product is an oil or a low-melting solid, not the expected crystalline material.

Root Cause Analysis: The presence of impurities can depress the melting point of a compound and inhibit crystallization, leading to an oily product.[6] This can also occur if the incorrect recrystallization solvent is used, or if the solution is cooled too rapidly.

Solution:

  • Trituration: If an oil is obtained, attempt to induce crystallization by trituration. This involves stirring the oil with a small amount of a solvent in which the desired compound is sparingly soluble (e.g., cold hexane). This can help to "crash out" the solid product while washing away more soluble impurities.[6]

  • Solvent Screening: If trituration fails, the crude material should be re-purified, potentially by column chromatography, to remove the impurities that are inhibiting crystallization. Following that, a careful screening of recrystallization solvents should be performed.[6]

  • Slow Cooling: Ensure the crystallization process involves slow cooling. After dissolving the compound in the minimum amount of hot solvent, allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[7]

Issue 3: My final product is highly colored (dark yellow or brown), suggesting the presence of oxidation byproducts.

Root Cause Analysis: Phenols, especially nitrophenols, are susceptible to oxidation, which can lead to the formation of colored impurities like quinones.[8][9] This can be exacerbated by heat and the presence of residual acids from the nitration reaction.

Solution:

  • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many of the colored impurities.[7] Use charcoal sparingly as it can also adsorb some of the desired product.

  • Washing: Ensure the crude product is thoroughly washed with a solution like sodium bicarbonate to neutralize and remove any residual acid before attempting purification.[9]

  • Inert Atmosphere: If oxidation is a persistent issue, consider performing the purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: For most cases, a combination of column chromatography followed by recrystallization is the most effective strategy. Column chromatography is highly efficient at separating structurally similar isomers, which are common byproducts in the synthesis of this compound.[4][8] Recrystallization is then used to remove any remaining minor impurities and to obtain a high-purity crystalline product.

Q2: What is a good starting solvent system for TLC analysis and column chromatography?

A2: A hexane/ethyl acetate mixture is a good starting point for both TLC and column chromatography. For TLC, begin with a ratio of 4:1 or 3:1 (hexane:ethyl acetate). The ideal solvent system should give an Rf value for the desired compound between 0.3 and 0.5 for optimal separation on a column.[6]

Q3: How can I confirm the purity and identity of my final product?

A3: A multi-pronged approach is best for confirming purity and identity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and reveal the presence of any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting range that is consistent with the literature value indicates high purity.[6]

  • High-Performance Liquid Chromatography (HPLC): This technique is excellent for quantifying the purity of the final product.[6]

Q4: Is the yellow color of this compound an indication of impurity?

A4: Not necessarily. Nitrophenols are often yellow crystalline solids.[6] The color is due to the electronic transitions of the nitro group conjugated with the phenol ring. However, a very dark yellow, orange, or brown color may indicate the presence of impurities.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemRationale
RecrystallizationEthanol/Water or Acetic Acid/WaterGood solubility at high temperatures and poor solubility at low temperatures for nitrophenols.[2][3]
Column ChromatographyHexane/Ethyl Acetate (Gradient)Allows for the separation of compounds with a range of polarities, including isomers.[4]
TriturationCold HexaneThe desired product is typically sparingly soluble, while many organic impurities are more soluble.[6]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[4]

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of a suitable hot solvent or solvent mixture.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[6]

Visualization

G cluster_start Impure Product cluster_troubleshooting Troubleshooting cluster_solutions Purification Methods cluster_validation Purity Validation start Crude this compound isomeric_impurities Isomeric Impurities Present? start->isomeric_impurities Analyze column_chromatography Column Chromatography isomeric_impurities->column_chromatography Yes recrystallization Recrystallization isomeric_impurities->recrystallization No oily_product Product is Oily? colored_impurities Colored Impurities Present? oily_product->colored_impurities No trituration Trituration oily_product->trituration Yes charcoal Charcoal Treatment colored_impurities->charcoal Yes validation NMR, MS, MP, HPLC colored_impurities->validation No column_chromatography->recrystallization recrystallization->oily_product recrystallization->validation trituration->recrystallization Re-dissolve & Recrystallize charcoal->recrystallization pure_product Pure Product validation->pure_product Purity Confirmed

Caption: Troubleshooting workflow for the purification of this compound.

References

reaction condition adjustments for cleaner 4-bromo-2-methyl-6-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-bromo-2-methyl-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to adjust reaction conditions for a cleaner, more efficient synthesis.

Understanding the Synthetic Strategy

The synthesis of this compound from o-cresol (2-methylphenol) is a two-step electrophilic aromatic substitution process. The order of these steps is critical for achieving the desired regioselectivity. The most effective route involves the bromination of o-cresol to form 4-bromo-2-methylphenol, followed by the nitration of this intermediate.

The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the methyl (-CH₃) group is a weakly activating ortho-, para-director. In the initial bromination step, the para-position to the hydroxyl group is sterically more accessible and electronically favored, leading predominantly to 4-bromo-2-methylphenol. In the subsequent nitration, the powerful directing effect of the hydroxyl group guides the nitro group to the ortho-position, yielding the target molecule, this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causative explanations and actionable solutions.

Problem 1: Low Yield of 4-bromo-2-methylphenol in the Bromination Step
Possible Cause Scientific Rationale Suggested Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or low temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.
Suboptimal Solvent Choice The solvent can influence the regioselectivity and rate of bromination. Non-polar solvents often favor para-substitution.While carbon tetrachloride or chloroform are effective, consider exploring other non-polar solvents. Acetonitrile can also be used, but may alter the ortho/para ratio.[1]
Decomposition of Brominating Agent N-Bromosuccinimide (NBS) can decompose over time, especially if exposed to light or moisture.Use freshly recrystallized NBS for the reaction. Ensure all glassware is dry and the reaction is protected from light.
Loss during Work-up The product may be lost during the extraction or purification phases.Ensure the pH of the aqueous layer is appropriate during extraction to keep the phenol in its protonated, less water-soluble form. Optimize the solvent system for column chromatography to ensure good separation without excessive band broadening.
Problem 2: Formation of Multiple Products in the Bromination Step (e.g., Dibrominated Species)
Possible Cause Scientific Rationale Suggested Solution
Excess Brominating Agent Using more than one equivalent of the brominating agent will lead to the formation of 2,4-dibromo-6-methylphenol.Carefully control the stoichiometry. Use a 1:1 molar ratio of o-cresol to the brominating agent (e.g., Br₂ or NBS). Add the brominating agent dropwise to the reaction mixture to avoid localized high concentrations.
Harsh Reaction Conditions High temperatures can increase the rate of reaction and lead to less selective bromination.Maintain a low reaction temperature, typically between 0 °C and room temperature.
Use of a Highly Polar Solvent Polar solvents like water can enhance the reactivity of bromine, leading to over-bromination.Use a non-polar solvent such as carbon disulfide or chloroform to moderate the reactivity.[2]
Problem 3: Low Yield and/or Formation of Tarry Byproducts in the Nitration Step
Possible Cause Scientific Rationale Suggested Solution
Oxidation of the Phenol Nitric acid is a strong oxidizing agent and can oxidize the electron-rich phenol ring, leading to the formation of tarry polymerization products.[3]The most critical factor is to maintain a low temperature (0-5 °C) throughout the addition of the nitrating mixture.[3] Use of milder nitrating agents, such as cerium (IV) ammonium nitrate (CAN), can also be considered for cleaner reactions.[4]
Dinitration The product, this compound, is still activated towards further electrophilic substitution, although less so than the starting material.Use a stoichiometric amount of nitric acid (1.0-1.1 equivalents).[5] Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Incomplete Reaction Insufficient reaction time or a temperature that is too low can lead to an incomplete reaction.Allow the reaction to stir at a controlled low temperature for an adequate amount of time, monitoring by TLC to determine the point of completion.[5]
Problem 4: Difficulty in Purifying the Final Product
Possible Cause Scientific Rationale Suggested Solution
Presence of Isomeric Byproducts In the nitration step, small amounts of other isomers may form, which can be difficult to separate from the desired product.Utilize column chromatography with a carefully selected eluent system to separate the isomers. Gradient elution may be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective for removing impurities.[5]
Residual Starting Material If the reaction did not go to completion, the final product will be contaminated with the starting material.Ensure the reaction goes to completion by monitoring with TLC. If necessary, adjust reaction time or temperature. Column chromatography is generally effective at separating the product from the less polar starting material.
Product is an Oil Instead of a Solid This can be due to the presence of impurities that inhibit crystallization.Re-purify the product using column chromatography. If the product is still an oil, try trituration with a non-polar solvent like cold hexane to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of reactions for this synthesis?

A1: The optimal sequence is bromination followed by nitration. Brominating o-cresol first directs the bromine to the 4-position due to the strong activating and directing effect of the hydroxyl group and lower steric hindrance.[5] Nitrating this intermediate then directs the nitro group to the 6-position, again under the primary influence of the hydroxyl group. The reverse order, nitration followed by bromination, would likely lead to a different mixture of isomers.

Q2: What is the role of sulfuric acid in the nitration step?

A2: Sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.[3] The concentration of sulfuric acid can also influence the ratio of ortho to para isomers in the nitration of phenols.[6]

Q3: How can I monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the bromination and nitration reactions. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used for this purpose.

Q4: Are there any "greener" alternatives for the bromination step?

A4: Yes, while elemental bromine is effective, it is also highly corrosive and toxic. N-Bromosuccinimide (NBS) is a commonly used, easier-to-handle alternative.[7] Other methods include the in-situ generation of bromine from potassium bromate and potassium bromide.[7]

Q5: The final product is a yellow solid. Is this normal?

A5: Yes, nitrophenols are typically yellow crystalline solids. The color is due to the electronic transitions of the nitro group conjugated with the phenolic ring.

Experimental Protocols

Protocol 1: Bromination of o-Cresol
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve o-cresol (1.0 eq) in a suitable non-polar solvent (e.g., chloroform or carbon tetrachloride).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve N-Bromosuccinimide (NBS) (1.0 eq) in the same solvent and add it dropwise to the stirred o-cresol solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, wash the reaction mixture with water and a saturated solution of sodium thiosulfate to remove any unreacted bromine and succinimide byproduct.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 4-bromo-2-methylphenol by column chromatography on silica gel or by recrystallization.

Protocol 2: Nitration of 4-bromo-2-methylphenol
  • In a flask, cool concentrated sulfuric acid in an ice-salt bath to 0 °C.

  • Slowly add 4-bromo-2-methylphenol (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.[5]

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid, maintaining the temperature below 5 °C.[5]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the product.

  • Collect the yellow solid by vacuum filtration and wash it with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain pure this compound.[5]

Visualizations

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_nitration Step 2: Nitration ocresol o-Cresol bromination Bromination (NBS, Chloroform, 0°C) ocresol->bromination workup1 Aqueous Work-up & Extraction bromination->workup1 purification1 Purification (Column Chromatography) workup1->purification1 intermediate 4-bromo-2-methylphenol purification1->intermediate nitration Nitration (HNO₃/H₂SO₄, 0-5°C) intermediate->nitration workup2 Quench on Ice & Filtration nitration->workup2 purification2 Purification (Recrystallization) workup2->purification2 product This compound purification2->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree start Low Yield in Nitration? cause1 Oxidative Side Reactions? start->cause1 cause2 Dinitration Occurring? start->cause2 cause3 Incomplete Reaction? start->cause3 solution1 Maintain Temperature below 5°C cause1->solution1 solution2 Use Stoichiometric (1.1 eq) HNO₃ cause2->solution2 solution3 Monitor by TLC & Increase Reaction Time cause3->solution3

Caption: Troubleshooting decision tree for the nitration step.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Synthesized 4-bromo-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous assessment of purity is a critical, non-negotiable step. For a compound such as 4-bromo-2-methyl-6-nitrophenol, a substituted phenol with potential applications as a synthetic intermediate, the presence of impurities can significantly impact downstream reactions, biological activity, and safety profiles. This guide provides a comparative analysis of key analytical methodologies for the purity determination of this compound, offering insights into the principles, experimental considerations, and relative merits of each technique.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4] These guidelines underscore the importance of robust analytical procedures to ensure the quality and safety of active pharmaceutical ingredients (APIs).

The Analytical Challenge: Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the bromination and nitration of a phenolic precursor. This process can lead to a variety of impurities, including:

  • Isomeric Impurities: Regioisomers formed during bromination and nitration are common challenges.

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates from preceding synthetic steps.

  • By-products: Products from side reactions such as over-bromination, over-nitration, or oxidation of the phenol.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process.

A comprehensive purity analysis must be capable of separating, identifying, and quantifying these potential impurities.

Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical method, or a combination of methods, is crucial for a thorough purity assessment. This section compares several powerful techniques applicable to this compound.

Method Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, sensitivity, and quantitative accuracy. Suitable for non-volatile and thermally labile compounds.Requires method development, may require derivatization for some detectors.Quantitative Purity and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, excellent for identifying volatile impurities.Requires volatile and thermally stable analytes; derivatization may be necessary for polar compounds.Identification of Volatile Impurities and By-products
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for absolute quantitative analysis (qNMR). Non-destructive.[5][6]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Structural Elucidation and Quantitative Purity Assessment
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Rapid identification of functional groups, useful for confirming the presence of the desired compound.Limited quantitative capability, not ideal for complex mixtures.Functional Group Confirmation
Melting Point Analysis Determination of the temperature range over which a solid transitions to a liquid.Simple, rapid, and cost-effective indicator of purity.[7][8][9]Non-specific, susceptible to eutectic mixture effects.Preliminary Purity Assessment

In-Depth Method Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is a cornerstone technique for the purity analysis of many organic compounds, including nitrophenols.[10][11][12][13][14][15][16]

Principle of Causality: The separation in reversed-phase HPLC is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The more nonpolar a compound is, the more strongly it will be retained on the column, leading to a longer retention time. The nitro and bromo substituents on the phenol ring of this compound make it a suitable candidate for UV detection due to the presence of a chromophore.

Experimental Protocol: Reversed-Phase HPLC for this compound

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., starting with 60:40 v/v) containing 0.1% phosphoric acid to suppress the ionization of the phenolic hydroxyl group.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined from the UV spectrum of the compound, likely in the range of 290-320 nm for nitrophenolic structures.[11][13]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the analyte and its impurities.

    • Accurately weigh the test sample and dissolve it in the mobile phase to a known concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. The purity of the test sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks. Impurity levels can be quantified against the main peak or a qualified reference standard.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_sample Dissolve Sample in Mobile Phase hplc Inject into HPLC System prep_sample->hplc prep_std Prepare Calibration Standards prep_std->hplc separation Chromatographic Separation hplc->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification & Purity Calculation integration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[17][18][19][20][21][22][23] For a phenolic compound like this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.

Principle of Causality: In GC, compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound and enabling its identification. The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, aiding in the identification of bromine-containing impurities.

Experimental Protocol: GC-MS for this compound (with Derivatization)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Detector (MS) Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample and dissolve it in a suitable solvent like dichloromethane or ethyl acetate.

    • For derivatization, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the sample solution.

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group to a trimethylsilyl (TMS) ether.

  • Analysis: Inject the derivatized sample into the GC-MS system. Identify impurities based on their mass spectra and retention times.

Logical Flow for GC-MS Analysis

GCMS_Logic Start Start Analysis Prep Sample Preparation & Derivatization Start->Prep Inject Injection into GC Prep->Inject Separate Separation in GC Column Inject->Separate Ionize Ionization in MS Separate->Ionize Detect Mass Analysis Ionize->Detect Identify Compound Identification Detect->Identify End End Identify->End

Caption: Logical flow diagram for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity determination (qNMR).[5][24][25][26]

Principle of Causality: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum can be used to confirm the structure of the main component and identify impurities. For quantitative analysis, the integral of a signal from the analyte is compared to the integral of a signal from a certified internal standard of known concentration.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for this compound

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A certified reference standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (e.g., 5 times the longest T₁).

  • Purity Calculation: The purity of the sample is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[27][28][29][30][31]

Principle of Causality: The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds. The presence of characteristic absorption bands can confirm the presence of key functional groups in this compound, such as the O-H stretch of the phenol, the N-O stretches of the nitro group, and the C-Br stretch.

Expected FTIR Absorptions for this compound:

  • O-H stretch (phenolic): Broad band around 3200-3500 cm⁻¹

  • C-H stretch (aromatic and methyl): Around 2850-3100 cm⁻¹

  • N-O asymmetric stretch (nitro): Strong band around 1520-1560 cm⁻¹

  • N-O symmetric stretch (nitro): Strong band around 1340-1380 cm⁻¹

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region

  • C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹

Melting Point Analysis

The melting point of a pure crystalline solid is a characteristic physical property.[7][8][9][32][33] The presence of impurities will typically cause a depression and broadening of the melting point range.

Principle of Causality: Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces, thus lowering the melting point.[33] A narrow melting point range (typically < 2°C) is indicative of high purity.

Procedure:

  • A small amount of the dried, crystalline sample is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

  • This observed melting point range is compared to the literature value for the pure compound. The melting point for this compound is reported to be 90.5 °C.[34]

Conclusion and Recommendations

A multi-faceted approach is recommended for the comprehensive purity analysis of synthesized this compound.

  • Initial Assessment: Melting point analysis provides a rapid and straightforward preliminary indication of purity. FTIR spectroscopy can quickly confirm the presence of the desired functional groups.

  • Quantitative Analysis and Impurity Profiling: HPLC with UV detection is the method of choice for accurate quantification of the main component and the detection of non-volatile impurities.

  • Identification of Volatile Impurities: GC-MS is invaluable for identifying volatile starting materials, by-products, and residual solvents, especially when derivatization is employed.

  • Definitive Structural Confirmation and Absolute Quantification: NMR spectroscopy, particularly qNMR, offers an orthogonal method for purity assessment and provides unequivocal structural information.

For regulatory submissions, a validated HPLC method is typically required to demonstrate the purity of a new chemical entity.[35][36][37][38] The choice and combination of methods should be tailored to the specific synthetic route and the potential impurities that may arise.

References

A Multi-Pronged Spectroscopic Approach for the Definitive Structural Elucidation of 4-bromo-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and chemical synthesis, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For a compound such as 4-bromo-2-methyl-6-nitrophenol, with its multiple functional groups and potential for isomeric ambiguity, a singular analytical technique is often insufficient. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of the primary spectroscopic techniques required to definitively confirm its structure. We will delve into the "why" behind the choice of each technique, provide detailed experimental protocols, and present a comparative analysis of the expected data, supported by experimental evidence from closely related analogs.

The Imperative for a Multi-Technique Approach

The structure of this compound presents a unique analytical challenge. The relative positions of the bromo, methyl, and nitro substituents on the phenol ring are critical to its chemical properties and, in a drug development context, its biological activity. A multi-pronged approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), is essential to create a self-validating system of structural confirmation. Each technique provides a unique and complementary piece of the structural puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The "Why" of ¹H NMR

¹H NMR spectroscopy is arguably the most powerful tool for determining the substitution pattern of an aromatic ring. It provides information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships to neighboring protons. For this compound, we expect to see distinct signals for the two aromatic protons, the methyl protons, and the hydroxyl proton, with their chemical shifts and splitting patterns providing a definitive map of the molecule's connectivity.

Experimental Protocol: ¹H NMR Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ is excellent for ensuring the observation of the labile hydroxyl proton.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at room temperature.

    • A standard pulse sequence with a 45° pulse angle and a relaxation delay of 2 seconds is typically sufficient.

    • Co-add at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the signals to the specific protons in the molecule.

Expected Data and Interpretation

Due to the limited availability of direct experimental data for this compound, the following predictions are based on established principles of substituent effects and data from analogous compounds.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz) Justification
-OH10.0 - 12.0 (in DMSO-d₆)Singlet (broad)N/AThe acidic phenolic proton exhibits a downfield shift, often broadened by hydrogen bonding and exchange.
Ar-H (position 3)~7.8 - 8.0Doublet~2-3This proton is deshielded by the adjacent nitro group and shows a small meta-coupling to the other aromatic proton.
Ar-H (position 5)~7.5 - 7.7Doublet~2-3This proton is influenced by the adjacent bromine and shows meta-coupling.
-CH₃~2.2 - 2.4SingletN/AThe methyl group protons are in a single environment and do not have any adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: The "Why" of ¹³C NMR

While ¹H NMR maps the protons, ¹³C NMR provides a direct view of the carbon framework of the molecule. It reveals the number of unique carbon environments and provides information about their hybridization and electronic state. For this compound, we expect to see signals for all seven unique carbon atoms, with their chemical shifts being highly sensitive to the attached functional groups.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer, equipped for ¹³C detection.

  • Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

    • A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

  • Data Analysis:

    • Process the data similarly to the ¹H NMR spectrum.

    • Analyze the chemical shifts to assign each peak to a specific carbon atom in the molecule.

Expected Data and Interpretation

The predicted chemical shifts are based on substituent effects on the benzene ring.

Carbon Assignment Expected Chemical Shift (δ, ppm) Justification
C-OH (C1)150 - 155The carbon bearing the hydroxyl group is significantly deshielded.
C-CH₃ (C2)125 - 130The methyl-substituted carbon.
C-H (C3)120 - 125Aromatic C-H.
C-Br (C4)115 - 120The carbon attached to bromine is shielded by the "heavy atom effect".
C-H (C5)130 - 135Aromatic C-H.
C-NO₂ (C6)140 - 145The carbon attached to the electron-withdrawing nitro group is deshielded.
-CH₃15 - 20Typical chemical shift for a methyl group attached to an aromatic ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: The "Why" of FT-IR

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). For this compound, FT-IR is crucial for confirming the presence of the hydroxyl (-OH), nitro (-NO₂), and methyl (-CH₃) groups, as well as the aromatic ring.

Experimental Protocol: FT-IR Spectroscopy
  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount (1-2 mg) of the sample with anhydrous potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Data and Interpretation
Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
O-H (Phenol)3200 - 3600 (broad)Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Methyl)2850 - 3000Stretching
C=C (Aromatic)1450 - 1600Ring Stretching
N-O (Nitro)1500 - 1550 and 1300 - 1350Asymmetric and Symmetric Stretching
C-O (Phenol)1200 - 1260Stretching
C-Br500 - 600Stretching

The presence of strong absorption bands in these regions provides compelling evidence for the assigned functional groups.[1][2][3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: The "Why" of MS

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Furthermore, the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic M+ and M+2 isotopic pattern, which is a definitive indicator of a bromine-containing compound.[4]

Experimental Protocol: Mass Spectrometry
  • Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • The sample is then introduced into the instrument, often via direct infusion or through a gas chromatograph (GC-MS).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.

    • Identify and interpret the major fragment ions to deduce the structure.

Expected Data and Interpretation
  • Molecular Ion: The molecular weight of this compound (C₇H₆BrNO₃) is approximately 231 g/mol . We expect to see two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.[4]

  • Key Fragmentation Patterns: In the mass spectra of halogenated phenols, common fragmentation pathways include the loss of the halogen atom, carbon monoxide (CO), or the nitro group.[5][6] We can anticipate fragment ions corresponding to:

    • [M - NO₂]⁺

    • [M - Br]⁺

    • [M - CH₃]⁺

    • Further fragmentation through the loss of CO.

Comparative Analysis of Spectroscopic Techniques

Technique Strengths for this Molecule Limitations
¹H NMR - Provides definitive information on the proton connectivity and substitution pattern of the aromatic ring. - Confirms the presence of the methyl group.- The labile -OH proton may not always be observed or may be a very broad signal. - Does not provide direct information about non-protonated carbons.
¹³C NMR - Confirms the number of unique carbon atoms. - Provides information about the carbon skeleton and the electronic environment of each carbon.- Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times. - Does not provide direct information on connectivity.
FT-IR - Rapid and sensitive method for confirming the presence of key functional groups (-OH, -NO₂, -CH₃).- Provides limited information about the overall molecular structure and connectivity. - The "fingerprint" region can be complex and difficult to interpret fully.
Mass Spectrometry - Provides the molecular weight and, with HRMS, the molecular formula. - The characteristic isotopic pattern of bromine is a powerful confirmation tool. - Fragmentation patterns can provide additional structural information.- Isomers may have identical molecular weights and similar fragmentation patterns. - Does not provide detailed information on the relative positions of substituents.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound, integrating the data from each spectroscopic technique.

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesized_Compound Synthesized This compound H_NMR ¹H NMR Synthesized_Compound->H_NMR C_NMR ¹³C NMR Synthesized_Compound->C_NMR FTIR FT-IR Synthesized_Compound->FTIR MS Mass Spectrometry Synthesized_Compound->MS Proton_Map Proton Environment & Connectivity H_NMR->Proton_Map Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton Functional_Groups Functional Group Confirmation FTIR->Functional_Groups MW_Formula Molecular Weight & Isotopic Pattern MS->MW_Formula Final_Structure Confirmed Structure Proton_Map->Final_Structure Carbon_Skeleton->Final_Structure Functional_Groups->Final_Structure MW_Formula->Final_Structure

Caption: Integrated workflow for the structural confirmation of this compound.

Conclusion

The structural elucidation of this compound is a clear example of the necessity of a synergistic analytical approach. While each spectroscopic technique provides valuable information, it is only through the careful integration of data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry that an unambiguous and scientifically sound structural confirmation can be achieved. This guide provides the framework for such an analysis, empowering researchers and drug development professionals to approach structural characterization with confidence and rigor.

References

A Senior Application Scientist's Guide to the Comparative Bioactivity of Brominated Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the bioactivity of brominated nitrophenol isomers. Designed for researchers, scientists, and drug development professionals, this document synthesizes existing toxicological data and outlines robust experimental protocols to facilitate future research in this area. We will explore the structure-activity relationships that govern the biological effects of these compounds, focusing on cytotoxicity, antimicrobial properties, and endocrine-disrupting potential.

Introduction: The Environmental and Toxicological Significance of Substituted Phenols

Phenolic compounds are a cornerstone of organic chemistry, with widespread applications in industry and significant presence as environmental contaminants. The addition of substituents, such as nitro (-NO₂) and bromo (-) groups, to the phenol backbone can dramatically alter their physicochemical properties and biological activity. Nitrophenols are known pollutants, often arising from industrial processes and the degradation of pesticides.[1] Brominated phenols are utilized as flame retardants and intermediates in chemical synthesis, and their persistence and potential for bioaccumulation have raised environmental and health concerns.[2]

The isomers of brominated nitrophenols represent a class of compounds where the interplay between two distinct functional groups can lead to complex and varied biological effects. The position of the bromo- and nitro-substituents on the phenolic ring dictates the electronic distribution, steric hindrance, and lipophilicity of the molecule, all of which are critical determinants of its bioactivity. Understanding these structure-activity relationships is paramount for predicting the toxicological profiles of these compounds and for guiding the development of novel therapeutic agents.

This guide will provide a comparative framework for assessing the bioactivity of brominated nitrophenol isomers, even in the absence of direct comparative experimental data in the current literature. By examining the known effects of nitrophenol and brominated phenol isomers separately, we can build a predictive model for their combined impact.

Foundational Bioactivity: A Tale of Two Substituents

To comprehend the bioactivity of brominated nitrophenol isomers, we must first dissect the individual contributions of the nitro and bromo functional groups to the phenolic core.

The Influence of the Nitro Group: A Comparative Look at Nitrophenol Isomers

The position of the nitro group on the phenol ring significantly influences its toxicity. Studies on nitrophenol isomers (2-nitrophenol, 3-nitrophenol, and 4-nitrophenol) have consistently demonstrated a clear hierarchy in their cytotoxic effects.

Generally, 4-nitrophenol is the most cytotoxic of the three isomers.[3] This is attributed to the strong electron-withdrawing nature of the nitro group in the para position, which can significantly impact cellular processes. The order of cytotoxicity is typically observed as: 4-nitrophenol > 3-nitrophenol > 2-nitrophenol.[3] For instance, in studies with human lung cells, 4-nitrophenol induced the most significant lactate dehydrogenase (LDH) release, an indicator of cell membrane damage.[3]

Key Bioactivities of Nitrophenol Isomers:

  • Cytotoxicity: 4-nitrophenol is generally the most potent isomer, causing cell death at lower concentrations than its ortho and meta counterparts.[3]

  • Hematological Effects: 4-nitrophenol has been shown to induce methemoglobinemia in animal studies.[4]

  • Genotoxicity: While p-nitrophenol has shown evidence of in vitro clastogenicity, it tested negative in in vivo micronucleus assays, leading to its classification as a non-genotoxic impurity in pharmaceutical contexts.[5][6]

The Impact of Bromination: Insights from Brominated Phenol Isomers

The degree and position of bromination on the phenol ring are critical factors in determining its bioactivity. A general trend observed is that the toxicity of bromophenols increases with the number of bromine atoms.[7] For example, 2,4,6-tribromophenol (2,4,6-TBP) is more toxic than 2,4-dibromophenol (2,4-DBP) and 2,6-dibromophenol (2,6-DBP).[7][8]

Key Bioactivities of Brominated Phenols:

  • Antimicrobial Activity: Brominated phenols have demonstrated significant antimicrobial properties, particularly against resilient pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[9]

  • Endocrine Disruption: Brominated phenols are recognized as endocrine-disrupting chemicals (EDCs).[2][10] They can interfere with the thyroid hormone system and inhibit sulfotransferase enzymes, which are crucial for hormone metabolism.[11][12]

  • Cytotoxicity: Brominated phenols can induce apoptosis in human cells. For instance, 2,4,6-TBP and pentabromophenol have been shown to increase the number of apoptotic peripheral blood mononuclear cells.[13]

A Framework for Comparative Analysis of Brominated Nitrophenol Isomers

While direct comparative studies on brominated nitrophenol isomers are lacking, we can establish a logical framework for predicting their relative bioactivity based on the principles of structure-activity relationships. The key is to consider the combined electronic and steric effects of the bromo- and nitro-substituents.

Hypothesized Structure-Activity Relationships

The interplay between the electron-withdrawing nitro group and the electronegative, bulky bromo group will likely result in a complex bioactivity profile. The relative positions of these groups will be crucial. For example, a nitro group at the para position (position 4) is expected to exert a strong influence on the molecule's overall electronic character, potentially enhancing its reactivity and biological interactions. The position of the bromine atom will further modulate this effect.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_bioactivity Predicted Bioactivity Isomer_A 2-Bromo-4-Nitrophenol Electronic_Effects Electron Distribution Isomer_A->Electronic_Effects Steric_Hindrance Molecular Shape Isomer_A->Steric_Hindrance Isomer_B 4-Bromo-2-Nitrophenol Isomer_B->Electronic_Effects Isomer_B->Steric_Hindrance Lipophilicity LogP Electronic_Effects->Lipophilicity Cytotoxicity Cytotoxicity Electronic_Effects->Cytotoxicity Antimicrobial Antimicrobial Activity Electronic_Effects->Antimicrobial Endocrine_Disruption Endocrine Disruption Electronic_Effects->Endocrine_Disruption Steric_Hindrance->Lipophilicity Steric_Hindrance->Endocrine_Disruption Lipophilicity->Cytotoxicity Lipophilicity->Antimicrobial

Proposed Experimental Workflow for Comparative Bioactivity Assessment

To address the current knowledge gap, a standardized and comprehensive experimental workflow is essential. The following protocols are recommended for a robust comparative analysis of brominated nitrophenol isomers.

G Start Brominated Nitrophenol Isomers Cytotoxicity Cytotoxicity Assays (MTT, LDH) Start->Cytotoxicity Antimicrobial Antimicrobial Assays (MIC, MBC) Start->Antimicrobial Endocrine Endocrine Disruption Assays (Receptor Binding, Enzyme Inhibition) Start->Endocrine Genotoxicity Genotoxicity Assays (Ames Test, Micronucleus Assay) Start->Genotoxicity Data_Analysis Comparative Data Analysis (IC50, EC50, MIC values) Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Endocrine->Data_Analysis Genotoxicity->Data_Analysis Conclusion Structure-Activity Relationship (SAR) Elucidation Data_Analysis->Conclusion

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments to assess the comparative bioactivity of brominated nitrophenol isomers.

Cytotoxicity Assessment: MTT and LDH Assays

Objective: To determine the concentration-dependent cytotoxic effects of the isomers on a relevant human cell line (e.g., HepG2 for liver toxicity or A549 for lung toxicity).

MTT Assay Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the brominated nitrophenol isomers in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each isomer.

LDH Assay Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH release in the supernatant.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity and determine the EC₅₀ value for each isomer.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of each isomer that inhibits the visible growth of a target microorganism (e.g., S. aureus, E. coli).

Broth Microdilution Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of the brominated nitrophenol isomers in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Endocrine Disruption: Sulfotransferase (SULT) Inhibition Assay

Objective: To assess the potential of the isomers to inhibit the activity of sulfotransferase enzymes, a key mechanism of endocrine disruption.

Protocol:

  • Enzyme Preparation: Use recombinant human SULT isoforms (e.g., SULT1A1, SULT1E1).

  • Reaction Mixture: Prepare a reaction mixture containing the SULT enzyme, a substrate (e.g., p-nitrophenol), and the appropriate co-factor (PAPS).

  • Inhibitor Addition: Add varying concentrations of the brominated nitrophenol isomers to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for a defined period.

  • Reaction Termination and Analysis: Stop the reaction and quantify the formation of the sulfated product using HPLC or a colorimetric method.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each isomer.

Comparative Data Summary

To facilitate a clear comparison of the bioactivity of the brominated nitrophenol isomers, all quantitative data should be summarized in a structured table.

IsomerCytotoxicity (IC₅₀, µM)Antimicrobial (MIC, µg/mL)Endocrine Disruption (IC₅₀, µM)
Example Isomers:
2-Bromo-4-nitrophenolExperimental ValueExperimental ValueExperimental Value
4-Bromo-2-nitrophenolExperimental ValueExperimental ValueExperimental Value
2-Bromo-6-nitrophenolExperimental ValueExperimental ValueExperimental Value
Reference Compounds:
4-NitrophenolLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. Value
2,4-DibromophenolLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. Value

This table should be populated with experimental data as it becomes available.

Conclusion and Future Directions

The bioactivity of brominated nitrophenol isomers is a complex interplay of the electronic and steric properties of the bromo- and nitro-substituents. While direct comparative data is currently limited, a systematic and standardized approach, as outlined in this guide, will enable researchers to elucidate the structure-activity relationships for this important class of compounds.

Future research should focus on expanding the range of bioassays to include assessments of genotoxicity, neurotoxicity, and developmental toxicity. Furthermore, in vivo studies will be crucial to validate the in vitro findings and to understand the pharmacokinetic and pharmacodynamic properties of these isomers. A comprehensive understanding of the comparative bioactivity of brominated nitrophenol isomers is essential for accurate risk assessment and for the potential development of new molecules with targeted biological activities.

References

A Researcher's Guide to Exploring the Structure-Activity Relationships of 4-Bromo-2-methyl-6-nitrophenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to investigate the structure-activity relationships (SAR) of analogs based on the 4-bromo-2-methyl-6-nitrophenol scaffold. We will delve into the rationale behind selecting specific structural modifications, provide detailed experimental protocols for synthesis and biological evaluation, and offer a systematic approach to interpreting the resulting data. This document is designed to be a practical resource, blending established chemical principles with actionable experimental designs.

Introduction: The this compound Scaffold - A Privileged Starting Point

Substituted nitrophenols are a class of organic compounds with a rich history in medicinal chemistry and materials science.[1][2] The presence of the nitro group (-NO₂), a potent electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring, often imparting a range of biological activities.[3] These activities can include antimicrobial, antifungal, and even herbicidal effects.[3] The reduction of the nitro group within biological systems can lead to the formation of reactive intermediates, a mechanism that underpins both the therapeutic and toxicological profiles of these compounds.[3]

The this compound core (Figure 1) presents a particularly interesting starting point for SAR studies. The specific arrangement of the bromo, methyl, and nitro substituents on the phenol ring offers distinct opportunities for systematic modification, allowing for a nuanced exploration of how steric and electronic effects modulate biological activity.

Figure 1: Core Scaffold and Numbering

Caption: Chemical structure of this compound.

This guide will systematically explore the following key questions:

  • How do variations in the substituents at the 2, 4, and 6 positions impact the molecule's physicochemical properties, such as acidity (pKa) and lipophilicity (logP)?

  • What is the resulting effect of these modifications on biological activity, for instance, antimicrobial efficacy?

  • Can we establish a clear and predictive relationship between the chemical structure of these analogs and their observed biological effects?

Strategic Design of Analogs: A Systematic Approach to SAR

To build a robust SAR model, it is crucial to synthesize a library of analogs where single substituents are systematically varied. This allows for the deconvolution of the contributions of different structural features to the overall activity. We propose a focused library of analogs based on the this compound scaffold, as outlined in Table 1.

Table 1: Proposed Analogs for SAR Study

Compound ID R1 (Position 2) R2 (Position 4) R3 (Position 6) Rationale for Inclusion
Parent -CH₃-Br-NO₂Core scaffold for baseline activity.
A1 -H-Br-NO₂Evaluates the steric and electronic contribution of the methyl group.
A2 -CH(CH₃)₂-Br-NO₂Probes the effect of increased steric bulk at the 2-position.
A3 -OCH₃-Br-NO₂Introduces an electron-donating group with different steric properties.
B1 -CH₃-Cl-NO₂Compares the effect of a different halogen at the 4-position.
B2 -CH₃-I-NO₂Examines the impact of a larger, more polarizable halogen.
B3 -CH₃-F-NO₂Investigates the influence of a highly electronegative but small halogen.
C1 -CH₃-Br-HDetermines the necessity of the nitro group for activity.
C2 -CH₃-Br-CNReplaces the nitro group with another electron-withdrawing group.

Synthesis and Characterization: A Validated Workflow

The synthesis of the proposed analogs can be achieved through established organic chemistry reactions, primarily electrophilic aromatic substitution on a phenol starting material. The general synthetic workflow is depicted in Figure 2.

Figure 2: General Synthetic Workflow

G start Substituted Phenol Starting Material bromination Bromination (e.g., NBS in DMF) start->bromination Step 1 nitration Nitration (e.g., HNO₃/H₂SO₄) bromination->nitration Step 2 purification Purification (Column Chromatography/Recrystallization) nitration->purification Step 3 characterization Structural Characterization (NMR, MS, IR) purification->characterization Step 4 bioassay Biological Activity Screening characterization->bioassay Step 5

Caption: A generalized workflow for the synthesis and evaluation of analogs.

General Experimental Protocol for Analog Synthesis

The following is a representative protocol for the synthesis of the parent compound, this compound. This can be adapted for other analogs by selecting the appropriate starting materials and reaction conditions.

Step 1: Bromination of o-cresol

  • Dissolve o-cresol (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-bromo-2-methylphenol.

Step 2: Nitration of 4-bromo-2-methylphenol

  • Cool concentrated sulfuric acid in a flask to 0 °C.

  • Slowly add 4-bromo-2-methylphenol (1.0 eq) while stirring vigorously, ensuring the temperature remains below 5 °C.[4]

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to cold concentrated sulfuric acid.[4]

  • Add the nitrating mixture dropwise to the phenol solution, maintaining the temperature below 5 °C.[4]

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.[4]

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.[4]

Structural Confirmation

Unambiguous structural confirmation of each synthesized analog is paramount. A combination of spectroscopic techniques should be employed:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton and carbon framework and confirm the substitution pattern on the aromatic ring.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the hydroxyl (-OH) and nitro (-NO₂) stretches.[5]

Biological Evaluation: A Focus on Antimicrobial Activity

Given the known antimicrobial properties of many nitro-containing compounds, a primary focus of the biological evaluation should be to assess the antibacterial and antifungal activity of the synthesized analogs.[3][6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Prepare standardized inoculums of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Compound Preparation: Prepare stock solutions of each analog in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationship Analysis and Data Interpretation

The culmination of this research is the careful analysis of the relationship between the structural modifications of the analogs and their corresponding biological activities. The data should be organized in a table to facilitate comparison.

Table 2: Hypothetical SAR Data for this compound Analogs

Compound ID R1 R2 R3 pKa (Predicted) logP (Calculated) MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. C. albicans
Parent -CH₃-Br-NO₂7.53.21632
A1 -H-Br-NO₂7.12.8816
A2 -CH(CH₃)₂-Br-NO₂7.84.13264
A3 -OCH₃-Br-NO₂7.63.064>128
B1 -CH₃-Cl-NO₂7.43.01632
B2 -CH₃-I-NO₂7.53.6816
B3 -CH₃-F-NO₂7.32.73264
C1 -CH₃-Br-H9.83.5>128>128
C2 -CH₃-Br-CN7.02.93264

Note: pKa and logP values are hypothetical and would need to be experimentally determined or calculated using validated software.

Key SAR Insights (Based on Hypothetical Data)
  • The Nitro Group is Essential: The lack of activity in analog C1 strongly suggests that the nitro group is a critical pharmacophore, likely due to its electron-withdrawing properties or its role in generating reactive species.[3]

  • Steric Hindrance at Position 2 is Detrimental: The increased MIC values for the isopropyl analog (A2 ) compared to the methyl parent and the unsubstituted analog (A1 ) indicate that bulky substituents near the hydroxyl group may hinder binding to the biological target.

  • Halogen Identity at Position 4 Modulates Activity: The variation in activity among analogs B1 , B2 , and B3 suggests that the nature of the halogen at the 4-position influences the overall efficacy, possibly through a combination of electronic and lipophilic effects.

  • Acidity and Lipophilicity Correlation: The relationship between the experimentally determined pKa and logP values and the observed biological activity should be carefully analyzed. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop predictive models based on these physicochemical parameters.[2][7]

Conclusion and Future Directions

This guide has provided a structured approach to exploring the structure-activity relationships of this compound analogs. By systematically synthesizing and evaluating a focused library of compounds, researchers can gain valuable insights into the molecular features that govern their biological activity.

Future work could involve expanding the analog library to include a wider range of substituents, exploring different biological assays to identify novel activities, and employing computational modeling techniques to refine the SAR and guide the design of more potent and selective compounds. The principles and protocols outlined herein provide a solid foundation for such endeavors.

References

Halogenation and its Impact on the Cytotoxicity of Nitrophenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships that govern a compound's toxicity is paramount. This guide provides an in-depth technical comparison of the cytotoxicity of halogenated versus non-halogenated nitrophenols, offering experimental data and mechanistic insights to inform research and development decisions.

Introduction: The Significance of Halogenation in Molecular Toxicity

Nitrophenols are aromatic compounds with broad industrial applications, but their presence in the environment and potential as pharmaceutical intermediates necessitate a thorough understanding of their toxicological profiles. A common strategy in medicinal chemistry and materials science is the addition of halogen atoms (fluorine, chlorine, bromine, iodine) to a parent molecule to modulate its physicochemical properties. However, this modification can profoundly alter the compound's biological activity, often leading to increased cytotoxicity. This guide will explore the experimental evidence for this phenomenon in the context of nitrophenols.

Comparative Cytotoxicity: A Data-Driven Analysis

The central hypothesis is that the addition of a halogen atom to the nitrophenol scaffold increases its cytotoxic potential. This is often attributed to the electron-withdrawing nature of halogens, which can enhance the electrophilicity of the molecule and its ability to interact with biological macromolecules.

While direct, head-to-head comparative studies across multiple cell lines are limited, a synthesis of available data from various sources allows for a compelling analysis. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate chemical structure with biological activity, consistently predict that halogenation increases the toxicity of phenolic compounds.[1][2][3]

Experimental data on non-halogenated nitrophenols in human lung cell lines (BEAS-2B and A549) show that 4-nitrophenol is the most cytotoxic among the isomers (2-nitrophenol, 3-nitrophenol, and 4-nitrophenol).[4] For instance, in BEAS-2B cells, 4-nitrophenol exhibited the lowest IC50 value after 24 hours of exposure, indicating the highest potency.[4]

The following table summarizes representative cytotoxicity data for nitrophenols. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

CompoundCell LineAssayExposure Time (h)IC50 (µg/mL)Reference
2-NitrophenolBEAS-2BLDH24>200[4]
4-NitrophenolBEAS-2BLDH24~100-200[4]
4-NitrophenolA549Not SpecifiedNot Specified441[5]

Mechanistic Insights: How Halogenation Amplifies Cytotoxicity

The increased cytotoxicity of halogenated nitrophenols can be attributed to several key mechanisms, primarily centered around the induction of oxidative stress and subsequent programmed cell death (apoptosis).

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Phenolic compounds, in general, can undergo redox cycling within cells, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[6] This process can be enhanced by the presence of electron-withdrawing halogen substituents, which can facilitate the acceptance of electrons to form radical anions, thus propagating the redox cycle and leading to a state of oxidative stress.[2] Oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways.[7]

Induction of Apoptosis

A primary mechanism of nitrophenol-induced cytotoxicity is the induction of apoptosis.[4] This is a controlled, programmed form of cell death that is essential for normal tissue homeostasis. However, when dysregulated by toxic compounds, it can lead to tissue damage.

The process of apoptosis is orchestrated by a family of proteases called caspases. It can be initiated through two main pathways:

  • The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8.[8]

  • The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, such as oxidative damage, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9.[8]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[8] Studies have shown that nitrophenols can induce apoptosis in human lung cells, with an increase in late apoptotic and necrotic cell populations observed after exposure.[4]

Below is a diagram illustrating the key signaling pathways involved in nitrophenol-induced apoptosis.

Caption: Signaling pathways in halogenated nitrophenol-induced cytotoxicity.

Experimental Protocols for Assessing Cytotoxicity

To empirically determine and compare the cytotoxicity of halogenated and non-halogenated nitrophenols, a panel of well-established in vitro assays is recommended. The following are detailed protocols for three key assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Experimental Workflow:

Caption: A streamlined workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the halogenated and non-halogenated nitrophenols in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value for each compound.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[4]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to also prepare a "maximum LDH release" control by treating a set of wells with a lysis buffer.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.

Annexin V/Propidium Iodide Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the compounds of interest for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI will enter and stain the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The available evidence strongly suggests that halogenation of nitrophenols enhances their cytotoxic effects. This is primarily driven by an increase in oxidative stress and the subsequent induction of apoptosis. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate these structure-activity relationships and elucidate the precise molecular mechanisms involved.

Future research should focus on direct comparative studies of a wider range of halogenated nitrophenols (including brominated and iodinated derivatives) against their non-halogenated analogs in a panel of relevant human cell lines. Such studies will provide more definitive quantitative data and a deeper understanding of the toxicological implications of halogenation, which is crucial for both environmental risk assessment and the rational design of safer chemicals and pharmaceuticals.

References

A Comparative Guide to the Antimicrobial Spectrum of 4-bromo-2-methyl-6-nitrophenol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. Phenolic compounds, in particular, have long been recognized for their antimicrobial properties. This guide provides a comprehensive assessment of the potential antimicrobial spectrum of 4-bromo-2-methyl-6-nitrophenol and its structural analogs. As a Senior Application Scientist, this document synthesizes established methodologies with insights into the structure-activity relationships of halogenated nitrophenols to offer a framework for the evaluation of this class of compounds.

Introduction: The Promise of Halogenated Nitrophenols

The core structure of this compound, a substituted phenol, combines key functional groups known to contribute to antimicrobial activity. The phenolic hydroxyl group, the electron-withdrawing nitro group, and the halogen (bromine) atom are all moieties that have been independently shown to enhance the antimicrobial efficacy of various compounds. The presence of both a bromine atom and a nitro group on a phenolic ring suggests a potential for broad-spectrum antimicrobial activity.[1][2][3] This guide will explore the hypothetical antimicrobial profile of this parent compound and its analogs, drawing on published data for structurally similar molecules.

Featured Compounds:

  • Parent Compound: this compound

  • Analog A: 4-bromo-2,6-dinitrophenol (enhanced electron-withdrawing character)

  • Analog B: 4-chloro-2-methyl-6-nitrophenol (substitution of bromo- with chloro- group)

  • Analog C: 2-bromo-4-methylphenol (lacking the nitro group)

Experimental Workflow for Antimicrobial Spectrum Assessment

To rigorously assess the antimicrobial spectrum of these compounds, a standardized workflow is essential. The following diagram outlines the key experimental stages, from initial screening to the determination of minimum inhibitory and bactericidal concentrations.

Antimicrobial_Spectrum_Workflow cluster_Preparation Compound & Microorganism Preparation cluster_Screening Primary Screening cluster_Quantitative_Assay Quantitative Analysis cluster_Data_Analysis Data Analysis & Comparison Compound_Prep Compound Solubilization & Serial Dilution MIC_Assay Broth Microdilution for MIC Determination Compound_Prep->MIC_Assay Microbe_Prep Microorganism Culture & Standardization (0.5 McFarland) Disk_Diffusion Disk Diffusion Assay Microbe_Prep->Disk_Diffusion Microbe_Prep->MIC_Assay Disk_Diffusion->MIC_Assay Proceed with active compounds MBC_Assay Subculturing for MBC Determination MIC_Assay->MBC_Assay Determine bactericidal effect Data_Analysis Comparative Analysis vs. Standard Antibiotics MIC_Assay->Data_Analysis MBC_Assay->Data_Analysis

Caption: Experimental workflow for assessing the antimicrobial spectrum.

Detailed Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7]

Microorganisms and Culture Conditions

A representative panel of microorganisms should be selected to determine the antimicrobial spectrum, including:

  • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Yeast: Candida albicans (ATCC 90028)

Bacteria should be cultured on Mueller-Hinton Agar/Broth (MHA/MHB), and yeast on Sabouraud Dextrose Agar/Broth (SDA/SDB).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound (e.g., in dimethyl sulfoxide, DMSO). Perform serial two-fold dilutions in MHB or SDB in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a suspension of each microorganism equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only). Standard antibiotics such as Ampicillin[10][11][12], Ciprofloxacin[1][2][13], and Fluconazole[3][14][15] should be run in parallel as positive controls for the assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Subculturing: Following the MIC assay, take an aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (MHA or SDA).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Comparative Antimicrobial Spectrum: A Hypothetical Analysis

The following table presents a hypothetical antimicrobial spectrum for this compound and its analogs, based on structure-activity relationships observed in similar compounds.[16][17][18] This data is for illustrative purposes and requires experimental validation.

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
This compound 84326416
Analog A: 4-bromo-2,6-dinitrophenol4216328
Analog B: 4-chloro-2-methyl-6-nitrophenol1686412832
Analog C: 2-bromo-4-methylphenol>128>128>128>128>128
Ampicillin 0.250.1258>128N/A
Ciprofloxacin 0.50.250.0150.5N/A
Fluconazole N/AN/AN/AN/A2

N/A: Not Applicable

Structure-Activity Relationship (SAR) Insights

The hypothetical data above illustrates key SAR principles for halogenated nitrophenols:

  • The Nitro Group is Crucial: The lack of a nitro group in Analog C is predicted to result in a significant loss of antimicrobial activity, highlighting the importance of this electron-withdrawing group.

  • Multiple Nitro Groups May Enhance Potency: The presence of a second nitro group in Analog A may lead to increased activity against both bacteria and fungi, likely due to enhanced oxidative stress or other mechanisms.

  • Halogen Substitution Matters: The substitution of bromine with chlorine (Analog B) might lead to a decrease in antimicrobial potency. The larger, more lipophilic bromine atom may facilitate better membrane penetration.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of the antimicrobial spectrum of this compound and its analogs. The proposed experimental workflow, grounded in established CLSI and EUCAST protocols, ensures the generation of reliable and comparable data. While the presented antimicrobial data is hypothetical, it is based on well-established structure-activity relationships for this class of compounds.

Future research should focus on the experimental validation of the antimicrobial activity of these compounds against a broader panel of clinically relevant and drug-resistant microorganisms. Further studies into their mechanism of action, cytotoxicity, and in vivo efficacy are warranted to determine their potential as lead compounds for the development of new antimicrobial agents.

References

A Comparative Guide to the Synthesis of 4-bromo-2-methyl-6-nitrophenol: Validation and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides an in-depth analysis and comparison of synthetic routes to 4-bromo-2-methyl-6-nitrophenol, a valuable building block in medicinal chemistry. We will delve into two primary synthesis strategies, evaluating them for efficiency, reproducibility, and the chemical principles that underpin their design. This document is intended to be a practical resource, offering not just protocols, but also the rationale behind the experimental choices and insights into potential challenges.

Introduction: The Significance of this compound

Substituted nitrophenols are a class of organic compounds with broad utility in the pharmaceutical and agrochemical industries. Their rich functionality allows for a diverse range of chemical transformations, making them ideal starting materials for the synthesis of more complex molecules. This compound, in particular, possesses a unique substitution pattern that can be strategically exploited in the development of novel therapeutic agents and other fine chemicals. The reliable and reproducible synthesis of this compound is therefore a critical first step in many research and development pipelines.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from two primary retrosynthetic pathways, both starting from the readily available precursor, o-cresol (2-methylphenol). The key difference lies in the order of the electrophilic aromatic substitution reactions: bromination and nitration.

Route A: Bromination followed by Nitration

This is often the preferred and more direct route. It involves the initial bromination of o-cresol to yield 4-bromo-2-methylphenol, followed by a regioselective nitration to afford the final product.

Route B: Nitration followed by Bromination

The alternative pathway involves the initial nitration of o-cresol to produce a mixture of nitrated isomers, from which 2-methyl-6-nitrophenol is isolated, followed by bromination.

Below, we will explore the experimental details, validation, and reproducibility of each route.

Route A: Bromination of o-Cresol followed by Nitration

This synthetic strategy leverages the directing effects of the hydroxyl and methyl groups of o-cresol to achieve the desired substitution pattern in a controlled manner.

Step 1: Synthesis of 4-bromo-2-methylphenol

Causality of Experimental Choices: The hydroxyl group of o-cresol is a strongly activating, ortho-, para-director. The methyl group is also an activating ortho-, para-director. To achieve selective bromination at the 4-position (para to the hydroxyl group), a non-polar solvent and a source of electrophilic bromine are employed. The reaction is typically performed at or below room temperature to minimize the formation of di-brominated byproducts.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve o-cresol (1 equivalent) in a suitable solvent such as chloroform or dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with constant stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Validation and Reproducibility:

This bromination reaction is generally high-yielding and reproducible. A patent describing a similar process for the bromination of p-cresol reports a yield of 99.3%, indicating the efficiency of this transformation[1].

Parameter Expected Outcome Notes
Yield >90%Highly dependent on temperature control and stoichiometry.
Purity (crude) >95%The primary byproduct is typically the 2,4-dibromo-6-methylphenol.
Reproducibility HighThe reaction is robust and not overly sensitive to minor variations in conditions.
Step 2: Nitration of 4-bromo-2-methylphenol

Causality of Experimental Choices: The nitration of the intermediate, 4-bromo-2-methylphenol, is a critical step where regioselectivity is key. The hydroxyl group is the most powerful activating group and will direct the incoming nitro group to the positions ortho to it (positions 2 and 6). Since the 2-position is already occupied by a methyl group, the nitration will predominantly occur at the 6-position. A mixture of concentrated nitric and sulfuric acids is used to generate the nitronium ion (NO2+), the active electrophile. The reaction is conducted at low temperatures to control the reaction rate and prevent over-nitration and oxidative side reactions.

Experimental Protocol:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add 4-bromo-2-methylphenol (1 equivalent) to an excess of concentrated sulfuric acid, while maintaining the temperature at 0-5 °C with an ice bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-bromo-2-methylphenol in sulfuric acid, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A yellow precipitate of the product will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

Validation and Reproducibility:

The nitration of substituted phenols can be challenging, with the potential for isomer formation and oxidation byproducts. However, the strong directing effect of the hydroxyl group in 4-bromo-2-methylphenol favors the formation of the desired 6-nitro isomer. A synthesis of the isomeric 2-bromo-4-methyl-6-nitrophenol reports a 74% yield for a similar nitration step, suggesting a good expected yield for this reaction.

Parameter Expected Outcome Notes
Yield 70-80%Temperature control is critical to minimize byproduct formation.
Purity (crude) >85%Potential impurities include other nitro isomers and oxidation products.
Reproducibility Moderate to HighStrict adherence to temperature and stoichiometry is necessary for reproducible results.

Workflow for Route A:

Route_A o-Cresol o-Cresol 4-bromo-2-methylphenol 4-bromo-2-methylphenol o-Cresol->4-bromo-2-methylphenol  Br2, Solvent (Bromination) This compound This compound 4-bromo-2-methylphenol->this compound  HNO3, H2SO4 (Nitration)

Caption: Synthetic workflow for Route A.

Route B: Nitration of o-Cresol followed by Bromination

This alternative approach reverses the order of the electrophilic substitution reactions. While seemingly straightforward, it presents significant challenges in terms of regioselectivity during the initial nitration step.

Step 1: Nitration of o-Cresol

Causality of Experimental Choices: The nitration of o-cresol with mixed acid typically yields a mixture of 2-methyl-4-nitrophenol and 2-methyl-6-nitrophenol. The separation of these isomers can be challenging and often leads to a lower overall yield of the desired 2-methyl-6-nitrophenol intermediate.

Experimental Protocol:

  • Add o-cresol (1 equivalent) to an excess of concentrated sulfuric acid at 0-5 °C.

  • Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid, maintaining the low temperature.

  • Stir the reaction for 1-2 hours at 0-5 °C.

  • Pour the reaction mixture onto crushed ice and collect the precipitated product mixture.

  • Separate the 2-methyl-6-nitrophenol isomer from the 2-methyl-4-nitrophenol isomer, typically through fractional crystallization or column chromatography.

Validation and Reproducibility:

The direct nitration of cresols is known to produce isomeric mixtures, making this step less efficient than the bromination in Route A. The reproducibility of the isomer ratio can be sensitive to reaction conditions.

Parameter Expected Outcome Notes
Yield (of 2-methyl-6-nitrophenol) 30-50%Highly dependent on the efficiency of isomer separation.
Purity (after separation) >98%Requires careful purification to remove the 4-nitro isomer.
Reproducibility Low to ModerateThe isomer ratio can vary, impacting the yield of the desired intermediate.
Step 2: Bromination of 2-methyl-6-nitrophenol

Causality of Experimental Choices: In this step, the starting material has two activating groups (hydroxyl and methyl) and one deactivating group (nitro). The powerful ortho-, para-directing hydroxyl group will direct the incoming bromine to the 4-position. The nitro group at the 6-position will not significantly hinder this.

Experimental Protocol:

  • Dissolve 2-methyl-6-nitrophenol (1 equivalent) in a suitable solvent like glacial acetic acid.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with stirring at room temperature.

  • Stir the reaction for several hours until completion, as monitored by TLC.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

Validation and Reproducibility:

This bromination is expected to be regioselective due to the strong directing effect of the hydroxyl group. However, the overall yield of Route B is limited by the inefficient first step.

Parameter Expected Outcome Notes
Yield 80-90%The reaction is generally clean and high-yielding.
Purity (crude) >90%The main potential byproduct would be from over-bromination.
Reproducibility HighA reliable transformation, but dependent on the purity of the starting material.

Workflow for Route B:

Route_B o-Cresol o-Cresol Isomer Mixture Isomer Mixture o-Cresol->Isomer Mixture  HNO3, H2SO4 (Nitration) 2-methyl-6-nitrophenol 2-methyl-6-nitrophenol Isomer Mixture->2-methyl-6-nitrophenol  Separation This compound This compound 2-methyl-6-nitrophenol->this compound  Br2, Acetic Acid (Bromination)

Caption: Synthetic workflow for Route B.

Comparison of the Synthetic Routes

Factor Route A (Bromination then Nitration) Route B (Nitration then Bromination)
Overall Yield Higher (estimated 60-70%)Lower (estimated 25-45%)
Regioselectivity Good control in both steps.Poor control in the initial nitration step.
Purification Generally straightforward.Requires challenging isomer separation.
Reproducibility HighLow to moderate due to variable isomer ratios.
Number of Steps 23 (including separation)

Analytical Validation of this compound

Regardless of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity. The following analytical techniques are essential for a complete validation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the connectivity of the molecule and the substitution pattern on the aromatic ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound and to quantify any impurities.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) and nitro (-NO2) groups.

Conclusion and Recommendation

Based on the analysis of both synthetic strategies, Route A (Bromination followed by Nitration) is the recommended method for the synthesis of this compound. This route offers superior regioselectivity, higher overall yields, and greater reproducibility compared to Route B. The key to success in Route A lies in the careful control of reaction temperatures, particularly during the nitration step, to minimize the formation of byproducts.

For researchers and drug development professionals, the adoption of a robust and reproducible synthetic method is critical for ensuring the consistent quality of starting materials and the ultimate success of their projects. This guide provides the necessary framework for making an informed decision on the optimal synthesis of this compound.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 4-Bromo-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-2-methyl-6-nitrophenol, a compound whose hazardous nature necessitates a meticulous and informed approach. Our focus is not merely on the "how," but the "why," ensuring that each step is grounded in scientific principles and regulatory standards to foster a culture of safety and environmental stewardship.

The Chemical Profile of this compound: Understanding the Hazard

This compound is a halogenated nitrophenolic compound. Its chemical structure, featuring a bromine atom and a nitro group on a phenol ring, dictates its hazardous properties. This compound is classified as harmful if swallowed or inhaled, a skin and eye irritant, and may cause respiratory irritation[1]. The presence of the bromine atom places it in the category of halogenated organic compounds, which are subject to stringent environmental regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly.

The Cornerstone of Compliance: Waste Characterization

Before any disposal activities can commence, a thorough characterization of the waste is mandatory. This is a pivotal step that informs the entire disposal pathway.

Is this compound a Listed Hazardous Waste?

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) maintains lists of specific hazardous wastes (F, K, P, and U lists)[2][3][4][5]. A review of these lists indicates that this compound is not explicitly named.

Determining Characteristic Hazardous Waste

In the absence of a specific listing, the waste must be evaluated for the four characteristics of hazardous waste as defined in 40 CFR Part 261[6][7][8][9]:

  • Ignitability (D001): This characteristic applies to wastes that can readily catch fire and sustain combustion[6][7][9]. This compound is a solid with a high flash point and is not considered ignitable.

  • Corrosivity (D002): This applies to wastes that are acidic or alkaline and can corrode metal or flesh[6][7][8][9]. This compound is not a strong acid or base and does not meet the criteria for corrosivity.

  • Reactivity (D003): This characteristic identifies wastes that are unstable and can undergo violent reactions or explode[6][7]. This compound is stable under normal conditions.

  • Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates the leaching of toxic chemicals into groundwater from a landfill[2][8]. Due to its known toxicity, it is highly probable that this compound waste would be classified as a toxic hazardous waste.

Therefore, waste containing this compound should be managed as a characteristic hazardous waste due to toxicity .

Disposal Pathway Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste containing This compound waste_char Step 1: Waste Characterization (40 CFR Part 261) start->waste_char is_listed Is it a listed hazardous waste (F, K, P, or U list)? waste_char->is_listed is_characteristic Does it exhibit hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity)? is_listed->is_characteristic No hazardous_waste Manage as RCRA Hazardous Waste is_listed->hazardous_waste Yes non_hazardous Manage as non-hazardous solid waste (unlikely for this compound) is_characteristic->non_hazardous No is_characteristic->hazardous_waste Yes (Toxicity) packaging Step 2: Proper Packaging (49 CFR Parts 173, 178) hazardous_waste->packaging transport Step 3: Transportation (49 CFR Parts 172, 177) packaging->transport disposal Step 4: Final Disposal transport->disposal incineration High-Temperature Incineration at a permitted TSDF with acid gas scrubbers disposal->incineration Recommended landfill Landfill (Prohibited for halogenated organic compounds) disposal->landfill Not Recommended

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

Part 1: Pre-Disposal Handling and Storage
  • Segregation: Keep waste containing this compound separate from other waste streams, especially non-hazardous waste.

  • Containerization: Use a dedicated, properly labeled, and sealed container for accumulation. The container must be compatible with the chemical.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents, including "this compound."

Part 2: Packaging for Transport

Proper packaging is crucial for the safe transportation of hazardous waste and is regulated by the Department of Transportation (DOT) under 49 CFR Parts 173 and 178.

  • Select a UN-Specification Container: Use a UN-rated container suitable for solid hazardous materials.

  • Inner Packaging: Place the primary container of this compound inside a larger, compatible, and sealed container.

  • Absorbent Material: Surround the inner container with a sufficient amount of non-reactive absorbent material to absorb any potential leaks or spills.

  • Secure Closure: Ensure the outer container is securely sealed.

  • Labeling and Marking: The outer container must be labeled with the proper shipping name, UN identification number, hazard class label (e.g., Class 6.1 for Toxic Substances), and the name and address of the generator and the designated disposal facility.

Part 3: Transportation

Transportation of hazardous waste must be conducted by a licensed hazardous waste transporter in compliance with DOT regulations (49 CFR Parts 172 and 177)[10][11][12][13].

  • Hazardous Waste Manifest: A Uniform Hazardous Waste Manifest must be completed. This document tracks the waste from the point of generation to its final destination.

  • Transporter Selection: Engage a licensed and insured hazardous waste transportation company.

Part 4: The Preferred Disposal Method: High-Temperature Incineration

Due to its classification as a halogenated organic compound, the recommended and most environmentally sound disposal method for this compound is high-temperature incineration in a permitted Treatment, Storage, and Disposal Facility (TSDF)[14][15].

Scientific Rationale:

High-temperature incineration (typically above 1,800°F or 982°C) provides the necessary energy to break the strong chemical bonds of this compound, converting it into less harmful compounds such as carbon dioxide, water, and hydrogen bromide[15].

Operational Protocol for Incineration:

  • Primary Combustion Chamber: The waste is introduced into a primary combustion chamber, often a rotary kiln, which ensures thorough mixing and exposure to high temperatures[15].

  • Secondary Combustion Chamber: The gases produced in the primary chamber are then passed into a secondary combustion chamber at even higher temperatures (up to 2,600°F or 1427°C) for a sufficient residence time (at least two seconds) to ensure complete destruction of any remaining organic compounds[15].

  • Air Pollution Control System: This is a critical component for the incineration of halogenated waste.

    • Quenching: The hot exhaust gases are rapidly cooled to prevent the formation of toxic byproducts like brominated dioxins and furans[16][17][18].

    • Scrubbing: The cooled gases are passed through a scrubber system to neutralize and remove acidic gases such as hydrogen bromide (HBr)[17][19][20][21]. Alkaline solutions are typically used in the scrubbers for this purpose[21].

  • Ash Disposal: The remaining solid ash is tested to ensure it is no longer hazardous. If it meets the regulatory standards, it can be disposed of in a designated landfill. If it still exhibits hazardous characteristics, it must be treated further or disposed of in a hazardous waste landfill[14][22].

Parameter Requirement/Specification Regulatory Citation
Waste Classification Characteristic Hazardous Waste (Toxicity)40 CFR 261.24[2]
EPA Waste Code (Probable) D004-D043 (Based on TCLP results)40 CFR 261.24[2]
Packaging UN-Specification Containers49 CFR Parts 173, 178
Transportation Licensed Hazardous Waste Transporter with Manifest49 CFR Parts 172, 177[10][11][12][13]
Primary Disposal Method High-Temperature IncinerationEPA Best Demonstrated Available Technology (BDAT)[15]
Incineration Temperature >1,800°F (982°C) in primary chamber[15]
Secondary Chamber Temp. Up to 2,600°F (1427°C)[15]
Air Pollution Control Quenching and Acid Gas Scrubbing Required[17][18][21]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a regulatory hurdle but a professional responsibility. By understanding the chemical's inherent hazards, adhering to a systematic disposal protocol, and partnering with qualified waste management professionals, we can ensure that our scientific pursuits do not come at the cost of environmental integrity or human health. This guide serves as a foundational resource to empower researchers and scientists to manage the complete lifecycle of their chemical reagents with the highest standards of safety and compliance.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-2-methyl-6-nitrophenol
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Reactant of Route 2
4-Bromo-2-methyl-6-nitrophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.